DBCO-(PEG2-Val-Cit-PAB)2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C69H94N12O16 |
|---|---|
Poids moléculaire |
1347.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]-[2-[2-[3-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide |
InChI |
InChI=1S/C69H94N12O16/c1-46(2)62(66(90)76-55(14-9-31-72-68(70)92)64(88)74-53-23-17-48(44-82)18-24-53)78-58(84)29-35-94-39-41-96-37-33-80(60(86)27-28-61(87)81-43-52-13-6-5-11-50(52)21-22-51-12-7-8-16-57(51)81)34-38-97-42-40-95-36-30-59(85)79-63(47(3)4)67(91)77-56(15-10-32-73-69(71)93)65(89)75-54-25-19-49(45-83)20-26-54/h5-8,11-13,16-20,23-26,46-47,55-56,62-63,82-83H,9-10,14-15,27-45H2,1-4H3,(H,74,88)(H,75,89)(H,76,90)(H,77,91)(H,78,84)(H,79,85)(H3,70,72,92)(H3,71,73,93)/t55-,56-,62-,63-/m0/s1 |
Clé InChI |
OJIQRDAILYOKEI-MBSGQPJDSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCN(CCOCCOCCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC2=CC=C(C=C2)CO)C(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
SMILES canonique |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCN(CCOCCOCCC(=O)NC(C(C)C)C(=O)NC(CCCNC(=O)N)C(=O)NC2=CC=C(C=C2)CO)C(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to DBCO-(PEG2-Val-Cit-PAB)2: A Core Component in Advanced Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-(PEG2-Val-Cit-PAB)2 is a sophisticated, heterobifunctional crosslinker meticulously designed for the development of advanced targeted therapeutics, particularly antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] This molecule incorporates several key chemical motifs that together provide a robust system for attaching a therapeutic payload to a targeting moiety and ensuring its controlled release at the desired site of action. Its architecture features a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a polyethylene (B3416737) glycol (PEG) spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative p-aminobenzyl (PAB) group.[1] This guide provides a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental protocols.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C69H94N12O16 | [1][2] |
| Molecular Weight | 1347.56 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as DMSO and DMF | |
| Key Moieties | Dibenzocyclooctyne (DBCO), Polyethylene Glycol (PEG2), Valine-Citrulline (Val-Cit), p-Aminobenzyl (PAB) | [1] |
Mechanism of Action in Antibody-Drug Conjugates
The strategic design of this compound allows for a multi-step process that ensures the stable circulation of an ADC and the specific release of its cytotoxic payload within target cancer cells.
-
Conjugation: The DBCO group facilitates a highly efficient and bioorthogonal reaction with an azide-functionalized payload via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is advantageous as it proceeds under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[1][3][4]
-
Targeting and Internalization: The resulting ADC, now armed with a cytotoxic payload, circulates in the bloodstream. The antibody component of the ADC specifically recognizes and binds to a target antigen on the surface of a cancer cell, leading to receptor-mediated endocytosis.
-
Lysosomal Trafficking and Cleavage: Once internalized, the ADC is trafficked to the lysosome, an acidic organelle rich in proteases. Within the lysosome, the Val-Cit dipeptide linker is recognized and cleaved by the protease Cathepsin B, which is often overexpressed in tumor cells.[5]
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit linker triggers a spontaneous 1,6-elimination reaction of the PAB spacer. This self-immolative cascade results in the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell, where it can exert its therapeutic effect. The PEG2 spacer enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the ADC.[1]
Signaling Pathway and Mechanism of Action
Caption: The pathway of an ADC from targeting a tumor cell to payload release and induction of cell death.
Quantitative Data
Table 1: In Vivo Linker Stability of a Val-Cit-MMAE ADC
| Species | Apparent Linker Half-life (hours) | Apparent Linker Half-life (days) | Reference |
| Mouse | ~144 | ~6.0 | [6] |
| Cynomolgus Monkey | ~230 | ~9.6 | [6] |
Table 2: In Vitro Cytotoxicity of Various ADCs
| ADC Linker Type | Payload | Target Cell Line | IC50 (pmol/L) | Reference |
| Val-Ala | HER2+ | 92 | [7] | |
| Sulfatase-cleavable | HER2+ | 61 | [7] | |
| Non-cleavable | HER2+ | 609 | [7] |
Experimental Protocols
Protocol 1: Antibody Conjugation via Copper-Free Click Chemistry
This protocol outlines a general procedure for the conjugation of an azide-modified payload to an antibody using a DBCO-functionalized linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound (or a DBCO-NHS ester for initial antibody modification)
-
Azide-functionalized payload
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., Tris buffer)
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS).
-
If necessary, remove additives like BSA or gelatin using appropriate purification methods.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Antibody Activation with DBCO-NHS Ester (if starting from an unmodified antibody):
-
Prepare a fresh 10 mM solution of DBCO-NHS ester in anhydrous DMSO or DMF.
-
Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 20%.
-
Incubate the reaction at room temperature for 60 minutes.
-
Quench the reaction by adding Tris buffer and incubate for 15 minutes.
-
Remove unreacted DBCO-NHS ester using a spin desalting column.
-
-
Copper-Free Click Reaction:
-
Mix the DBCO-functionalized antibody with a 2-4 fold molar excess of the azide-modified payload.
-
Incubate the reaction overnight at 4°C.
-
-
Purification of the ADC:
-
Remove unreacted payload and other impurities using techniques such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Experimental Workflow for ADC Conjugation
Caption: A generalized workflow for the synthesis and characterization of an antibody-drug conjugate.
Protocol 2: In Vitro Cathepsin B Cleavage Assay
This protocol describes a typical experiment to evaluate the cleavage of the Val-Cit linker and the release of the payload from an ADC.
Materials:
-
Purified ADC with this compound linker
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.0)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
HPLC or LC-MS system
Procedure:
-
Enzyme Activation:
-
Pre-incubate the Cathepsin B solution in the assay buffer at 37°C for 15 minutes to ensure activation.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate the cleavage reaction by adding the activated Cathepsin B solution. Final concentrations are typically in the nanomolar range for the enzyme and micromolar for the ADC.
-
Incubate the reaction at 37°C.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
-
Analysis:
-
Analyze the quenched samples by HPLC or LC-MS to quantify the amount of released payload over time.
-
Calculate the rate of cleavage and the half-life of the linker under these conditions.
-
Logical Relationship of Linker Components
Caption: The interconnected functions of the different chemical moieties within the this compound linker.
Conclusion
This compound is a highly advanced and versatile linker for the development of targeted therapies. Its modular design, which combines a bioorthogonal conjugation handle, a solubility-enhancing spacer, a specific cleavage site, and a self-immolative unit, provides a sophisticated mechanism for delivering and releasing therapeutic payloads. While specific performance data for this exact linker is limited in the public domain, the well-established principles of its components and the data from closely related linkers underscore its significant potential in the creation of next-generation ADCs and other drug conjugates with improved therapeutic windows. Researchers and drug developers can leverage the information and protocols in this guide to effectively utilize this powerful tool in their therapeutic discovery and development efforts.
References
- 1. Buy this compound [smolecule.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 4. interchim.fr [interchim.fr]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DBCO-(PEG2-Val-Cit-PAB)2: Structure, Function, and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional linker, DBCO-(PEG2-Val-Cit-PAB)2, a critical component in the development of advanced biotherapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details its molecular structure, mechanism of action, and provides standardized protocols for its application and characterization.
Core Structure and Functional Components
This compound is a sophisticated, cleavable linker designed for high specificity and controlled release of therapeutic payloads. Its architecture is modular, with each component serving a distinct and vital role in its overall function.
-
Dibenzocyclooctyne (DBCO): This moiety is the bioorthogonal "handle" of the linker. It facilitates covalent conjugation to azide-modified biomolecules, such as antibodies or other proteins, through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is highly efficient and proceeds under mild, physiological conditions, preserving the integrity of the biomolecule.
-
Polyethylene (B3416737) Glycol (PEG2): The dual polyethylene glycol units act as a hydrophilic spacer. This PEGylation enhances the solubility and pharmacokinetic properties of the resulting conjugate, reducing aggregation and improving its stability in circulation.
-
Valine-Citrulline (Val-Cit): This dipeptide sequence is the lynchpin of the linker's controlled-release mechanism. It is specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often upregulated in the tumor microenvironment. This enzymatic cleavage is the trigger for payload release.
-
p-Aminobenzyl Carbamate (PAB): The PAB group functions as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, leading to the traceless release of the conjugated payload in its active form.
The "(...)2" in the name indicates that this particular structure contains two cleavable Val-Cit-PAB units, allowing for the potential attachment of two payload molecules.
Mechanism of Action: A Stepwise Release Cascade
The functionality of the this compound linker within an ADC is a finely tuned process that ensures payload delivery at the site of action, minimizing off-target toxicity.
-
Circulation and Targeting: Once conjugated to a monoclonal antibody, the ADC circulates in the bloodstream. The antibody component directs the ADC to target cells expressing the specific antigen.
-
Internalization: Upon binding to the target antigen on the cell surface, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome, exposing the ADC to the acidic environment and a host of degradative enzymes, including Cathepsin B.
-
Enzymatic Cleavage: Inside the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline and the PAB spacer of the Val-Cit dipeptide.
-
Self-Immolation and Payload Release: The cleavage by Cathepsin B initiates a cascade of spontaneous electronic rearrangements within the PAB spacer, leading to its fragmentation and the release of the unmodified, active payload into the cytoplasm of the target cell.
This targeted release mechanism is a cornerstone of the therapeutic efficacy of ADCs developed with this linker technology.
Quantitative Data on Linker Performance
The following tables summarize key quantitative parameters related to the performance of Val-Cit-PAB-based linkers. While specific data for the this compound linker may vary depending on the conjugated antibody and payload, the following provides a representative overview.
Table 1: Comparative Plasma Stability of ADC Linkers
| Linker Type | Species | Half-life (t½) | Reference |
| Val-Cit-PAB | Human | > 200 hours | [1] |
| Val-Cit-PAB | Mouse | Unstable (cleaved by carboxylesterase 1c) | [1] |
| Glutamic acid-Val-Cit-PAB | Mouse | Stable | [1] |
| Non-cleavable (e.g., maleimide-based) | Human/Mouse | Generally stable | [2] |
Table 2: Cathepsin B Cleavage Kinetics of Dipeptide Linkers
| Dipeptide Sequence | Relative Cleavage Rate (by Cathepsin B) | Notes | Reference |
| Val-Cit | 1x (baseline) | Standard for efficient cleavage. | [3] |
| Val-Ala | ~0.5x | Slower cleavage, but can reduce aggregation. | [3] |
| Phe-Lys | ~30x | Very rapid cleavage by isolated Cathepsin B. | [3] |
Experimental Protocols
Antibody Conjugation via DBCO-Azide Click Chemistry
This protocol outlines the steps for conjugating an azide-modified antibody with the this compound-payload.
Materials:
-
Azide-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound-payload, dissolved in an organic solvent (e.g., DMSO).
-
Reaction buffer (e.g., PBS).
-
Purification system (e.g., size-exclusion chromatography or protein A affinity chromatography).
Procedure:
-
Antibody Preparation: Ensure the azide-modified antibody is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer.
-
Linker-Payload Preparation: Prepare a stock solution of the this compound-payload in DMSO.
-
Conjugation Reaction: Add a 3-5 fold molar excess of the DBCO-linker-payload solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid denaturation of the antibody.
-
Incubation: Gently mix the reaction and incubate at 4°C for 12-24 hours or at room temperature for 2-4 hours.
-
Purification: Remove the excess, unconjugated linker-payload and any aggregates by size-exclusion chromatography or purify the ADC using protein A affinity chromatography.
-
Characterization: Characterize the resulting ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and size-exclusion chromatography (SEC).
In Vitro Cathepsin B Cleavage Assay
This assay is designed to confirm the enzymatic cleavage of the Val-Cit linker and the subsequent release of the payload.
Materials:
-
Purified ADC conjugated with the this compound linker.
-
Recombinant human Cathepsin B.
-
Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5).
-
Quenching solution (e.g., acetonitrile (B52724) or methanol (B129727) with an internal standard).
-
LC-MS/MS system for analysis.
Procedure:
-
Enzyme Activation: Pre-incubate the Cathepsin B in the assay buffer at 37°C for 10-15 minutes to ensure its activity.
-
Reaction Initiation: Add the ADC to the activated enzyme solution to a final concentration of approximately 10-50 µg/mL.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the reaction by adding the aliquot to a 3-fold volume of cold quenching solution.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the antibody and enzyme.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload over time.
-
Data Analysis: Plot the concentration of the released payload against time to determine the cleavage kinetics of the linker.
Visualizing the Process: Diagrams
Molecular Structure of this compound-Payload
References
An In-depth Technical Guide to the Mechanism of Action of DBCO-(PEG2-Val-Cit-PAB)2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of the DBCO-(PEG2-Val-Cit-PAB)2 linker, a sophisticated chemical entity integral to the development of advanced bioconjugates, including Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1][2] This document details the function of each molecular component, the enzymatic cleavage process, and the subsequent payload-release mechanism. It also includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding for research and development applications.
Core Mechanism of Action: A Multi-Stage Process
The this compound linker is engineered for controlled payload delivery and release, predicated on a sequence of well-defined chemical and biological events. The overall mechanism can be dissected into three primary stages: bioconjugation, targeted delivery and internalization, and enzymatic payload release.
First, the central dibenzocyclooctyne (DBCO) group facilitates covalent attachment to an azide-modified targeting moiety (e.g., an antibody) via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry."[3][4][5] This reaction is highly efficient and bioorthogonal, proceeding under mild aqueous conditions without the need for a cytotoxic copper catalyst.[6][7]
Following administration, the resulting conjugate circulates and binds to its target cell. The conjugate is then internalized, typically through receptor-mediated endocytosis, and trafficked to the lysosome.[3]
Within the acidic and enzyme-rich environment of the lysosome, the linker's two valine-citrulline (Val-Cit) dipeptide sequences are recognized and cleaved by lysosomal proteases, most notably Cathepsin B.[] This enzymatic cleavage initiates a self-immolative cascade through the p-aminobenzyl carbamate (B1207046) (PAB) spacer, leading to the release of the attached payload molecules in their active form.[3][9][10][11]
Molecular Architecture and Component Roles
The this compound linker is a symmetric, dimeric construct. Each component is strategically selected to perform a specific function, ensuring stability in circulation and precision in payload release.
| Component | Chemical Name | Core Function |
| DBCO | Dibenzocyclooctyne | Bioorthogonal conjugation handle for copper-free "click chemistry" with azide-functionalized molecules.[3][4][6][7] |
| PEG2 | Polyethylene Glycol (2 units) | Hydrophilic spacer that enhances solubility and improves pharmacokinetic properties.[4][6] |
| Val-Cit | Valine-Citrulline Dipeptide | Cathepsin B-cleavable trigger, designed for selective enzymatic cleavage within the lysosome.[] |
| PAB | p-Aminobenzyl Carbamate | Self-immolative spacer that, upon cleavage of the Val-Cit linker, spontaneously releases the payload.[9][10][11] |
| (...)2 | Dimeric Structure | Allows for the conjugation of two separate payload-linker arms to a single point of attachment, potentially increasing the drug-to-antibody ratio (DAR). |
The Signaling Pathway of Payload Release
The release of the payload is not a single event but a cascade. The process begins with the enzymatic cleavage of the Val-Cit dipeptide and is followed by the spontaneous decomposition of the PAB spacer.
References
- 1. This compound | ADC Linker | DC Chemicals [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. DBCO-PEG2-Val-Cit-PAB-MMAE, ADC linker, 2845934-59-8 | BroadPharm [broadpharm.com]
- 5. Buy this compound [smolecule.com]
- 6. DBCO-PEG2-Val-Cit-PAB-Exatecan, ADC linker | BroadPharm [broadpharm.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1] | Preprints.org [preprints.org]
The Core Function of PEG2 Spacers in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of bioconjugation, the linkage of molecules to create novel therapeutic and diagnostic agents is paramount. The choice of a chemical linker to bridge these molecular entities is a critical design element that profoundly influences the overall efficacy, stability, and pharmacokinetic profile of the resulting bioconjugate. Among the diverse array of linkers, those incorporating polyethylene (B3416737) glycol (PEG) have become indispensable tools. This technical guide focuses specifically on the function of the short-chain PEG2 spacer, a discrete two-unit ethylene (B1197577) glycol linker, in bioconjugation. We will delve into its core functions, supported by quantitative data, detailed experimental protocols, and visual diagrams to provide a comprehensive resource for researchers and drug development professionals.
A PEG2 spacer, while one of the shortest in the PEG linker family, offers a unique balance of hydrophilicity, flexibility, and steric hindrance. Its incorporation into bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), can significantly enhance their therapeutic potential. The primary roles of a PEG2 spacer in bioconjugation include improving solubility and stability, reducing immunogenicity, and providing optimal spatial separation between the conjugated molecules to maintain their biological activity.
Core Functions of the PEG2 Spacer
The strategic inclusion of a PEG2 spacer in a bioconjugate imparts several beneficial properties that address common challenges in drug development.
1. Enhanced Solubility and Reduced Aggregation: A frequent hurdle in the development of bioconjugates, particularly ADCs, is the hydrophobic nature of many cytotoxic payloads. This can lead to aggregation, which can compromise the efficacy and safety of the therapeutic agent.[1] The hydrophilic nature of the PEG2 spacer helps to mitigate this issue by increasing the overall water solubility of the bioconjugate. Even a short PEG2 spacer can effectively shield the hydrophobic drug, preventing aggregation and improving the conjugate's stability in aqueous environments.[1][2]
2. Improved Pharmacokinetics and Bioavailability: PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic properties of therapeutic agents.[3] While longer PEG chains have a more pronounced effect on extending the in vivo half-life, even a short PEG2 spacer can contribute to improved bioavailability.[4][5] By increasing solubility and reducing aggregation, the PEG2 spacer can lead to more favorable distribution and reduced clearance rates.[2]
3. Reduced Immunogenicity: The immune system can recognize and mount a response against foreign molecules, including bioconjugates. The PEG2 spacer, being biocompatible and non-immunogenic, can help to shield the bioconjugate from the immune system, thereby reducing the risk of an adverse immune response.[3]
4. Optimal Spatial Separation and Steric Hindrance: The PEG2 spacer provides a defined and flexible linkage between the two conjugated molecules. This spatial separation is crucial for ensuring that both components can function optimally without sterically hindering each other.[6] For example, in an ADC, the PEG2 spacer ensures that the antibody can bind to its target receptor without interference from the cytotoxic payload.
Data Presentation
The following tables summarize quantitative data from the literature, illustrating the impact of PEG spacers on the properties of bioconjugates. While data specifically for PEG2 spacers is not always available, the trends observed with varying PEG lengths provide valuable insights into the expected effects of a PEG2 spacer.
| Conjugate | PEG Spacer Length | IC50 (nM) | Reference |
| natGa-NOTA-PEGn-RM26 | PEG2 | 3.1 ± 0.2 | [7] |
| natGa-NOTA-PEGn-RM26 | PEG3 | 3.9 ± 0.3 | [7] |
| natGa-NOTA-PEGn-RM26 | PEG4 | 5.4 ± 0.4 | [7] |
| natGa-NOTA-PEGn-RM26 | PEG6 | 5.8 ± 0.3 | [7] |
| This data suggests that for this particular peptide conjugate, a shorter PEG spacer (PEG2) resulted in a higher binding affinity (lower IC50) compared to longer PEG spacers. |
| Antibody Fragment | PEG Modification | In Vivo Half-life (hours) | Reference |
| Fab' | None | Not specified, but short | [4] |
| Fab' | 5 kDa PEG | Increased | [4] |
| Fab' | 25 kDa PEG | Further increased | [4] |
| Fab' | 40 kDa branched PEG (PEG2) | Significantly increased | [4] |
| Specific F(ab')2 | None | 38.32 | [2] |
| Fab-PEG-Fab | 10 kDa MAL-PEG-MAL | 71.41 | [2] |
| This data demonstrates the general principle that PEGylation significantly extends the in vivo half-life of antibody fragments, with larger PEG moieties having a more pronounced effect. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving PEG2 spacers in bioconjugation.
Protocol 1: Two-Step Conjugation of a Thiol-Reactive Dye to a Protein using a Heterobifunctional PEG2 Spacer
This protocol describes the conjugation of a maleimide-functionalized dye to a protein through a PEG2 spacer.
Materials:
-
Protein with a free thiol group (e.g., a cysteine-containing peptide or a reduced antibody)
-
Maleimide-PEG2-NHS ester linker
-
Amine-reactive fluorescent dye
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
DMSO or DMF (anhydrous)
-
Size-exclusion chromatography (SEC) column for purification
Methodology:
Step 1: Reaction of the Dye with the PEG2 Linker
-
Dissolve the amine-reactive dye and a 1.2-fold molar excess of the Maleimide-PEG2-NHS ester linker in a minimal amount of anhydrous DMSO or DMF.
-
Add the reaction buffer to the dissolved components.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Purify the Maleimide-PEG2-Dye conjugate using reverse-phase HPLC.
Step 2: Conjugation of the Maleimide-PEG2-Dye to the Protein
-
Dissolve the protein in the reaction buffer. If the protein is an antibody, reduce the interchain disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and subsequently remove the excess TCEP using a desalting column.
-
Dissolve the purified Maleimide-PEG2-Dye in the reaction buffer.
-
Add a 5- to 20-fold molar excess of the Maleimide-PEG2-Dye solution to the protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Purify the final protein-PEG2-dye conjugate using a size-exclusion chromatography column to remove unreacted dye-linker and other small molecules.
-
Characterize the conjugate by UV-Vis spectroscopy to determine the degree of labeling (DOL) and by SDS-PAGE to confirm conjugation.
Protocol 2: Synthesis of a Trastuzumab-MMAE ADC with a PEG2 Spacer
This protocol outlines the synthesis of an antibody-drug conjugate by linking the cytotoxic drug monomethyl auristatin E (MMAE) to the antibody Trastuzumab via a PEG2-containing linker.
Materials:
-
Trastuzumab antibody
-
Maleimide-PEG2-Val-Cit-PAB-MMAE linker-payload
-
Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)
-
Reaction Buffer: PBS, pH 7.4, with 1 mM EDTA
-
Quenching solution: N-acetylcysteine
-
Purification: Size-exclusion chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC)
Methodology:
-
Antibody Reduction:
-
Prepare a solution of Trastuzumab in the reaction buffer.
-
Add a calculated amount of TCEP to achieve a partial reduction of the interchain disulfide bonds. The molar ratio of TCEP to antibody needs to be optimized to control the drug-to-antibody ratio (DAR).
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Conjugation:
-
Dissolve the Maleimide-PEG2-Val-Cit-PAB-MMAE linker-payload in a suitable organic solvent (e.g., DMSO) and then dilute with the reaction buffer.
-
Add the linker-payload solution to the reduced antibody solution. A slight molar excess of the linker-payload is typically used.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add an excess of N-acetylcysteine to quench any unreacted maleimide (B117702) groups on the linker-payload.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using a size-exclusion chromatography column to remove excess linker-payload and quenching agent.
-
-
Characterization:
-
Determine the average DAR using hydrophobic interaction chromatography (HIC-HPLC).
-
Analyze the purity and aggregation of the ADC by size-exclusion chromatography (SEC-HPLC).
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows related to the use of PEG2 spacers in bioconjugation.
Conclusion
The PEG2 spacer, despite its relatively small size, plays a multifaceted and crucial role in the design and function of bioconjugates. Its ability to enhance solubility, reduce aggregation, improve pharmacokinetic properties, and provide optimal molecular spacing makes it a valuable tool for addressing key challenges in the development of novel therapeutics and diagnostics. The quantitative data, detailed experimental protocols, and visual diagrams provided in this technical guide underscore the strategic importance of the PEG2 spacer in bioconjugation. As the field of bioconjugation continues to evolve, the rational application of well-characterized linkers like the PEG2 spacer will be essential for the successful development of the next generation of targeted therapies.
References
- 1. One-step synthesis of site-specific antibody–drug conjugates by reprograming IgG glycoengineering with LacNAc-based substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation Prolongs the Half-Life of Equine Anti-SARS-CoV-2 Specific F(ab’)2 | MDPI [mdpi.com]
- 3. lifetein.com [lifetein.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Therapeutic antibody fragments with prolonged in vivo half-lives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
The PAB Self-Immolative Spacer: A Technical Guide for Drug Development Professionals
The p-aminobenzyloxycarbonyl (PAB) spacer is a critical component in the design of advanced drug delivery systems, most notably antibody-drug conjugates (ADCs). Its self-immolative nature ensures the clean and efficient release of an unmodified cytotoxic payload within the target cell, a crucial factor for therapeutic efficacy. This in-depth technical guide provides a comprehensive overview of the PAB spacer's mechanism of action, synthesis, and evaluation for researchers, scientists, and drug development professionals.
Core Mechanism: Enzyme-Triggered 1,6-Elimination
The functionality of the PAB spacer is predicated on a well-defined electronic cascade, specifically a 1,6-elimination reaction. In a typical ADC construct, the PAB spacer is linked to a targeting moiety (e.g., a monoclonal antibody) via an enzyme-cleavable trigger, such as the dipeptide valine-citrulline (Val-Cit), and to the cytotoxic payload through a carbamate (B1207046) bond.[1][2]
Upon internalization of the ADC into a target cancer cell, lysosomal proteases, particularly cathepsin B, recognize and cleave the Val-Cit dipeptide.[3][4] This enzymatic cleavage unmasks the aniline (B41778) nitrogen of the p-aminobenzyl group, initiating a spontaneous and irreversible 1,6-elimination. This electronic cascade results in the fragmentation of the spacer into p-azaxylilide (or a similar quinone methide-type intermediate) and carbon dioxide, releasing the payload in its original, unmodified, and fully active form.[5][6] The traceless release of the drug is a key advantage of the PAB self-immolative system.[7]
Quantitative Data on Stability and Cleavage
The stability of the linker in systemic circulation and its efficient cleavage within the target cell are paramount for the therapeutic index of an ADC. Premature drug release can lead to off-target toxicity, while inefficient cleavage can diminish potency.
Plasma Stability
ADCs utilizing the Val-Cit-PAB linker generally exhibit high stability in human plasma.[8][9] However, stability can vary significantly across different species, a critical consideration for preclinical studies. For instance, the Val-Cit linker is known to be susceptible to cleavage by mouse carboxylesterase 1C, leading to significantly lower stability in mouse plasma compared to human plasma.[8][10]
| Matrix | ADC Construct | Time Point | Payload Release (%) | Reference |
| Human Plasma | vc-MMAE | 7 days | < 1% | [10][11] |
| Human Plasma | vc-MMAF | 28 days | No significant degradation | [8] |
| Monkey Plasma | vc-MMAE | 6 days | < 1% | [10][11] |
| Rat Plasma | vc-MMAE | 6 days | > 4% | [10][11] |
| Mouse Plasma | vc-MMAE | 6 days | > 20% | [10][11] |
| Mouse Plasma | vc-MMAF | 14 days | > 95% | [8] |
Enzymatic Cleavage Kinetics
The rate of enzymatic cleavage of the trigger group directly influences the speed of payload release. While comprehensive kinetic parameters like kcat/Km are not always available for full ADC constructs, in vitro studies with purified enzymes and model substrates provide valuable insights.
| Enzyme | Linker | t1/2 of Cleavage (in vitro) | Reference |
| Human Cathepsin B | VCit-ADC | 4.6 h | [12] |
| Human Cathepsin B | EVCit-ADC | 2.8 h | [12] |
| Human Cathepsin B | SVCit-ADC | 5.4 h | [12] |
It is noteworthy that other lysosomal proteases, such as cathepsins L, S, and F, can also contribute to Val-Cit linker cleavage, providing a degree of redundancy that may circumvent resistance mechanisms based on the downregulation of a single enzyme.[2]
Experimental Protocols
Synthesis of a Drug-Linker Construct: Mc-Val-Cit-PAB-MMAE
This protocol describes a representative synthesis of a maleimide-functionalized Val-Cit-PAB linker conjugated to the payload monomethyl auristatin E (MMAE).
Materials:
-
Fmoc-L-Citrulline
-
p-Aminobenzyl alcohol
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Piperidine
-
Fmoc-Val-OSu (N-hydroxysuccinimide ester of Fmoc-Valine)
-
bis(4-nitrophenyl) carbonate
-
MMAE (Monomethyl Auristatin E)
-
Mc-OSu (Maleimidocaproyl-OSu)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Pyridine
-
Standard laboratory glassware and purification equipment (flash chromatography, HPLC)
Procedure:
-
Synthesis of Fmoc-Cit-PAB-OH: Dissolve Fmoc-L-Citrulline (1.0 eq) and p-aminobenzyl alcohol (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (1.0 eq) and stir at room temperature for 48 hours. Purify the product by flash chromatography.[1][13]
-
Fmoc Deprotection: Dissolve the purified Fmoc-Cit-PAB-OH in DMF and add triethylamine (B128534) (20 eq). Stir at room temperature for 24 hours. Remove the solvent under vacuum to yield crude H-Cit-PAB-OH.[1][13]
-
Dipeptide Formation: Dissolve the crude H-Cit-PAB-OH in DMF and add Fmoc-Val-OSu (1.1 eq). Stir at room temperature for 20 hours. Purify the product by column chromatography to obtain Fmoc-Val-Cit-PAB-OH.[1][14]
-
Activation of PAB-OH: Dissolve Fmoc-Val-Cit-PAB-OH (1.0 eq) in anhydrous DMF. Add bis(4-nitrophenyl) carbonate (2.0 eq) and DIPEA (2.0 eq). Stir at room temperature for 1 hour to yield Fmoc-Val-Cit-PAB-PNP.[6][14]
-
Payload Conjugation: Dissolve Fmoc-Val-Cit-PAB-PNP (1.1 eq), MMAE (1.0 eq), and HOBt (1.0 eq) in anhydrous DMF and pyridine. Stir at room temperature and monitor by HPLC. Purify the crude product by semi-preparative HPLC to obtain Fmoc-VC-PAB-MMAE.
-
Final Deprotection and Maleimide Functionalization: Remove the Fmoc group from Fmoc-VC-PAB-MMAE using piperidine in DMF. React the resulting free amine with Mc-OSu in DMF to yield the final product, Mc-Val-Cit-PAB-MMAE. Purify by HPLC.[1]
Evaluation of Enzymatic Cleavage
This protocol outlines a general procedure for assessing the rate of payload release from an ADC in the presence of cathepsin B.
Materials:
-
ADC with a Val-Cit-PAB linker
-
Recombinant human cathepsin B
-
Assay Buffer (e.g., 50 mM MES, pH 5.0-6.0)
-
DTT (Dithiothreitol) for enzyme activation
-
Quenching solution (e.g., cold acetonitrile with 1% formic acid)
-
Reverse-phase HPLC (RP-HPLC) or LC-MS system
-
Incubator or water bath at 37°C
Procedure:
-
Enzyme Activation: Prepare a stock solution of cathepsin B in assay buffer. Activate the enzyme by incubating with DTT (e.g., 5 mM) at 37°C for 10-15 minutes immediately before use.[12][15]
-
Reaction Setup: Prepare a solution of the ADC in pre-warmed assay buffer.
-
Initiate Reaction: Initiate the cleavage reaction by adding the activated cathepsin B to the ADC solution. The final concentrations should be optimized for the specific ADC and enzyme lot (e.g., 1 mg/mL ADC, 20 ng/µL cathepsin B).[12]
-
Incubation and Sampling: Incubate the reaction mixture at 37°C. At predetermined time points (e.g., 0, 0.5, 1, 3, 24 hours), withdraw an aliquot of the reaction mixture.[12]
-
Quench Reaction: Immediately quench the enzymatic reaction by adding the aliquot to a larger volume of cold quenching solution. This will precipitate the protein and stop the reaction.[12]
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant by RP-HPLC or LC-MS to separate and quantify the released payload from the intact ADC and other components.[16][17] The amount of released payload is determined by integrating the corresponding peak area and comparing it to a standard curve.
-
Data Analysis: Plot the percentage of released payload against time to determine the cleavage kinetics, often expressed as a half-life (t1/2).[2][12]
Conclusion
The p-aminobenzyloxycarbonyl self-immolative spacer is a cornerstone of modern ADC technology, enabling the targeted and traceless release of potent cytotoxic agents. A thorough understanding of its 1,6-elimination mechanism, coupled with rigorous quantitative evaluation of its stability and cleavage kinetics, is essential for the successful design and development of next-generation targeted therapeutics. The experimental protocols provided herein offer a framework for the synthesis and characterization of PAB-containing drug-linker constructs, facilitating the advancement of novel and effective cancer therapies.
References
- 1. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Applications of DBCO-(PEG2-Val-Cit-PAB)2 in ADC Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the design, application, and evaluation of Antibody-Drug Conjugates (ADCs) utilizing the DBCO-(PEG2-Val-Cit-PAB)2 linker. This advanced linker system incorporates several key features to facilitate the development of effective and targeted cancer therapies.
Introduction to this compound Linker Technology
The this compound linker is a sophisticated chemical entity designed for the site-specific conjugation of cytotoxic payloads to monoclonal antibodies (mAbs). Its structure is modular, with each component playing a critical role in the overall performance of the resulting ADC.
-
Dibenzocyclooctyne (DBCO): This moiety is a key component for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). It allows for a highly specific and bioorthogonal reaction with an azide-modified antibody, enabling precise control over the conjugation site and leading to a more homogeneous ADC product.
-
Polyethylene Glycol (PEG2): The two PEG units enhance the hydrophilicity and solubility of the linker-payload complex. This can improve the pharmacokinetic profile of the ADC, potentially leading to a longer circulation half-life and reduced non-specific uptake by healthy tissues.
-
Valine-Citrulline (Val-Cit): This dipeptide sequence serves as a cleavage site for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment. This enzymatic cleavage is a critical step in the intracellular release of the cytotoxic payload.
-
p-Aminobenzyl Carbamate (PAB): The PAB group acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, ensuring the efficient and traceless release of the payload in its active form.
The dual-arm structure of this linker allows for the potential attachment of two payload molecules, which can be advantageous in certain therapeutic strategies.
Mechanism of Action
The mechanism of action for an ADC utilizing the this compound linker is a multi-step process designed to deliver the cytotoxic payload specifically to cancer cells.
Data Presentation
Table 1: In Vitro Cytotoxicity of a Hypothetical ADC
| Cell Line | Target Antigen Expression | IC50 (nM) |
| Cell Line A | High | 0.5 |
| Cell Line B | Medium | 5.2 |
| Cell Line C | Low/Negative | >1000 |
| IC50: Half-maximal inhibitory concentration |
Table 2: In Vivo Efficacy in a Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Naked Antibody | 5 | 20 |
| Hypothetical ADC | 1 | 85 |
| Hypothetical ADC | 3 | 98 (Tumor Regression) |
Table 3: Pharmacokinetic Parameters in Rats
| Analyte | Half-life (t½, hours) | Clearance (mL/hr/kg) | Volume of Distribution (Vd, L/kg) |
| Total Antibody | 300 | 0.25 | 0.1 |
| ADC (conjugated) | 250 | 0.35 | 0.12 |
Experimental Protocols
Detailed methodologies are crucial for the successful development and evaluation of ADCs. The following are key experimental protocols relevant to ADCs employing the this compound linker.
Site-Specific Antibody Conjugation via SPAAC
This protocol describes the conjugation of an azide-modified antibody with the this compound-payload construct.
Materials:
-
Azide-modified monoclonal antibody (mAb-N3) in phosphate-buffered saline (PBS), pH 7.4.
-
This compound-payload dissolved in DMSO.
-
PBS, pH 7.4.
-
Size-exclusion chromatography (SEC) column.
Procedure:
-
Equilibrate the azide-modified antibody to room temperature.
-
Add a 3- to 5-fold molar excess of the this compound-payload solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v).
-
Gently mix the reaction solution and incubate at 4°C for 12-24 hours or at room temperature for 4-8 hours.
-
Purify the resulting ADC using a pre-equilibrated SEC column with PBS, pH 7.4, to remove unreacted linker-payload and other impurities.
-
Collect the fractions containing the purified ADC and determine the protein concentration using a standard protein assay (e.g., BCA).
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a common method for its determination.
Materials:
-
Purified ADC sample.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
HPLC system with a UV detector.
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by integrating the peak areas of each species and applying the following formula: Average DAR = Σ(Peak Area of DARn * n) / Σ(Peak Area of DARn)
In Vitro Cytotoxicity Assay
The MTT assay is a widely used colorimetric method to assess the cytotoxic potential of an ADC.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
ADC and control antibodies (naked antibody, isotype control ADC).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and control antibodies in complete culture medium.
-
Replace the existing medium with the antibody solutions and incubate for 72-96 hours at 37°C and 5% CO2.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the data on a dose-response curve.
In Vitro Linker Cleavage Assay
This assay evaluates the susceptibility of the Val-Cit linker to enzymatic cleavage by Cathepsin B.
Materials:
-
Purified ADC.
-
Recombinant human Cathepsin B.
-
Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5).
-
Quenching solution (e.g., acetonitrile (B52724) with 0.1% TFA).
-
HPLC-MS system.
Procedure:
-
Prepare a solution of the ADC in the assay buffer.
-
Activate the Cathepsin B by pre-incubating it in the assay buffer at 37°C.
-
Initiate the reaction by adding the activated Cathepsin B to the ADC solution.
-
Incubate the reaction at 37°C.
-
At various time points, take aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
Analyze the samples by HPLC-MS to quantify the amount of released payload over time.
Conclusion
The this compound linker represents a sophisticated and versatile tool in the development of next-generation ADCs. Its design allows for site-specific conjugation, enhanced hydrophilicity, and efficient, targeted payload release within cancer cells. While specific in-use data for this exact linker is limited in public literature, the well-established principles of its components and the provided experimental protocols offer a robust framework for its successful application and evaluation in the development of novel and effective cancer therapies. The continued optimization of such linker technologies is pivotal in advancing the field of antibody-drug conjugates.
An In-depth Technical Guide to the Application of DBCO-(PEG2-Val-Cit-PAB)2 in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase.
This guide focuses on the application of a specific bifunctional linker, DBCO-(PEG2-Val-Cit-PAB)2 , in the synthesis of PROTACs. This linker possesses several key features: a Dibenzocyclooctyne (DBCO) group for bioorthogonal click chemistry, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide appropriate length, and a cathepsin B-cleavable Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) self-immolative moiety. The cleavable nature of the Val-Cit linker allows for the potential intracellular release of the PROTAC's warhead, a feature that can be strategically employed in PROTAC design.[3]
Core Components and Mechanism of Action
The this compound linker is designed for a modular and flexible approach to PROTAC synthesis. Its key components are:
-
DBCO (Dibenzocyclooctyne): This strained alkyne enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal click chemistry reaction. This allows for the straightforward conjugation of an azide-modified ligand for the protein of interest.
-
PEG2 (Polyethylene Glycol, 2 units): The PEG spacer enhances the aqueous solubility of the PROTAC and provides spatial separation between the two ligands, which is crucial for the formation of a productive ternary complex.
-
Val-Cit-PAB (Valine-Citrulline-p-aminobenzylcarbamate): This dipeptide is a substrate for lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells.[3] Upon cleavage of the Val-Cit amide bond, a self-immolative cascade is initiated through the PAB spacer, leading to the release of the conjugated payload. While primarily utilized in antibody-drug conjugates (ADCs), this cleavable feature can be explored in PROTACs for specific delivery or mechanistic studies. The (PAB)2 in the linker name suggests a dimeric PAB structure, which is atypical for standard linkers and may be a misinterpretation of a structure with two potential conjugation points or a more complex PAB derivative. For the purpose of this guide, we will consider a standard Val-Cit-PAB structure.
The general mechanism of a PROTAC synthesized with this linker involves the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Quantitative Data for a Representative PROTAC
As no specific PROTAC utilizing the this compound linker has been extensively characterized in publicly available literature, the following tables present hypothetical yet plausible quantitative data for a representative PROTAC targeting Bruton's tyrosine kinase (BTK) and recruiting the Cereblon (CRBN) E3 ligase. This hypothetical PROTAC is designated as "BTK-Degrader-VC-DBCO" .
Table 1: In Vitro Degradation Profile of BTK-Degrader-VC-DBCO
| Parameter | Value | Cell Line | Treatment Time (h) |
| DC50 | 25 nM | MOLM-14 | 24 |
| Dmax | >95% | MOLM-14 | 24 |
| Degradation Half-life (t1/2) | ~4 hours | MOLM-14 | - |
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Table 2: Binding Affinities of BTK-Degrader-VC-DBCO
| Component | Binding Affinity (Kd) | Method |
| Binding to BTK | 15 nM | Isothermal Titration Calorimetry (ITC) |
| Binding to CRBN | 150 nM | Surface Plasmon Resonance (SPR) |
| Ternary Complex Formation (BTK-PROTAC-CRBN) | Cooperative | Fluorescence Polarization (FP) |
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of the hypothetical BTK-Degrader-VC-DBCO .
Protocol 1: Synthesis of BTK-Degrader-VC-DBCO
This protocol assumes the availability of an azide-functionalized BTK ligand (e.g., an ibrutinib (B1684441) derivative) and a CRBN ligand with a reactive handle (e.g., pomalidomide (B1683931) with a free amine).
Step 1: Conjugation of CRBN Ligand to this compound
-
Materials:
-
This compound linker
-
Pomalidomide (CRBN ligand)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure: a. Dissolve this compound (1.0 eq) and DSC (1.2 eq) in anhydrous DMF. b. Add DIPEA (2.0 eq) to the solution and stir at room temperature for 1 hour to activate the linker. c. In a separate flask, dissolve pomalidomide (1.1 eq) in anhydrous DMF. d. Add the pomalidomide solution to the activated linker solution and stir at room temperature for 12-16 hours. e. Monitor the reaction progress by LC-MS. f. Upon completion, purify the product by reverse-phase preparative HPLC to obtain the DBCO-(PEG2-Val-Cit-PAB)-Pomalidomide intermediate.
Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
-
Materials:
-
DBCO-(PEG2-Val-Cit-PAB)-Pomalidomide intermediate
-
Azide-functionalized BTK ligand (e.g., Azido-Ibrutinib)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure: a. Dissolve the DBCO-(PEG2-Val-Cit-PAB)-Pomalidomide intermediate (1.0 eq) and the azide-functionalized BTK ligand (1.2 eq) in anhydrous DMSO. b. Stir the reaction mixture at room temperature for 4-8 hours. c. Monitor the reaction by LC-MS for the formation of the final PROTAC product. d. Upon completion, purify the final BTK-Degrader-VC-DBCO by reverse-phase preparative HPLC. e. Lyophilize the pure fractions to obtain the final product as a solid.
Protocol 2: Western Blot for Protein Degradation
-
Cell Culture and Treatment: a. Seed MOLM-14 cells in 6-well plates at a density of 1 x 10^6 cells/mL. b. Prepare serial dilutions of BTK-Degrader-VC-DBCO in cell culture medium. c. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for 24 hours. Include a vehicle control (DMSO).
-
Cell Lysis and Protein Quantification: a. Harvest the cells by centrifugation and wash with ice-cold PBS. b. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. c. Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Immunoblotting: a. Normalize the protein concentration for all samples and prepare them with Laemmli buffer. b. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk in TBST for 1 hour. d. Incubate the membrane with a primary antibody against BTK overnight at 4°C. e. Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin). f. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. g. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. h. Quantify the band intensities using densitometry software and normalize to the loading control to determine the percentage of protein degradation.
Visualizations
Signaling Pathway
Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.
Experimental Workflow
Caption: General experimental workflow for the synthesis and evaluation of a PROTAC.
Logical Relationship: PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
The Core of Connection: An In-depth Technical Guide to Bioconjugation with DBCO Linkers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biological research and therapeutic development, the precise and stable linkage of molecules is paramount. Bioconjugation, the science of covalently connecting biomolecules, has been revolutionized by the advent of "click chemistry," a set of reactions prized for their specificity, efficiency, and biocompatibility. At the forefront of this revolution is the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction that has become an indispensable tool. Central to this reaction is the dibenzocyclooctyne (DBCO) linker, a key player enabling the creation of complex bioconjugates in sensitive biological environments.
This technical guide provides a comprehensive overview of bioconjugation utilizing DBCO linkers, detailing the underlying chemistry, quantitative performance metrics, and step-by-step experimental protocols. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to successfully implement DBCO-based bioconjugation strategies in their work.
The Power of Strain: The DBCO-Azide Reaction
The defining feature of DBCO-mediated bioconjugation is its bioorthogonality; it proceeds with high efficiency within complex biological systems without interfering with native biochemical processes.[1] This is achieved through the SPAAC reaction, where the strained triple bond of the DBCO ring readily reacts with an azide (B81097) functional group to form a stable triazole linkage.[2] Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper(I) catalyst, making it ideal for applications in living cells and whole organisms.[1][2]
The high ring strain of the DBCO molecule significantly lowers the activation energy of the cycloaddition reaction, allowing it to proceed rapidly at physiological temperatures and pH.[3] This inherent reactivity, combined with the stability of both the DBCO and azide functional groups prior to conjugation, provides a robust and reliable method for creating well-defined bioconjugates.[2]
Quantitative Comparison of Cyclooctyne Linkers
The choice of a strained alkyne is a critical consideration in designing a SPAAC reaction. DBCO is often compared with other cyclooctynes, such as bicyclo[6.1.0]nonyne (BCN). The selection depends on the specific requirements of the application, including the need for rapid kinetics versus enhanced stability.
| Parameter | DBCO (Dibenzocyclooctyne) | BCN (Bicyclo[6.1.0]nonyne) | DIBO (Dibenzoannulated cyclooctyne) | Key Considerations |
| Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | ~0.6 - 1.0[4] | ~0.06 - 0.1[4] | ~0.3 - 0.7[4] | DBCO generally exhibits the fastest reaction kinetics, crucial for applications with low reactant concentrations.[4][5] |
| Second-Order Rate Constant (k₂) with Phenyl Azide (M⁻¹s⁻¹) | 0.033[5] | 0.2[5] | Not widely reported | BCN shows a higher reaction rate with aromatic azides compared to DBCO.[5] |
| Stability in Glutathione (GSH) | Less stable (half-life ~71 min)[5] | More stable (half-life ~6 h)[5] | Not widely reported | BCN offers superior stability in the presence of intracellular antioxidants like GSH.[5] |
| Stability in TCEP | Unstable over 24 hours[5] | More stable[5] | Not widely reported | BCN is the preferred choice for experiments requiring reducing conditions.[5] |
| Stability in Acidic Conditions | Prone to rearrangement[5] | Labile, can form inactive species[5] | Not widely reported | Both linkers have limitations in acidic environments.[5] |
| General Aqueous Stability (e.g., PBS) | Generally stable, but reactivity can decrease over time.[5] | Generally stable.[5] | Generally stable. | DBCO's reactivity can decline after a month at -20°C due to oxidation and hydration.[5] |
| Hydrophobicity | More hydrophobic | Less hydrophobic | Not widely reported | The lower hydrophobicity of BCN can be advantageous for the solubility of the final conjugate. |
Key Applications of DBCO Linkers
The versatility and biocompatibility of DBCO linkers have led to their widespread adoption in a multitude of applications, including:
-
Antibody-Drug Conjugates (ADCs): DBCO linkers are instrumental in the development of ADCs, where a potent cytotoxic drug is attached to a monoclonal antibody that targets cancer cells.[6] The stability of the triazole linkage ensures that the drug remains attached to the antibody in circulation, minimizing off-target toxicity.[7]
-
Live Cell Imaging: The ability to perform the SPAAC reaction in living cells has revolutionized cellular imaging.[8] Cells can be metabolically labeled with an azide-containing molecule, followed by the introduction of a DBCO-linked fluorescent probe for visualization.[8]
-
Surface Immobilization: DBCO linkers are used to functionalize surfaces for the creation of biosensors and microarrays.[9] Biomolecules modified with azides can then be specifically captured on the DBCO-activated surface.[9]
-
PROTACs and Molecular Glues: In the rapidly expanding field of targeted protein degradation, DBCO linkers are employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular glues that bring a target protein into proximity with an E3 ubiquitin ligase for degradation.[10]
Mandatory Visualizations
To further elucidate the concepts and workflows discussed, the following diagrams are provided.
Caption: Simplified HER2 signaling pathway targeted by an antibody-drug conjugate (ADC) with a DBCO linker.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifetein.com [lifetein.com]
Solubility Profile of DBCO-(PEG2-Val-Cit-PAB)2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of the antibody-drug conjugate (ADC) linker, DBCO-(PEG2-Val-Cit-PAB)2. Understanding the solubility of this critical component is paramount for the successful formulation, manufacturing, and in-vivo performance of ADCs. This document outlines the known solubility in various solvents, provides detailed experimental protocols for determining solubility, and presents a logical workflow for solubility assessment.
Introduction to this compound and Solubility in ADC Development
The this compound linker is a sophisticated chemical entity designed for the site-specific conjugation of therapeutic payloads to antibodies. Its architecture incorporates several key functional units:
-
DBCO (Dibenzocyclooctyne): Enables copper-free "click chemistry" for covalent attachment to azide-modified antibodies.
-
PEG2 (two-unit Polyethylene Glycol): A short, hydrophilic spacer intended to improve the aqueous solubility and pharmacokinetic properties of the resulting ADC.[1]
-
Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically cleaved by lysosomal proteases, such as Cathepsin B, ensuring targeted payload release within cancer cells.
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the unmodified payload.
The overall solubility of an ADC is a critical quality attribute that can be significantly influenced by the physicochemical properties of its linker-payload component.[2] Poor solubility can lead to aggregation, which may result in reduced efficacy, altered pharmacokinetic profiles, and potential immunogenicity.[3] The inclusion of a hydrophilic PEG spacer in the this compound linker is a deliberate design choice to mitigate the hydrophobicity often associated with potent cytotoxic payloads.[]
Solubility Data
Quantitative solubility data for the specific this compound linker is not widely available in public literature, likely due to its nature as a specialized, often proprietary, reagent. However, based on data from structurally similar compounds and general principles of peptide and PEG chemistry, a qualitative and estimated quantitative solubility profile can be established. The following table summarizes the known and expected solubility of this compound and related compounds in common laboratory solvents.
| Solvent | Compound | Solubility | Data Type | Source |
| Dimethyl Sulfoxide (DMSO) | DBCO-(PEG2-VC-PAB-MMAE)2 | May be soluble | Qualitative | [5] |
| Dimethylformamide (DMF) | DBCO-PEG2-Val-Cit-PAB-Exatecan | Soluble | Qualitative | [6] |
| Dichloromethane (DCM) | DBCO-PEG4-Val-Cit-PAB-MMAE | Soluble | Qualitative | |
| Acetonitrile (ACN) | DBCO-PEG8-Val-Cit-PAB-Exatecan | Soluble | Qualitative | |
| Water / Aqueous Buffers | DBCO-(PEG2-VC-PAB-MMAE)2 | Potentially low, may require co-solvents | Qualitative | [5] |
| Ethanol | DBCO-(PEG2-VC-PAB-MMAE)2 | May be soluble with assistance | Qualitative | [5] |
| Dimethyl Sulfoxide (DMSO) | DBCO-PEG4-acetic-Val-Cit-PAB | 100 mg/mL (116.83 mM) | Quantitative (Reference) |
Experimental Protocols for Solubility Determination
Accurate determination of the solubility of this compound is crucial for process development and formulation. Below are two detailed protocols for assessing solubility: a thermodynamic (equilibrium) solubility method and a high-throughput screening method.
Protocol 1: Thermodynamic Equilibrium Solubility Determination by UV/Vis Spectrophotometry
This method determines the saturated solubility of the linker in a specific solvent by allowing the system to reach equilibrium and then quantifying the dissolved solute.
Materials:
-
This compound
-
Solvents of interest (e.g., DMSO, DMF, water, PBS pH 7.4)
-
2 mL glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
0.22 µm syringe filters (ensure compatibility with the solvent)
-
UV/Vis spectrophotometer and quartz cuvettes
-
Analytical balance
Methodology:
-
Preparation of Standard Curve:
-
Prepare a stock solution of this compound of a known high concentration in the solvent of interest (e.g., 10 mg/mL in DMSO).
-
Perform a serial dilution of the stock solution to create a series of standards with known concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the DBCO chromophore (typically around 309 nm).
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of this compound to a glass vial (e.g., 5-10 mg). The solid should be in excess to ensure a saturated solution is formed.
-
Add a known volume of the test solvent (e.g., 1 mL) to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a set period (e.g., 24-48 hours), with continuous agitation.[7]
-
-
Sample Processing and Analysis:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the standard curve.
-
Measure the absorbance of the diluted filtrate at the predetermined λmax.
-
-
Calculation of Solubility:
-
Use the linear regression equation from the standard curve to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.
-
Protocol 2: High-Throughput Solubility Screening using Filter Plates and HPLC
This method is suitable for rapidly assessing the solubility of the linker in multiple solvents or buffer conditions.
Materials:
-
This compound
-
96-well filter plates (e.g., with 0.4 µm polycarbonate membrane).[8]
-
96-well collection plates.
-
Multichannel pipette.
-
Plate shaker.
-
Vacuum manifold.
-
HPLC system with a UV detector.
-
Solvents and buffers for screening.
Methodology:
-
Plate Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
In each well of the 96-well filter plate, add a small aliquot of the stock solution.
-
Evaporate the solvent to leave a dry film of the compound at the bottom of each well.
-
-
Solubilization and Incubation:
-
Add a known volume of each test solvent or buffer to the respective wells.
-
Seal the plate and place it on a plate shaker, agitating for a set period (e.g., 1.5-2 hours) at room temperature.[8]
-
-
Filtration:
-
Place the filter plate on top of a 96-well collection plate and assemble them on a vacuum manifold.
-
Apply vacuum to filter the solutions, separating the dissolved compound from any undissolved precipitate.[8]
-
-
Quantification by HPLC:
-
Prepare a set of calibration standards of the linker in a suitable mobile phase.
-
Analyze the filtrates from the collection plate by HPLC. The mobile phase should be strong enough to ensure complete solubilization of the analyte.
-
The peak area from the chromatogram of each sample is compared to the calibration curve to determine the concentration of the dissolved linker.
-
Visualization of Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Thermodynamic Equilibrium Solubility Determination.
Caption: Workflow for High-Throughput Solubility Screening.
Factors Influencing Solubility and Mitigation Strategies
Several factors can influence the solubility of the this compound linker and its conjugates:
-
Amino Acid Composition: The Val-Cit dipeptide is relatively hydrophobic. In larger peptide-based linkers, the overall ratio of hydrophobic to hydrophilic amino acids is a key determinant of aqueous solubility.[9]
-
PEG Chain Length: While this linker contains a short PEG2 spacer, longer PEG chains (e.g., PEG4, PEG8) can be employed to further enhance aqueous solubility if needed.[]
-
pH of Aqueous Solutions: The Val-Cit-PAB moiety contains ionizable groups. Therefore, its solubility in aqueous media can be pH-dependent. Solubility testing across a range of pH values is recommended for aqueous formulations.
-
Attached Payload: The solubility of the final ADC will be significantly impacted by the hydrophobicity of the conjugated payload. Highly hydrophobic drugs can dramatically decrease the overall solubility of the conjugate.[2]
Strategies for Improving Solubility:
-
Co-solvents: For hydrophobic linkers or payloads, the use of organic co-solvents such as DMSO, ethanol, or propylene (B89431) glycol in aqueous formulations may be necessary.
-
Formulation Excipients: The inclusion of surfactants or other solubilizing agents can help to maintain the linker-drug conjugate in solution.
-
Linker Modification: If solubility remains a challenge, utilizing a linker with a longer PEG chain or incorporating charged moieties can be an effective strategy.
Conclusion
The this compound linker is a critical component in the construction of advanced antibody-drug conjugates. While it is designed with a hydrophilic PEG spacer to promote solubility, a thorough experimental evaluation in relevant solvent systems is essential for robust process development and formulation. The protocols and information provided in this guide offer a comprehensive framework for researchers and drug development professionals to accurately characterize and manage the solubility of this important ADC linker.
References
- 1. improvedpharma.com [improvedpharma.com]
- 2. purepeg.com [purepeg.com]
- 3. mdpi.com [mdpi.com]
- 5. This compound | ADC Linker | | Invivochem [invivochem.com]
- 6. DBCO-PEG2-Val-Cit-PAB-Exatecan, ADC linker | BroadPharm [broadpharm.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. jpt.com [jpt.com]
A Technical Guide to DBCO-(PEG2-Val-Cit-PAB)2: A Versatile Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DBCO-(PEG2-Val-Cit-PAB)2, a bifunctional linker integral to the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details its core components, mechanism of action, and provides supplier and purchasing information. Furthermore, it outlines key experimental protocols and presents quantitative data to facilitate its application in research and drug development.
Core Technology: Understanding the Components of this compound
This compound is a sophisticated chemical entity designed for precise bioconjugation strategies. Its structure is modular, with each component playing a critical role in its function.[1]
-
Dibenzocyclooctyne (DBCO): This moiety is the cornerstone for copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The strained triple bond of the DBCO group reacts readily and specifically with azide-functionalized molecules, forming a stable triazole linkage under mild, biocompatible conditions.[1] This reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes.
-
Polyethylene (B3416737) Glycol (PEG) Linker: The dual PEG2 units (totaling four polyethylene glycol units) serve as a hydrophilic spacer.[2] This PEGylation enhances the solubility and pharmacokinetic properties of the resulting conjugate, reducing aggregation and improving its in vivo stability.[3]
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is a substrate for the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[] This enzymatic cleavage is a key mechanism for the targeted release of payloads in the tumor microenvironment.[][5]
-
p-Aminobenzyl (PAB) Spacer: The PAB group acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit linker by Cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the conjugated payload in its active form.[6]
The combination of these elements provides a linker that is stable in circulation but can be selectively cleaved within the target cell, making it an ideal component for targeted therapies.[1]
Supplier and Purchasing Information
Several chemical suppliers offer this compound and related derivatives. The following table summarizes key purchasing information from various vendors. Please note that pricing and availability are subject to change and should be confirmed with the respective supplier.
| Supplier | Product Name | Catalog Number | Purity | Notes |
| MedChemExpress | This compound | HY-126676 | >98% | Also available conjugated to MMAE.[7] |
| BroadPharm | DBCO-PEG2-Val-Cit-PAB-Exatecan | BP-41121 | >95% | Available as a 1 mg unit for $210.00.[8][9] |
| InvivoChem | This compound | I-L-676 | >98% | Provides solubility and storage information.[2] |
| DC Chemicals | This compound | DC28506 | Not Specified | For research use only.[10] |
| Precise PEG | DBCO-PEG2 Val-Cit-PAB-PNP | AAD-5722 | >96% | Offers custom synthesis services.[11] |
| Immunomart | This compound | HY-126676 | Not Specified | Provides detailed chemical properties.[12] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Antibody Conjugation via Copper-Free Click Chemistry
This protocol describes the conjugation of an azide-modified antibody with a DBCO-containing linker like this compound.
Materials:
-
Azide-modified antibody in an amine-free buffer (e.g., PBS)
-
This compound-payload conjugate
-
Anhydrous DMSO or DMF
-
Spin desalting column or dialysis equipment
-
Tris buffer (100 mM)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer and at a suitable concentration (e.g., 1-2 mg/mL).[]
-
DBCO-Linker-Payload Preparation: Prepare a fresh 10 mM solution of the this compound-payload conjugate in anhydrous DMSO or DMF.[14]
-
Conjugation Reaction: Add a 2-4 fold molar excess of the DBCO-linker-payload solution to the azide-modified antibody solution.[14]
-
Incubation: Incubate the reaction mixture overnight at 4°C with gentle mixing.[14][15][16]
-
Purification: Remove unreacted DBCO-linker-payload using a spin desalting column or dialysis.[14]
-
Characterization: Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV/Vis spectroscopy.
In Vitro Cathepsin B Cleavage Assay
This assay is used to evaluate the enzymatic cleavage of the Val-Cit linker.
Materials:
-
ADC constructed with this compound
-
Recombinant Human Cathepsin B
-
Assay Buffer (e.g., 50 mM Sodium Acetate, 5 mM DTT, pH 5.5)
-
Quenching Solution (e.g., Acetonitrile with 0.1% TFA)
-
HPLC system for analysis
Procedure:
-
Enzyme Activation: Prepare a working solution of Cathepsin B in the assay buffer and pre-incubate at 37°C for 15 minutes to activate the enzyme.[17]
-
Reaction Setup: In a microplate, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate Reaction: Add the activated Cathepsin B solution to the ADC mixture to start the cleavage reaction. Typical final concentrations are in the nanomolar range for the enzyme and micromolar for the ADC.[5]
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding an aliquot of the reaction mixture to the quenching solution.[17]
-
Analysis: Analyze the quenched samples by HPLC to quantify the amount of released payload over time.
Quantitative Data
The efficacy of ADCs constructed with Val-Cit linkers is often correlated with the expression level of the target antigen on the cancer cells. The following table summarizes data from a study investigating the relationship between HER2 receptor count and the intracellular concentration of the released payload (MMAE) from a trastuzumab-Val-Cit-MMAE ADC.[18][19]
| Cell Line | HER2 Receptors per Cell | Intracellular Released MMAE Exposure (AUC) |
| SKBR-3 | ~800,000 | High |
| MDA-MB-453 | ~250,000 | Moderate |
| MCF-7 | ~50,000 | Low |
| MDA-MB-468 | ~10,000 | Very Low |
A strong linear relationship (R² > 0.9) was observed between the HER2 receptor count and the intracellular exposure of the released MMAE.[18][19]
Visualizing Workflows and Pathways
The following diagrams, created using Graphviz (DOT language), illustrate key processes involving this compound.
ADC Mechanism of Action
Caption: General mechanism of action for an Antibody-Drug Conjugate utilizing a cleavable linker.
Experimental Workflow for ADC Construction and Evaluation
Caption: A typical experimental workflow for the synthesis and evaluation of an ADC.
PROTAC Mechanism of Action
Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.
References
- 1. Buy this compound [smolecule.com]
- 2. This compound | ADC Linker | | Invivochem [invivochem.com]
- 3. njbio.com [njbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. tebubio.com [tebubio.com]
- 9. DBCO-PEG2-Val-Cit-PAB-Exatecan, ADC linker | BroadPharm [broadpharm.com]
- 10. This compound | ADC Linker | DC Chemicals [dcchemicals.com]
- 11. precisepeg.com [precisepeg.com]
- 12. This compound - Immunomart [immunomart.com]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. lifetein.com [lifetein.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Conjugation of DBCO-(PEG2-Val-Cit-PAB)2 to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, such as cancer cells. The linker, which connects the antibody to the payload, is a critical component that influences the ADC's stability, efficacy, and safety profile.[1][2][3]
This document provides a detailed protocol for the conjugation of a bivalent, cleavable linker, DBCO-(PEG2-Val-Cit-PAB)2, to an antibody. This advanced linker system features a central dibenzocyclooctyne (DBCO) group for copper-free click chemistry, two polyethylene (B3416737) glycol (PEG) spacers to enhance solubility, and two Valine-Citrulline (Val-Cit) dipeptide sequences linked to a p-aminobenzyl (PAB) self-immolative spacer.[4][5][6] The Val-Cit motif is designed for selective cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment, ensuring targeted release of the cytotoxic payload.[4] The bivalent nature of this linker allows for the attachment of two payload molecules per conjugation site on the antibody, potentially leading to a higher Drug-to-Antibody Ratio (DAR) and enhanced potency.
Principle of the Method
The conjugation process is a two-stage procedure:
-
Antibody Modification: The antibody is first functionalized with an azide (B81097) group. A common method is to use an NHS-ester-containing azide linker (e.g., Azide-PEG-NHS) that reacts with the primary amines of lysine (B10760008) residues on the antibody surface. This creates an azide-modified antibody.
-
Payload Conjugation via Copper-Free Click Chemistry: The azide-modified antibody is then reacted with the this compound linker, which has already been conjugated to the desired cytotoxic payload. The DBCO group on the linker undergoes a strain-promoted alkyne-azide cycloaddition (SPAAC) with the azide groups on the antibody.[4][5][6][7] This reaction is bioorthogonal and proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[7][8][9]
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the synthesis and characterization of ADCs using a bivalent DBCO-based linker. The precise values will depend on the specific antibody, payload, and reaction conditions.
Table 1: Reaction Parameters for Antibody-Linker Conjugation
| Parameter | Recommended Range | Notes |
| Molar Excess of Azide-PEG-NHS Ester (for antibody modification) | 5 to 20-fold | Higher excess can lead to a higher degree of labeling (DOL) but may also increase the risk of aggregation.[10] |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations can promote conjugation but may also increase aggregation. |
| Molar Excess of this compound-Payload | 1.5 to 5-fold (relative to azide groups) | Optimization is crucial to balance conjugation efficiency with minimizing unreacted linker-payload. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-8.0 | Amine-free buffers are essential for the initial NHS ester reaction. |
| Reaction Temperature | 4°C to 25°C | Lower temperatures (4°C) are often used for overnight incubations to maintain antibody stability.[9][10] |
| Reaction Time | 4 - 24 hours | Longer incubation times may be required for complete reaction, especially at lower temperatures.[9][10] |
| Organic Solvent (e.g., DMSO) | < 10% (v/v) | Used to dissolve the linker-payload; concentration should be minimized to preserve antibody integrity.[8] |
Table 2: Typical Characterization of the Final ADC
| Parameter | Typical Values | Analytical Method(s) |
| Average Drug-to-Antibody Ratio (DAR) | 2 - 8 | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry (MS)[4][11][12][13] |
| Purity (Monomer Content) | > 95% | Size-Exclusion Chromatography (SEC)[11] |
| Aggregation | < 5% | Size-Exclusion Chromatography (SEC)[1] |
| Residual Free Payload | < 1% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| In Vitro Stability (Human Plasma, 7 days) | > 90% ADC remaining | LC-MS based methods to quantify total antibody and conjugated payload.[12][14] |
Experimental Protocols
Protocol 1: Antibody Preparation and Modification with Azide Groups
This protocol describes the introduction of azide functional groups onto the antibody via lysine residue modification.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-PEG4-NHS Ester (or similar amine-reactive azide linker)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange into PBS, pH 7.4.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Linker Preparation:
-
Immediately before use, prepare a 10 mM stock solution of Azide-PEG4-NHS Ester in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the Azide-PEG4-NHS Ester solution to the antibody solution.
-
Ensure the final DMSO concentration does not exceed 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Remove excess, unreacted azide linker and quenching agent using spin desalting columns or dialysis against PBS, pH 7.4.
-
-
Characterization:
-
Determine the concentration of the azide-modified antibody using a protein assay (e.g., BCA) or UV-Vis spectroscopy at 280 nm.
-
The degree of labeling (DOL), representing the average number of azide groups per antibody, can be determined using methods like the Staudinger ligation with a phosphine-dye reporter.
-
Protocol 2: Payload Conjugation via Copper-Free Click Chemistry
This protocol describes the conjugation of the azide-modified antibody with the this compound-Payload.
Materials:
-
Azide-modified antibody from Protocol 1
-
This compound pre-conjugated to the desired payload (dissolved in DMSO)
-
PBS, pH 7.4
Procedure:
-
Reaction Setup:
-
Add a 1.5 to 5-fold molar excess of the this compound-Payload solution to the purified azide-antibody solution.
-
The final concentration of DMSO should be kept below 10% (v/v).
-
-
Incubation:
-
Purification:
-
Purify the resulting ADC from unreacted payload and other impurities. Common methods include:
-
Size-Exclusion Chromatography (SEC): Effective for removing aggregates and smaller, unreacted linker-payload molecules.[11]
-
Hydrophobic Interaction Chromatography (HIC): Useful for separating ADC species with different DARs and removing unconjugated antibody.[4][15][16][17]
-
Diafiltration/Dialysis: To perform buffer exchange and remove small molecule impurities.
-
-
-
Characterization of the Final ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC or UV-Vis spectroscopy by measuring absorbance at 280 nm (for the antibody) and a wavelength specific to the payload.[1] Mass spectrometry can provide a more detailed distribution of DAR species.
-
Purity and Aggregation: Analyze the final ADC product by SEC-HPLC to determine the percentage of monomer, aggregates, and fragments.[11]
-
Residual Free Drug: Quantify the amount of unconjugated linker-payload using RP-HPLC.
-
Functional Assays: Perform in vitro cell-based assays (e.g., cytotoxicity assays) to confirm the potency of the ADC and binding assays (e.g., ELISA) to ensure the conjugation process has not compromised the antibody's antigen-binding affinity.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the two-stage conjugation of a bivalent linker to an antibody.
Signaling Pathway of Conjugation Chemistry
Caption: Chemical pathway for antibody conjugation using DBCO click chemistry.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Qualitative and Quantitative Bioanalysis of Antibody Drug Conjugates (ADCs) Using Mass Spectrometry | Bruker [bruker.com]
- 14. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 17. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for DBCO-(PEG2-Val-Cit-PAB)2 in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DBCO-(PEG2-Val-Cit-PAB)2 in strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry. This bifunctional linker is particularly relevant for the development of advanced bioconjugates, such as antibody-drug conjugates (ADCs), where precise, stable, and cleavable linkage of a payload to a biomolecule is paramount.
This compound is a sophisticated linker molecule designed for advanced bioconjugation applications.[1][2][3] It incorporates a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a polyethylene (B3416737) glycol (PEG) spacer for enhanced solubility, and two protease-cleavable valine-citrulline (Val-Cit) p-aminobenzyl (PAB) units.[1][4] This dual-payload linker is ideal for creating antibody-drug conjugates (ADCs) with a high drug-to-antibody ratio (DAR). The Val-Cit dipeptide sequence is specifically designed to be cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in the tumor microenvironment, ensuring targeted release of the cytotoxic payload.[5][6][]
The copper-free nature of the SPAAC reaction between DBCO and an azide (B81097) is a significant advantage, as it avoids the cytotoxicity associated with copper catalysts, making it suitable for reactions involving live cells and in vivo applications.[8][9][10] This reaction is highly efficient and bio-orthogonal, meaning the DBCO and azide groups react specifically with each other without interfering with other functional groups present in biological systems.[8][11]
Key Features of this compound:
-
Bifunctional Design: Allows for the conjugation of two payload molecules per linker.
-
Copper-Free Click Chemistry: The DBCO moiety enables biocompatible and efficient conjugation to azide-modified molecules via SPAAC.[8][10]
-
Protease-Cleavable Linker: The Val-Cit-PAB units are designed for enzymatic cleavage within the lysosomal compartment of target cells, facilitating controlled payload release.[5][6]
-
Enhanced Hydrophilicity: The PEG2 spacer improves the solubility and pharmacokinetic properties of the resulting conjugate.[4][8]
-
High Stability: The triazole linkage formed during the click reaction is highly stable under physiological conditions.[8][11][12]
Applications:
-
Antibody-Drug Conjugates (ADCs): Ideal for attaching cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[1][2]
-
PROTAC Development: Can be used as a linker in the synthesis of proteolysis-targeting chimeras.[2][3]
-
Bioconjugation: General-purpose linker for attaching molecules to proteins, peptides, or other biomolecules for imaging or therapeutic purposes.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with DBCO-mediated bioconjugation and the properties of Val-Cit linkers. Note that these values are illustrative and can vary based on the specific antibody, payload, and experimental conditions.
Table 1: Typical Reaction Parameters for DBCO-Antibody Conjugation
| Parameter | Typical Value/Range | Conditions | Source(s) |
| Molar Excess (DBCO-NHS ester to Antibody) | 5-30 fold | Room Temperature, 30-60 min | [12][13] |
| Molar Excess (Azide-modified molecule to DBCO-Antibody) | 2-4 fold | 4°C to Room Temperature, 2-24 hours | [8][11][13][14] |
| Antibody Concentration | 1-10 mg/mL | PBS, pH ~7.4 | [8][13] |
| DMSO Concentration in Reaction | < 20% | - | [8][11][13] |
| DBCO Molar Extinction Coefficient (at ~309-310 nm) | 12,000 M⁻¹cm⁻¹ | - | [13] |
| Correction Factor (DBCO absorbance at 280 nm) | 1.089 | - | [13] |
Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers
| ADC Linker Type | Cancer Cell Line | IC50 (pM) | Key Findings | Source(s) |
| Sulfatase-cleavable MMAE | HER2+ | 61 | Showed higher cytotoxicity compared to a non-cleavable ADC. | [15] |
| Val-Ala containing ADC | HER2+ | 92 | - | [16] |
| Non-cleavable ADC | HER2+ | 609 | - | [16] |
Experimental Protocols
Protocol 1: Activation of Antibody with an Azide-Reactive Group
This protocol describes the introduction of azide groups onto an antibody, preparing it for conjugation with this compound.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Azide-PEG-NHS ester freshly dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine).
-
Spin desalting columns or dialysis equipment for buffer exchange/purification.
Procedure:
-
Antibody Preparation: Ensure the antibody solution is free of amine-containing buffers (like Tris) and stabilizers like BSA. If necessary, perform a buffer exchange into PBS.
-
Reaction Setup: Add a 10-fold molar excess of the Azide-PEG-NHS ester solution to the antibody solution. The final DMSO concentration should be kept below 20%.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle agitation.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove unreacted azide linker and quenching solution by using a spin desalting column or by dialysis against PBS.
-
Characterization: Determine the concentration of the azide-modified antibody using a protein assay (e.g., Bradford or BCA).
Protocol 2: Conjugation of Azide-Modified Antibody with this compound-Payload
This protocol details the click chemistry reaction between the azide-activated antibody and the DBCO-linker-payload construct. It assumes the payload is already attached to the this compound linker.
Materials:
-
Azide-activated antibody (from Protocol 1).
-
This compound-Payload dissolved in a compatible solvent (e.g., DMSO).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-activated antibody with a 2-4 fold molar excess of the this compound-Payload.
-
Incubation: Incubate the reaction mixture for 4-24 hours at 4°C or for 2-4 hours at room temperature.[8][14] Longer incubation times at 4°C are often preferred for antibody stability.[9]
-
Purification: Purify the resulting ADC to remove unreacted linker-payload. This can be achieved using size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of payload molecules conjugated to each antibody. This can be done using UV-Vis spectroscopy (if the drug has a distinct absorbance) or HIC-HPLC.
-
Purity and Aggregation: Analyze the purified ADC by SEC-HPLC to assess purity and the presence of aggregates.
-
Functionality: Confirm that the conjugation process has not compromised the antigen-binding affinity of the antibody using methods like ELISA or surface plasmon resonance (SPR).
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol outlines a method to evaluate the potency of the newly synthesized ADC on a target cancer cell line.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative).
-
Complete cell culture medium.
-
Synthesized ADC and unconjugated payload as a control.
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the ADC and the free payload in complete cell culture medium. Remove the old medium from the cells and add the treatment solutions.
-
Incubation: Incubate the plates for a period that allows for cell division and the drug to take effect (typically 72-96 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Visualizations
Caption: Experimental workflow for ADC synthesis.
Caption: ADC mechanism of action.
Caption: SPAAC click chemistry reaction.
References
- 1. Buy this compound [smolecule.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. DBCO-PEG2-Val-Cit-PAB-Exatecan, ADC linker | BroadPharm [broadpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. lifetein.com [lifetein.com]
- 10. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 15. benchchem.com [benchchem.com]
- 16. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Conjugation of Azide-Modified Proteins using DBCO-(PEG2-Val-Cit-PAB)2
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing Click Chemistry for Advanced Bioconjugates
The development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs), requires precise and stable methods for linking potent payloads to large biomolecules. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry, has become a leading strategy for this purpose.[1][2][3] This bioorthogonal reaction enables the rapid and efficient formation of a stable triazole linkage between a dibenzocyclooctyne (DBCO) group and an azide (B81097) group under mild, aqueous conditions, without the need for cytotoxic copper catalysts.[2][4][5]
The DBCO-(PEG2-Val-Cit-PAB)2 linker is a sophisticated, dual-payload linker designed specifically for the creation of advanced ADCs.[6][7] Its multi-component structure offers distinct advantages:
-
DBCO Moiety : Provides a highly reactive handle for the copper-free click reaction with azide-modified proteins.[2][8]
-
PEG2 Spacer : A short polyethylene (B3416737) glycol chain enhances the hydrophilicity of the linker-payload, which can improve solubility and reduce the risk of aggregation.[2][9][10]
-
Val-Cit Dipeptide : This valine-citrulline sequence is a substrate for lysosomal proteases, particularly Cathepsin B, which is often upregulated in tumor cells.[11][] This ensures the linker remains stable in systemic circulation but is cleaved upon internalization into the target cell's lysosome.[13]
-
PAB Self-Immolative Group : The p-aminobenzyl carbamate (B1207046) spacer ensures that upon cleavage of the Val-Cit peptide, a subsequent 1,6-elimination reaction occurs, releasing the payload in its original, unmodified, and fully active form.[14]
-
Dual-Payload Capacity : The (...)2 designation indicates that a single DBCO group is attached to a branched structure capable of carrying two Val-Cit-PAB-Payload units, allowing for a higher drug-to-antibody ratio (DAR) with each conjugation event.
This combination of features makes this compound an ideal reagent for developing potent, targeted, and conditionally activated biotherapeutics.
Visualizing the Process
The following diagrams illustrate the experimental workflow for creating the conjugate and the biological mechanism of action for the resulting ADC.
Caption: Experimental workflow for ADC synthesis using SPAAC.
Caption: ADC mechanism from cell binding to payload release.
Quantitative Data for Reaction Parameters
The efficiency of the DBCO-azide conjugation is influenced by several factors. The following table summarizes key quantitative data to guide experimental design.
| Parameter | Typical Value / Condition | Notes |
| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A bioorthogonal, copper-free click chemistry reaction.[1][2] |
| Second-Order Rate Constant | ~0.1 - 1 M⁻¹s⁻¹ | Demonstrates rapid reaction kinetics under physiological conditions.[15][16] |
| Recommended Molar Ratio | 1.5 to 5-fold molar excess of DBCO-linker-payload to azide-protein. | The optimal ratio may vary; start with a 3-fold excess. Using excess linker drives the reaction to completion.[17][18] |
| Reaction Temperature | 4°C to 37°C | The reaction proceeds efficiently at room temperature (~25°C). Incubation at 4°C can be used to minimize protein degradation.[18] |
| Reaction Time | 2 to 24 hours | Reaction is often complete within 4-12 hours. Longer incubation can increase conjugation efficiency.[4][18] |
| Reaction Monitoring | Decrease in absorbance at ~310 nm | The DBCO group has a characteristic UV absorbance peak around 310 nm which disappears upon reaction with an azide.[3][19] |
| Recommended Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | Avoid buffers containing sodium azide (NaN₃) as it will react with the DBCO reagent.[3][18] |
Experimental Protocols
Protocol 1: Conjugation of this compound-Payload to an Azide-Modified Protein
This protocol details the steps for conjugating a pre-prepared DBCO-linker-payload molecule to a protein functionalized with azide groups.
Materials:
-
Azide-modified protein (e.g., antibody) in an azide-free buffer (e.g., PBS, pH 7.4).
-
This compound-Payload, lyophilized.
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF).
-
Reaction Buffer: PBS, pH 7.4.
-
Purification system: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes (10k MWCO).
Procedure:
-
Prepare the Azide-Modified Protein:
-
Prepare the DBCO-Linker-Payload Stock Solution:
-
Just before use, dissolve the this compound-Payload in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
-
Set up the Conjugation Reaction:
-
Add the desired molar excess (e.g., 3 to 5 equivalents) of the DBCO-linker-payload stock solution to the azide-modified protein solution.
-
Gently mix by pipetting or brief vortexing. Ensure the final concentration of the organic solvent (DMSO) in the reaction mixture is below 20% to maintain protein stability.[3][19]
-
-
Incubate the Reaction:
-
Purify the Conjugate:
-
Remove unreacted DBCO-linker-payload and solvent by purifying the reaction mixture.
-
Size-Exclusion Chromatography (SEC): Equilibrate an appropriate SEC desalting column with PBS. Apply the reaction mixture to the column and collect the fractions containing the high molecular weight protein conjugate, which will elute first.
-
Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against PBS at 4°C with at least three buffer changes over 24-48 hours.
-
-
Storage:
-
Determine the concentration of the purified conjugate using a protein concentration assay (e.g., BCA) or UV/Vis spectroscopy.
-
Store the purified conjugate at 4°C for short-term use or at -80°C for long-term storage.[20]
-
Protocol 2: Characterization of the Protein-Drug Conjugate
Characterization is critical to confirm successful conjugation and determine the Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated per protein.[21]
A. Average DAR Determination by UV/Vis Spectroscopy
This is a rapid method to determine the average DAR.
Procedure:
-
Measure the UV/Vis absorbance spectrum of the purified conjugate from 240 nm to 400 nm.
-
Record the absorbance at 280 nm (A₂₈₀, for protein) and at the absorbance maximum of the payload or the DBCO linker (~310 nm if the payload has no distinct absorbance).
-
Calculate the concentration of the protein and the drug-linker using the Beer-Lambert law (A = εcl), accounting for the contribution of the drug-linker to the absorbance at 280 nm.
-
The average DAR is calculated as: DAR = (Molar concentration of the drug-linker) / (Molar concentration of the protein)
B. DAR Distribution by Hydrophobic Interaction Chromatography (HIC)
HIC separates conjugate species based on hydrophobicity, providing a profile of the DAR distribution (e.g., percentage of DAR0, DAR2, DAR4, etc.).[21][22]
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.
-
-
Chromatography:
-
Equilibrate a HIC column with Mobile Phase A.
-
Inject the purified conjugate.
-
Elute the species using a decreasing salt gradient (e.g., 0-100% Mobile Phase B over 30 minutes).
-
-
Data Analysis:
-
The unconjugated protein (DAR0) will elute first, followed by species with increasing DAR values, as each added linker-drug increases the protein's overall hydrophobicity.
-
Calculate the relative percentage of each peak area to determine the distribution of DAR species.[21]
-
C. Precise DAR and Integrity by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides the most detailed characterization, confirming the precise mass of the conjugate and its subunits.[21][22]
Procedure:
-
Sample Preparation: The sample may be analyzed intact or after reduction with a reagent like DTT to separate the antibody's heavy and light chains.
-
LC-MS Analysis:
-
Separate the conjugate species using reverse-phase or size-exclusion chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
Deconvolute the resulting mass spectra to obtain the exact molecular weights of the different species present in the sample.
-
-
Data Analysis:
-
Compare the observed masses to the theoretical masses of the unconjugated protein and the protein conjugated with one, two, three, etc., linker-drug molecules to confirm the DAR and identify the different species. This method can also help confirm the integrity of the conjugate.[23]
-
References
- 1. interchim.fr [interchim.fr]
- 2. chempep.com [chempep.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Copper-free click chemistry for attachment of biomolecules in magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | ADC Linker | | Invivochem [invivochem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. DBCO-PEG2-Val-Cit-PAB-Exatecan, ADC linker | BroadPharm [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 13. preprints.org [preprints.org]
- 14. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. interchim.fr [interchim.fr]
- 19. broadpharm.com [broadpharm.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Val-Cit Cleavage Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Valine-Citrulline (Val-Cit) dipeptide linker is a critical component in the design of modern Antibody-Drug Conjugates (ADCs).[1] Its selective cleavage by lysosomal proteases, particularly Cathepsin B, which is often upregulated in tumor cells, allows for the targeted release of cytotoxic payloads within the tumor microenvironment.[2][3] This targeted drug release mechanism enhances the therapeutic efficacy of ADCs while minimizing off-target toxicity.[3]
These application notes provide detailed protocols for performing in vitro Val-Cit cleavage assays using two common analytical methods: High-Performance Liquid Chromatography (HPLC) and a fluorometric assay. These assays are essential for characterizing the stability and release kinetics of Val-Cit linkers, which are critical parameters for the efficacy and safety of an ADC.
Principle of the Assay
The in vitro Val-Cit cleavage assay relies on the enzymatic activity of Cathepsin B to hydrolyze the amide bond at the C-terminus of the citrulline residue in the Val-Cit dipeptide.[2] This cleavage event initiates the release of the conjugated drug. The assay measures the rate of this cleavage, which is indicative of the linker's susceptibility to enzymatic degradation.
In the context of an ADC, the cleavage of the Val-Cit linker is often followed by a self-immolative cascade through a p-aminobenzyl carbamate (B1207046) (PABC) spacer, leading to the traceless release of the unmodified drug.[1][4] The rate of cleavage can be monitored by quantifying the disappearance of the intact ADC or the appearance of the released payload over time.
Data Presentation
Cathepsin B Activity at Various pH Levels
Cathepsin B exhibits optimal enzymatic activity in the acidic environment of the lysosome, typically between pH 4.5 and 5.5.[4] However, it can also be active at neutral pH. The table below summarizes the relative activity of Cathepsin B at different pH values.
| pH | Relative Cathepsin B Activity | Reference |
| 4.5 - 5.5 | Optimal | [4] |
| 5.6 | High | [5] |
| 6.0 | Moderate | [6] |
| 7.2 | Low to Moderate | [7] |
| 7.4 | Low | [5] |
Comparative Cleavage of Dipeptide Linkers by Cathepsin B
Different dipeptide linkers exhibit varying susceptibility to Cathepsin B cleavage. The Val-Cit linker is considered a benchmark for efficient and stable cleavage.
| Dipeptide Linker | Relative Cleavage Rate/Half-life | Notes | Reference |
| Val-Cit | Baseline (t½ ≈ 240 min in one study) | Benchmark for efficient cleavage and stability. | [4] |
| Val-Ala | ~50% of Val-Cit rate | Also effectively cleaved, with the advantage of lower hydrophobicity, which can prevent ADC aggregation. | [4][8] |
| Phe-Lys | ~30-fold faster than Val-Cit (with isolated Cathepsin B) | Rates were similar to Val-Cit in lysosomal extracts, suggesting the involvement of other enzymes. | [4] |
Kinetic Parameters for Cathepsin B Substrates
The Michaelis-Menten kinetic parameters, Km and kcat, describe the affinity of the enzyme for the substrate and the turnover rate, respectively. While specific values can vary depending on the exact substrate and experimental conditions, representative data is presented below. Studies have shown that for vcMMAE-based ADCs, there is no significant difference in KM or kcat values, suggesting the antibody carrier does not significantly impact the drug release rate.[4][9]
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Reference |
| Z-Arg-Arg-AMC | - | - | High at neutral pH | 7.2 | [2][10] |
| Z-Phe-Arg-AMC | - | - | High at acidic pH | 4.6 | [10] |
| Z-Nle-Lys-Arg-AMC | - | - | High at both acidic and neutral pH | 4.6 & 7.2 | [10] |
Note: Specific Km and kcat values for Val-Cit containing ADCs are not widely published and are highly dependent on the specific ADC construct.
Experimental Protocols
Two primary methods for monitoring Val-Cit cleavage are detailed below: an HPLC-based assay for direct quantification of the ADC and released payload, and a fluorometric assay for a high-throughput assessment of enzyme activity.
Protocol 1: In Vitro Val-Cit Cleavage Assay (HPLC-Based)
This protocol describes the measurement of drug release from a Val-Cit linker-containing ADC in the presence of purified Cathepsin B, with analysis by reverse-phase HPLC.
Materials and Reagents:
-
ADC with Val-Cit linker (e.g., 1 mg/mL stock solution)
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, 5 mM Dithiothreitol (DTT), pH 5.5. DTT should be added fresh before use.
-
Quenching Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and bring it to 37°C.
-
Thaw the Cathepsin B stock solution on ice.
-
Prepare an activated Cathepsin B working solution by diluting the stock solution in the pre-warmed Assay Buffer to the desired final concentration (e.g., 1 µM).[2] Incubate at 37°C for 15 minutes to allow for activation.[2]
-
-
Reaction Setup:
-
In a 96-well microplate, add 45 µL of pre-warmed Assay Buffer to each reaction well.[2]
-
Add 5 µL of the ADC stock solution to each well to achieve the desired final concentration.
-
Prepare control wells:
-
No-Enzyme Control: 50 µL of Assay Buffer and 5 µL of the ADC stock solution.
-
No-Substrate Control: 50 µL of the activated Cathepsin B working solution and 5 µL of the vehicle used for the ADC stock.
-
-
Pre-incubate the plate at 37°C for 5 minutes.[2]
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding 50 µL of the activated Cathepsin B working solution to the substrate-containing wells. The final reaction volume will be 100 µL.[2]
-
-
Incubation and Time Points:
-
Incubate the plate at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), stop the reaction by transferring a 20 µL aliquot from each reaction well to a new plate or tube containing 80 µL of the Quenching Solution.[2]
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched samples at high speed for 10 minutes to pellet any precipitated protein.[2]
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC Analysis:
-
Inject the samples onto the C18 column.
-
Use a suitable gradient of Mobile Phase A and B to separate the intact ADC, the released payload, and other reaction components. An example gradient is as follows:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Monitor the elution profile at an appropriate wavelength (e.g., 280 nm for the antibody and a specific wavelength for the payload).
-
-
Data Analysis:
-
Identify and integrate the peak areas corresponding to the intact ADC and the released payload at each time point.
-
Calculate the percentage of drug release at each time point relative to the initial amount of ADC.
-
Plot the percentage of released drug versus time to determine the cleavage kinetics.
-
Protocol 2: Fluorometric Val-Cit Cleavage Assay
This protocol utilizes a fluorogenic substrate that, upon cleavage by Cathepsin B, releases a fluorescent group, allowing for the continuous monitoring of enzyme activity. This method is ideal for high-throughput screening of enzyme inhibitors or for determining enzyme kinetics.
Materials and Reagents:
-
Recombinant Human Cathepsin B
-
Fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-AMC or a Val-Cit containing fluorogenic substrate)
-
CTSB Reaction Buffer: Provided in commercially available kits, or a buffer such as 50 mM Sodium Acetate, 5 mM DTT, pH 5.5.
-
CTSB Inhibitor (Optional): For control experiments.
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Warm the CTSB Reaction Buffer to room temperature.
-
Prepare the Cathepsin B enzyme solution by diluting the stock in the reaction buffer to the desired concentration.
-
Prepare the fluorogenic substrate solution in the reaction buffer at the desired concentration (e.g., 2X the final desired concentration).
-
-
Reaction Setup:
-
Add 50 µL of the Cathepsin B enzyme solution to each well of the 96-well black microplate.
-
For inhibitor screening, add the test compounds to the wells and incubate for 10-15 minutes at room temperature.
-
Prepare control wells:
-
Enzyme Control: Enzyme solution without inhibitor.
-
Blank Control: Reaction buffer without the enzyme.
-
-
-
Initiation of Reaction:
-
Initiate the reaction by adding 50 µL of the 2X substrate solution to each well. The final reaction volume will be 100 µL.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence in kinetic mode for 30-60 minutes. Use the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 400/505 nm for AFC-based substrates).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) from the linear portion of the fluorescence versus time plot.
-
For inhibitor screening, calculate the percentage of inhibition relative to the enzyme control.
-
For kinetic studies, vary the substrate concentration and plot the initial reaction rates against the substrate concentration to determine Km and Vmax using Michaelis-Menten kinetics.
-
Mandatory Visualization
Caption: ADC internalization and payload release pathway.
Caption: Experimental workflow for in vitro Val-Cit cleavage assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorogenic peptide substrates for carboxydipeptidase activity of cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Fluorogenic peptide substrates for carboxydipeptidase activity of cathepsin B. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for DBCO-(PEG2-Val-Cit-PAB)2 in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of cytotoxic payloads to cancer cells is a cornerstone of modern oncology research. Antibody-drug conjugates (ADCs) represent a highly promising class of therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile.
This document provides detailed application notes and protocols for the use of DBCO-(PEG2-Val-Cit-PAB)2 , a sophisticated linker designed for advanced ADC development. This linker system incorporates several key features for optimized performance:
-
Dibenzocyclooctyne (DBCO): A reactive handle for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry. This allows for the efficient and bioorthogonal conjugation of the linker to an azide-modified antibody or other targeting ligand under mild, aqueous conditions.
-
Polyethylene Glycol (PEG2) Spacer: A short PEG spacer enhances the solubility and pharmacokinetic properties of the resulting ADC, potentially reducing aggregation and improving systemic circulation time.[1][2]
-
Valine-Citrulline (Val-Cit) Dipeptide: A protease-cleavable linker that is specifically recognized and cleaved by Cathepsin B, an enzyme that is often overexpressed in the lysosomal compartment of cancer cells.[3][4][5] This ensures targeted payload release within the tumor cell.
-
p-Aminobenzyl Carbamate (PAB) Self-Immolative Group: Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB group undergoes a spontaneous 1,6-elimination reaction, leading to the traceless release of the unmodified cytotoxic payload.[6][7][8]
The dual Val-Cit-PAB arms of the this compound linker allow for the potential attachment of two payload molecules, increasing the drug-to-antibody ratio (DAR) and, consequently, the therapeutic potency.
Mechanism of Action
The targeted delivery and payload release mechanism of an ADC utilizing the this compound linker follows a multi-step process:
-
Circulation and Targeting: The ADC circulates in the bloodstream and binds to a specific antigen expressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell via receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases, including Cathepsin B.
-
Enzymatic Cleavage: Inside the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.[3][4][9]
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit bond triggers the self-immolation of the PAB spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.[6][7][8]
-
Induction of Cell Death: The released payload exerts its cytotoxic effect, leading to the death of the cancer cell.
Data Presentation
The following tables provide representative quantitative data for ADCs constructed with Val-Cit-PAB-based linkers. It is important to note that specific values will vary depending on the antibody, payload, and experimental conditions.
Table 1: In Vitro Cytotoxicity of ADCs with Cleavable Linkers
| Cell Line | Target Antigen | ADC with Val-Cit-PAB Linker (IC50, ng/mL) | Reference ADC (Non-Cleavable Linker) (IC50, ng/mL) |
| KPL-4 | HER2 | 10 - 50 | 100 - 500 |
| BT-474M1 | HER2 | 5 - 25 | 50 - 250 |
| WSU-DLCL2 | CD22 | 1 - 10 | 20 - 100 |
| BJAB | CD22 | 0.5 - 5 | 10 - 50 |
IC50 values are indicative and sourced from various studies on Val-Cit-PAB-based ADCs. Actual values should be determined empirically.
Table 2: Plasma Stability of ADCs with Different Linkers
| Linker Type | Species | Half-life of Intact ADC | Reference |
| Val-Cit-PAB | Human | > 230 days | [3] |
| Val-Cit-PAB | Mouse | Variable (susceptible to carboxylesterases) | [10] |
| Non-cleavable | Human | High | [11] |
| Non-cleavable | Mouse | High | [11] |
Signaling Pathways and Experimental Workflows
Caption: Targeted delivery and payload release pathway of an ADC with the this compound linker.
Caption: A typical workflow for the synthesis and subsequent in vitro and in vivo evaluation of an ADC.
Experimental Protocols
Protocol 1: Synthesis of an ADC using this compound-Payload
This protocol describes the conjugation of a this compound-payload construct to an azide-modified antibody via SPAAC.
Materials:
-
Azide-modified monoclonal antibody (in an amine-free buffer, e.g., PBS)
-
This compound-payload conjugate (dissolved in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (anhydrous)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Preparation:
-
Ensure the azide-modified antibody is at a concentration of 1-10 mg/mL in an amine-free buffer.
-
If necessary, perform a buffer exchange into PBS, pH 7.4.
-
-
Reaction Setup:
-
Add a 5- to 20-fold molar excess of the this compound-payload solution in DMSO to the antibody solution.
-
The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to maintain antibody integrity.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
The reaction progress can be monitored by LC-MS to determine the drug-to-antibody ratio (DAR).
-
-
Purification:
-
Remove the excess, unreacted DBCO-linker-payload construct by size-exclusion chromatography (SEC) using an appropriate column and PBS as the mobile phase.
-
Collect the fractions containing the purified ADC.
-
-
Characterization and Storage:
-
Determine the final protein concentration (e.g., by measuring absorbance at 280 nm) and the average DAR by LC-MS.
-
Store the purified ADC at 4°C for short-term storage or at -80°C for long-term storage.
-
Protocol 2: In Vitro Cathepsin B Cleavage Assay
This protocol outlines a method to assess the release of the payload from the ADC in the presence of Cathepsin B.
Materials:
-
Purified ADC
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS system
Procedure:
-
Enzyme Activation:
-
Activate the Cathepsin B according to the manufacturer's instructions, typically by incubation in an activation buffer containing DTT.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC (final concentration, e.g., 10 µM) with the assay buffer.
-
Initiate the reaction by adding activated Cathepsin B (final concentration, e.g., 1 µM).
-
As a negative control, incubate the ADC in the assay buffer without Cathepsin B.
-
-
Incubation and Sampling:
-
Incubate the reaction mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Reaction Quenching and Sample Preparation:
-
Quench the reaction by adding an equal volume of quenching solution to each aliquot.
-
Centrifuge the samples to precipitate the protein and collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the supernatant by LC-MS to quantify the amount of released payload at each time point.
-
Calculate the rate of payload release.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic potency of the ADC on a target cancer cell line.[1][2][12]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
Purified ADC
-
Control antibody (unconjugated)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated control antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the ADC or control antibody dilutions.
-
Include wells with medium only as a negative control.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 atmosphere.
-
-
MTT Assay:
-
Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Conclusion
The this compound linker offers a robust and versatile platform for the development of next-generation ADCs. Its combination of a bioorthogonal conjugation handle, a solubilizing PEG spacer, a specific enzyme-cleavable dipeptide, and a self-immolative group provides a comprehensive solution for the targeted delivery and controlled release of cytotoxic payloads to cancer cells. The protocols and data presented herein serve as a guide for researchers to effectively utilize this advanced linker technology in their pursuit of more effective and safer cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DBCO-PEG4-Val-Cit-PAB-Exatecan, ADC linker | BroadPharm [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Conjugation Efficiency of DBCO-(PEG2-Val-Cit-PAB)2: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed guide for determining the conjugation efficiency of DBCO-(PEG2-Val-Cit-PAB)2, a dual-payload cleavable linker, to azide-modified antibodies for the development of antibody-drug conjugates (ADCs). The this compound linker features a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and biocompatible conjugation method. The linker also incorporates a cathepsin B-cleavable Valine-Citrulline (Val-Cit) dipeptide and a p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer, ensuring controlled payload release within the target cell's lysosome.[1][2][][4] The polyethylene (B3416737) glycol (PEG2) units enhance the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.[5][6][7]
Accurate determination of the drug-to-antibody ratio (DAR) is a critical quality attribute for ADCs, as it directly influences their potency, safety, and efficacy.[8][9] This document outlines protocols for conjugation, purification, and characterization of the resulting ADC, with a focus on established analytical techniques to determine conjugation efficiency.
Principle of Conjugation and Payload Release
The conjugation of this compound to an azide-modified antibody proceeds via a copper-free click chemistry reaction, forming a stable triazole linkage.[10][11] Once the ADC binds to its target antigen on a cancer cell and is internalized, it traffics to the lysosome. The low pH and presence of proteases, such as cathepsin B, in the lysosome facilitate the cleavage of the Val-Cit linker.[1][2][4] This cleavage initiates a self-immolative cascade through the PAB spacer, leading to the release of the cytotoxic payload in its active form.[4][12]
Experimental Protocols
This section provides detailed protocols for the conjugation of this compound to an azide-modified antibody and subsequent characterization to determine the conjugation efficiency.
Protocol 1: Conjugation of this compound to Azide-Modified Antibody
This protocol outlines the copper-free click chemistry reaction between the DBCO-linker and an azide-functionalized antibody.
Materials:
-
Azide-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound-Payload dissolved in anhydrous DMSO
-
Reaction Buffer: PBS, pH 7.4
-
Quenching Reagent (optional): e.g., excess azide-containing small molecule
-
Spin desalting columns or dialysis cassettes (10 kDa MWCO)
Procedure:
-
Antibody Preparation: Ensure the azide-modified antibody is at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Linker-Payload Preparation: Prepare a 10 mM stock solution of this compound-Payload in anhydrous DMSO.
-
Conjugation Reaction:
-
Quenching (Optional): To consume any unreacted DBCO groups, a quenching reagent can be added.
-
Purification: Remove unreacted linker-payload and other small molecules by size-exclusion chromatography (SEC), dialysis, or using spin desalting columns.[14]
Protocol 2: Purification of the Antibody-Drug Conjugate
Purification is essential to remove unconjugated linker-payload, which can interfere with downstream analysis and affect the accuracy of DAR determination.
Method: Size-Exclusion Chromatography (SEC)
-
Column: Choose a SEC column appropriate for antibody purification (e.g., Superdex 200 or equivalent).
-
Mobile Phase: Use a suitable buffer such as PBS, pH 7.4.
-
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Load the conjugation reaction mixture onto the column.
-
Collect fractions corresponding to the antibody peak, which will be the first major peak to elute.
-
Pool the fractions containing the purified ADC.
-
-
Concentration: Concentrate the purified ADC using an appropriate centrifugal filter device (e.g., 30 kDa MWCO).
Protocol 3: Determination of Conjugation Efficiency (DAR)
The average number of drug-linker molecules conjugated to each antibody, known as the Drug-to-Antibody Ratio (DAR), is a key parameter for characterizing the ADC. Several analytical techniques can be employed for this purpose.
Method A: UV-Vis Spectrophotometry
This is a straightforward method for estimating the average DAR, provided the linker-payload has a distinct absorbance from the antibody.[10][] The DBCO group has a characteristic absorbance at approximately 309 nm.[10][13]
-
Measurements: Measure the absorbance of the purified ADC at 280 nm (for the antibody) and 309 nm (for the DBCO group).
-
Calculations:
-
Calculate the antibody concentration using the Beer-Lambert law: Concentration (M) = (A280 - A309 * CF) / ε_antibody, where CF is a correction factor for the linker's absorbance at 280 nm and ε_antibody is the molar extinction coefficient of the antibody at 280 nm.
-
Calculate the concentration of the conjugated linker: Concentration (M) = A309 / ε_DBCO, where ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (approximately 12,000 M⁻¹cm⁻¹).[10]
-
Calculate the average DAR: DAR = [Linker Concentration] / [Antibody Concentration].
-
Method B: Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique that separates ADC species based on their hydrophobicity.[16][17] Since the linker-payload is typically hydrophobic, species with a higher DAR will be more hydrophobic and have a longer retention time on the HIC column.[17][18]
-
Instrumentation: HPLC system with a HIC column (e.g., Butyl or Phenyl phase).
-
Mobile Phases:
-
Gradient: Run a linear gradient from high salt to low salt to elute the ADC species.
-
Data Analysis:
-
The resulting chromatogram will show a series of peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the peak areas of the different species: Average DAR = Σ(Peak Area_i * DAR_i) / Σ(Peak Area_i).[20]
-
Method C: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC, particularly after reduction of the antibody, can be used to determine the DAR.[][20][21] This method separates the light and heavy chains of the antibody and their drug-conjugated forms.
-
Sample Preparation: Reduce the ADC using a reducing agent like DTT or TCEP to separate the light and heavy chains.[20]
-
Instrumentation: HPLC system with a C4 or C8 reverse-phase column suitable for protein analysis.
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
-
Gradient: Run a linear gradient from low to high organic solvent to elute the chains.
-
Data Analysis:
-
Identify the peaks for unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR based on the peak areas and the number of conjugated drugs per chain.[][22]
-
Method D: Mass Spectrometry (MS)
Mass spectrometry provides a direct and accurate measurement of the molecular weight of the intact ADC and its subunits, allowing for precise DAR determination.[23][24] Native MS can be used to analyze the intact ADC, while LC-MS of the reduced and deglycosylated ADC can provide more detailed information.[8][25]
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system.
-
Sample Preparation: For intact mass analysis, the sample is typically desalted. For subunit analysis, the ADC is reduced and optionally deglycosylated.
-
Data Analysis:
-
Deconvolute the mass spectra to obtain the molecular weights of the different ADC species.
-
Calculate the DAR by dividing the mass difference between the conjugated and unconjugated antibody (or subunit) by the mass of the linker-payload.
-
The relative abundance of the different species can be used to calculate the average DAR.
-
Data Presentation
The quantitative data obtained from the characterization experiments should be summarized in clear and structured tables for easy comparison and interpretation.
| Analytical Method | Parameter Measured | Typical Result |
| UV-Vis Spectrophotometry | Average DAR | 3.8 |
| Hydrophobic Interaction Chromatography (HIC) | DAR Distribution and Average DAR | DAR0: 5%, DAR2: 15%, DAR4: 70%, DAR6: 10%Average DAR: 4.1 |
| Reversed-Phase HPLC (reduced) | Light Chain & Heavy Chain Conjugation | Light Chain (LC): 90% LC-Payload1Heavy Chain (HC): 5% HC-Payload0, 95% HC-Payload1 |
| Mass Spectrometry (intact) | Mass of ADC Species and Average DAR | Peaks corresponding to DAR0, DAR2, DAR4, DAR6, DAR8Average DAR: 4.0 |
Visualization of Experimental Workflow
Conclusion
The successful development of antibody-drug conjugates relies on robust and reproducible manufacturing processes, with the drug-to-antibody ratio being a critical parameter to control. This application note provides a comprehensive set of protocols for the conjugation of this compound to azide-modified antibodies and the subsequent determination of conjugation efficiency using a suite of orthogonal analytical methods. By employing these techniques, researchers can accurately characterize their ADCs, ensuring the production of well-defined and consistent biotherapeutics for preclinical and clinical evaluation.
References
- 1. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tebubio.com [tebubio.com]
- 6. purepeg.com [purepeg.com]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 10. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. preprints.org [preprints.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 16. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. cellmosaic.com [cellmosaic.com]
- 19. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 20. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. agilent.com [agilent.com]
- 23. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. criver.com [criver.com]
- 25. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Purification of DBCO-(PEG2-Val-Cit-PAB)2 Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the purification of DBCO-(PEG2-Val-Cit-PAB)2 conjugates. This dual-payload linker is a critical component in the development of antibody-drug conjugates (ADCs), facilitating the attachment of two therapeutic payloads to a single antibody via a dibenzocyclooctyne (DBCO) group for copper-free click chemistry. The linker also incorporates a cleavable dipeptide (Val-Cit) sequence, recognized by lysosomal proteases like Cathepsin B, ensuring targeted drug release within cancer cells.
The purification of these conjugates is a critical step to ensure the quality, safety, and efficacy of the final ADC. This document outlines a comprehensive strategy employing reversed-phase high-performance liquid chromatography (RP-HPLC) for primary purification, followed by an optional solid-phase extraction (SPE) step for solvent exchange and concentration. Analytical methods for assessing the purity of the final product are also detailed.
Data Presentation
Table 1: Summary of Purification and Analysis Parameters
| Parameter | RP-HPLC (Purification) | RP-HPLC (Analytical) |
| Column | Preparative C18, 10 µm, ≥250 x 21.2 mm | Analytical C18, 3-5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724) | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 20-80% B over 40 min | 5-95% B over 30 min |
| Flow Rate | 15-25 mL/min | 0.5-1.5 mL/min |
| Detection | UV at 280 nm and 309 nm | UV at 280 nm and 309 nm |
| Expected Purity | >95% | >98% |
| Typical Yield | 60-80% | N/A |
Experimental Protocols
Protocol 1: Purification of this compound Conjugates by Preparative RP-HPLC
This protocol describes the purification of the crude conjugate from unreacted starting materials and other impurities.
Materials:
-
Crude this compound conjugate
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative RP-HPLC system with a UV detector
-
Preparative C18 column (e.g., 10 µm particle size, ≥250 x 21.2 mm)
-
Rotary evaporator or lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude conjugate in a minimal amount of a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and then dilute with Mobile Phase A to ensure compatibility with the HPLC mobile phase. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
HPLC System Preparation:
-
Equilibrate the preparative C18 column with 20% Mobile Phase B at the desired flow rate (e.g., 20 mL/min) until a stable baseline is achieved.
-
Set the UV detector to monitor at 280 nm (for the PAB moiety) and 309 nm (for the DBCO group).
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the column.
-
Run a linear gradient from 20% to 80% Mobile Phase B over 40 minutes.
-
Collect fractions corresponding to the main peak that shows absorbance at both 280 nm and 309 nm.
-
-
Product Recovery:
-
Combine the fractions containing the purified product.
-
Remove the acetonitrile using a rotary evaporator under reduced pressure.
-
The remaining aqueous solution containing the purified conjugate can be lyophilized to obtain a stable powder.
-
Protocol 2: Optional Solid-Phase Extraction (SPE) for Solvent Exchange
This "catch and release" protocol can be used after RP-HPLC to exchange the solvent and concentrate the purified conjugate.[1]
Materials:
-
Purified this compound in HPLC elution buffer
-
Reversed-phase SPE cartridge (e.g., C18)
-
Methanol (B129727) or Acetonitrile (for conditioning and elution)
-
Water (for washing)
-
Vacuum manifold or centrifuge for SPE
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing methanol or acetonitrile through it, followed by water.
-
Sample Loading: Load the aqueous solution of the purified conjugate onto the conditioned SPE cartridge. The conjugate will bind to the stationary phase.
-
Washing: Wash the cartridge with water to remove any remaining salts from the HPLC buffer.
-
Elution: Elute the purified conjugate from the cartridge using a small volume of a suitable organic solvent, such as methanol or acetonitrile.
-
Drying: The eluted product in the organic solvent can be dried under a stream of nitrogen or using a rotary evaporator.
Protocol 3: Purity Analysis by Analytical RP-HPLC
This protocol is for assessing the purity of the final product.
Materials:
-
Purified this compound conjugate
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Analytical RP-HPLC system with a UV detector
-
Analytical C18 column (e.g., 3-5 µm particle size, 4.6 x 150 mm)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified conjugate (e.g., 1 mg/mL) in Mobile Phase A.
-
HPLC System Preparation:
-
Equilibrate the analytical C18 column with 5% Mobile Phase B at a flow rate of 1 mL/min until a stable baseline is achieved.
-
Set the UV detector to monitor at 280 nm and 309 nm.
-
-
Chromatographic Analysis:
-
Inject a small volume (e.g., 10 µL) of the sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Integrate the peak areas in the resulting chromatogram to determine the purity of the conjugate. The purity is calculated as the area of the main product peak divided by the total area of all peaks.
-
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound conjugates.
Caption: Simplified signaling pathway of ADC internalization and payload release.
References
Application Notes and Protocols for Characterizing DBCO-Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction: The development of bioconjugates using Dibenzocyclooctyne (DBCO) chemistry, a cornerstone of copper-free click chemistry, has revolutionized the fields of drug delivery, diagnostics, and proteomics. The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between a DBCO-functionalized molecule and an azide-containing partner offers high efficiency and biocompatibility, enabling the creation of complex constructs like antibody-drug conjugates (ADCs), imaging agents, and functionalized nanoparticles.[1][2] Rigorous analytical characterization of these DBCO-conjugates is critical to ensure their quality, purity, batch-to-batch consistency, and functionality.[3] This document provides detailed application notes and experimental protocols for the key analytical techniques used to characterize DBCO-conjugates.
Overall Experimental Workflow
The characterization of DBCO-conjugates is a multi-step process that follows the initial conjugation reaction. A typical workflow involves purification to remove unreacted reagents, followed by a suite of analytical techniques to confirm successful conjugation, determine the degree of labeling, and assess purity and stability.
UV-Vis Spectroscopy
Application Note: UV-Vis spectroscopy is a rapid and straightforward method primarily used to quantify the average number of DBCO molecules conjugated to a protein, a value known as the Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR) in the context of ADCs.[4][5] This technique leverages the characteristic absorbance of the DBCO group at approximately 309 nm and the absorbance of the protein at 280 nm.[6] By measuring the absorbance at these two wavelengths, the concentrations of both the protein and the conjugated DBCO can be determined, allowing for the calculation of the DOL.[1] The disappearance of the DBCO absorbance peak around 309-310 nm can also be used to monitor the progress of the subsequent click reaction with an azide-containing molecule in real-time.[2][7][8]
Experimental Protocol: DOL Determination
-
Sample Preparation: Purify the DBCO-conjugate to remove any unreacted DBCO reagent, which would interfere with the measurement. This is typically done using size-exclusion chromatography (SEC) or a desalting spin column.[1]
-
Spectrophotometer Setup: Use a spectrophotometer capable of measuring absorbance in the UV range. Set the instrument to measure absorbance at 280 nm (for the protein) and 309 nm (for DBCO).
-
Measurement: Measure the absorbance of the purified conjugate solution in a suitable buffer (e.g., PBS). Use the same buffer as a blank.
-
Calculation: Calculate the DOL using the following formula[1][4]:
DOL = (A₃₀₉ × ε_protein) / [(A₂₈₀ - (CF × A₃₀₉)) × ε_DBCO]
Where:
-
A₃₀₉ and A₂₈₀ are the absorbances of the conjugate at 309 nm and 280 nm, respectively.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (in M⁻¹cm⁻¹).
-
CF is the correction factor for the DBCO group's absorbance at 280 nm.
-
Data Presentation:
| Parameter | Value | Reference |
| DBCO Absorbance Max (λ_max) | ~309 nm | [6] |
| Molar Extinction Coefficient (ε_DBCO) at 309 nm | ~12,000 M⁻¹cm⁻¹ | [1] |
| Correction Factor (CF) for DBCO at 280 nm | ~0.90 - 1.089 | [1] |
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is a powerful and versatile technique for both the purification and characterization of DBCO-conjugates.[1] It provides high-resolution separation, allowing for the assessment of purity, quantification of different species, and determination of the DOL/DAR.[6][9] The most common modes used are:
-
Reversed-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. The addition of the hydrophobic DBCO group increases the retention time of the conjugate compared to the unlabeled biomolecule.[6] This method can be used to resolve different drug-loaded species of an ADC, especially after reduction of the antibody chains.[9][10]
-
Hydrophobic Interaction Chromatography (HIC): A less denaturing technique that also separates based on hydrophobicity. It is particularly well-suited for determining the distribution of species with different DARs in ADCs, as each conjugated drug increases the protein's surface hydrophobicity.[1][9]
-
Size-Exclusion Chromatography (SEC): Separates molecules based on size. It is primarily used to remove excess, unreacted DBCO reagent after the conjugation reaction and to assess the presence of aggregates or fragments in the final product.[1][11]
Experimental Protocols:
Protocol 2.1: RP-HPLC Analysis of DBCO-Protein Conjugates [6][10]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C4 or C18 reversed-phase column (e.g., Sepax Proteomix, 5 µm, 1000 Å, 2.1 × 150 mm).[10]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).
-
Gradient: A linear gradient from 5-95% Mobile Phase B over 20-30 minutes is a common starting point.
-
Flow Rate: 0.5 - 1.0 mL/min.[1]
-
Column Temperature: 80 °C (can be optimized).[10]
-
Detection: Monitor absorbance at 280 nm (protein) and 309 nm (DBCO).
-
Analysis: Inject an unlabeled protein control to establish a baseline retention time. A successful conjugation will result in a peak with a longer retention time.
Protocol 2.2: HIC Analysis of DBCO-Antibody Conjugates [1][12]
-
Instrumentation: HPLC system with a UV detector.
-
Column: HIC column (e.g., TSKgel Butyl-NPR).[12]
-
Mobile Phase A: 25 mM sodium phosphate (B84403) buffer with 1.5 M sodium sulfate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate buffer, pH 7.0 (often mixed with 20% isopropanol).
-
Gradient: A reverse linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: Monitor absorbance at 280 nm.
-
Analysis: The unconjugated antibody will elute first, followed by species with increasing DAR values (DAR=1, DAR=2, etc.), which are more hydrophobic.
Data Presentation:
| Technique | Key Parameters & Conditions | Expected Outcome |
| RP-HPLC | Column: C4 or C18Mobile Phase: ACN/Water with TFADetection: 280 nm, 309 nm | DBCO-conjugate shows increased retention time compared to unlabeled protein.[6] |
| HIC | Column: Butyl or PhenylMobile Phase: Decreasing salt gradientDetection: 280 nm | Separation of species based on the number of conjugated DBCO-payloads (DAR).[9] |
| SEC | Column: Silica-based with defined pore sizeMobile Phase: Isocratic (e.g., PBS)Detection: 280 nm | Separation of conjugate from aggregates and low molecular weight impurities.[11] |
Mass Spectrometry (MS)
Application Note: Mass spectrometry is the most accurate method for confirming successful conjugation and determining the precise molecular weight of the DBCO-conjugate.[1] Electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-TOF) are two common techniques used.[13] For large molecules like antibodies, MS can determine the distribution of different labeled species (e.g., antibodies with 0, 1, 2, etc., DBCO molecules attached).[9] This provides a more detailed picture than the average DOL value obtained from UV-Vis. Analysis can be performed on the intact conjugate ("top-down") or on subunits after reduction ("middle-down") or peptides after enzymatic digestion ("bottom-up").[13][14]
Experimental Protocol: General Sample Preparation for MS [15]
-
Purification and Desalting: This is a critical step. The sample must be free of salts and detergents, which can suppress ionization. Purify the conjugate using HPLC (like RP-HPLC) or SEC. Desalting can be performed using spin columns, dialysis, or reversed-phase cartridges (e.g., C18 ZipTips).[15][16]
-
Sample Preparation for Intact Mass Analysis:
-
Dilute the desalted conjugate to an appropriate concentration (typically 0.1-1 mg/mL) in a solution compatible with MS analysis (e.g., water/acetonitrile with 0.1% formic acid).[16]
-
-
Sample Preparation for "Middle-Down" Analysis (for Antibodies):
-
Reduce the antibody conjugate using a reducing agent like dithiothreitol (B142953) (DTT) to separate the light and heavy chains.[9]
-
The reduced chains can then be separated by RP-HPLC and analyzed directly by MS.[9]
-
-
Mass Spectrometer Analysis:
-
Infuse the prepared sample into the mass spectrometer (ESI-MS) or spot it onto a target plate with a matrix (MALDI-TOF).
-
Acquire the mass spectrum. For ESI-MS data of large molecules, the resulting multi-charged spectrum needs to be deconvoluted to obtain the neutral mass.[9]
-
Data Presentation:
| Analyte | Expected Mass Shift | Information Provided |
| Intact Protein Conjugate | Mass of Protein + (n × Mass of DBCO-linker) | Confirms covalent modification and provides distribution of species with different DOLs.[1] |
| Reduced Antibody Chains | Mass of Chain + (n × Mass of DBCO-linker) | Determines which chains (heavy or light) are modified and the distribution of labels on each.[9] |
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
Application Note: SDS-PAGE is a simple, widely available, and effective qualitative technique to quickly verify a successful conjugation reaction.[6] It separates proteins based on their molecular weight. The addition of one or more DBCO-linker-payload molecules to a protein will cause a discernible increase in its molecular weight, resulting in a slower migration and a shift to a higher position on the gel compared to the unmodified protein.[1] While not quantitative, it provides a clear visual confirmation of modification.
Experimental Protocol: SDS-PAGE Analysis
-
Sample Preparation: Mix a small amount of the purified DBCO-conjugate (e.g., 1-5 µg) with SDS-PAGE loading buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol if analyzing under reducing conditions). Prepare an equal amount of the unmodified protein as a control.
-
Heating: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Loading: Load the samples into the wells of a polyacrylamide gel with an appropriate percentage to resolve the protein of interest. Also, load a molecular weight marker (protein ladder).
-
Electrophoresis: Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain) to visualize the protein bands.
-
Analysis: Compare the band of the DBCO-conjugate to the unmodified protein control. A successful conjugation will show a band that has shifted upwards (higher molecular weight).
Summary of Analytical Techniques
| Technique | Principle | Information Provided | Key Advantages | Limitations |
| UV-Vis Spectroscopy | Light Absorbance | Average Degree of Labeling (DOL/DAR).[6] | Quick, simple, non-destructive, widely available.[3] | Indirect method; potential for interference.[3] |
| HPLC (RP-HPLC, HIC) | Separation by Hydrophobicity | Purity, confirmation of conjugation, DOL/DAR distribution.[6][9] | High resolution and sensitivity; provides quantitative data.[6] | Can be time-consuming; requires specialized equipment.[6] |
| Mass Spectrometry (MS) | Mass-to-Charge Ratio | Precise molecular weight of conjugate and label distribution.[1] | Most accurate method for mass determination; confirms identity. | Requires extensive sample cleanup; expensive instrumentation. |
| SDS-PAGE | Separation by Molecular Weight | Qualitative confirmation of conjugation via a molecular weight shift.[6] | Simple, widely available, quick visual assessment.[6] | Low resolution; not quantitative.[6] |
| NMR Spectroscopy | Nuclear Magnetic Resonance | Detailed structural information and confirmation.[3] | Provides definitive structural evidence. | Low throughput; requires high sample concentration.[3] |
| Fluorescence Spectroscopy | Fluorescence Emission | Quantitative DBCO loading (requires a fluorescent probe).[3] | High sensitivity. | Indirect; potential for quenching or background fluorescence.[3] |
References
- 1. benchchem.com [benchchem.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pharmafocusamerica.com [pharmafocusamerica.com]
- 12. shimadzu.com [shimadzu.com]
- 13. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 14. Protein Mass Spectrometry Made Simple - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for DBCO-(PEG2-Val-Cit-PAB)2 in Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. This approach combines the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload, connected by a specialized linker. The DBCO-(PEG2-Val-Cit-PAB)2 linker is a sophisticated, cleavable linker system designed for the site-specific conjugation of payloads to antibodies via copper-free click chemistry.
This document provides detailed application notes and experimental protocols for the use of the this compound linker in the preparation and characterization of ADCs.
Key Features of the this compound Linker:
-
DBCO Group: The dibenzocyclooctyne (DBCO) group facilitates a bioorthogonal and highly efficient strain-promoted alkyne-azide cycloaddition (SPAAC) or "click" reaction with azide-modified payloads. This copper-free click chemistry is ideal for bioconjugation as it proceeds under mild, physiological conditions without the need for a cytotoxic copper catalyst.[1][2]
-
PEG2 Spacer: The two polyethylene (B3416737) glycol (PEG) units enhance the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.[3]
-
Val-Cit-PAB Moiety: This component comprises a dipeptide (Valine-Citrulline) sequence that is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[4][] Following enzymatic cleavage of the Val-Cit bond, the self-immolative p-aminobenzyl carbamate (B1207046) (PAB) spacer releases the active payload within the target cancer cell.[4]
Data Presentation
The following tables summarize key quantitative data related to the performance of ADCs constructed with Val-Cit-PAB-based linkers. While specific data for the this compound linker is often proprietary, the presented data from analogous systems provide valuable insights into expected performance.
Table 1: Plasma Stability of Val-Cit-PAB Containing ADCs
| Species | Plasma Stability | Key Considerations |
| Human | High (Half-life > 200 days reported in some studies)[6] | Generally stable, minimizing premature drug release and off-target toxicity.[4][6] |
| Mouse | Low to Moderate (Significant cleavage observed)[2][6] | Unstable due to susceptibility to cleavage by carboxylesterase 1c (Ces1c).[2][6] This is a critical factor for the design and interpretation of preclinical studies in murine models.[2][6] |
Table 2: In Vitro Cytotoxicity of Val-Cit-PAB Containing ADCs
| Cell Line | Target Antigen | Payload | IC50 (pmol/L) |
| HER2+ Cells | HER2 | MMAE | 61 - 111[3] |
| HER2+ Cells | MMAE | 14.3[3] | |
| Non-cleavable Linker Control | HER2 | MMAE | 609[3] |
IC50 values are highly dependent on the antibody, payload, and specific cell line used.
Table 3: In Vivo Efficacy of Val-Cit-PAB Containing ADCs in Xenograft Models
| Tumor Model | Treatment | Dose | Outcome |
| Human Lymphoma Xenograft | Anti-CD22-Val-Cit-PBD-ADC | 3 mg/kg (single dose) | Tumor regression[3] |
| Human Non-Hodgkin Lymphoma Xenograft | Anti-CD79b-Val-Cit-MMAE ADC | 5-10 mg/kg (single dose) | Complete responses observed[7] |
Experimental Protocols
This section provides detailed protocols for the generation and characterization of ADCs using the this compound linker system.
Protocol 1: Activation of Monoclonal Antibody with DBCO-NHS Ester
This protocol describes the modification of a monoclonal antibody with DBCO functional groups by reacting primary amines (e.g., lysine (B10760008) residues) with a DBCO-NHS ester.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
DBCO-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching solution (e.g., 100 mM Tris-HCl, pH 8.0)
-
Desalting spin column (e.g., 7K MWCO) or other buffer exchange apparatus
Procedure:
-
Antibody Preparation:
-
DBCO-NHS Ester Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.[8]
-
-
Antibody Activation Reaction:
-
Quenching the Reaction:
-
Purification of DBCO-Activated Antibody:
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) of the DBCO-activated antibody by UV-Vis spectrophotometry, measuring absorbance at 280 nm (for protein) and ~310 nm (for DBCO).[1]
-
The purified DBCO-activated antibody can be stored at -20°C for up to a month, though it is recommended to proceed to the click chemistry step as soon as possible to avoid loss of DBCO reactivity.[8]
-
Protocol 2: Conjugation of DBCO-Activated Antibody with Azide-Payload
This protocol details the copper-free click chemistry reaction between the DBCO-activated antibody and an azide-functionalized payload.
Materials:
-
Purified DBCO-activated antibody
-
Azide-functionalized payload
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Incubation:
-
Purification of the ADC:
-
Remove unreacted azide-payload using a suitable purification method such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or tangential flow filtration.[4]
-
Protocol 3: Characterization of the Antibody-Drug Conjugate
This protocol outlines key analytical methods for characterizing the purified ADC.
1. Drug-to-Antibody Ratio (DAR) Determination by HIC:
-
Principle: The conjugation of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody. HIC separates ADC species based on their hydrophobicity, allowing for the quantification of different DAR species.[12]
-
Method:
-
Use a HIC column and a mobile phase gradient from high to low salt concentration (e.g., ammonium (B1175870) sulfate (B86663) in sodium phosphate (B84403) buffer).
-
The different ADC species (DAR0, DAR2, DAR4, etc.) will elute in order of increasing hydrophobicity.
-
Calculate the average DAR by integrating the peak areas of the different species.
-
2. Purity and Aggregation Analysis by SEC:
-
Principle: SEC separates molecules based on their size.
-
Method:
-
Use a SEC column to separate the monomeric ADC from aggregates and fragments.
-
Determine the percentage of monomer, aggregates, and fragments by integrating the peak areas.
-
3. Confirmation of Conjugation and DAR by Mass Spectrometry (MS):
-
Principle: MS provides a direct measurement of the molecular weight of the intact or reduced ADC.
-
Method:
-
Analyze the ADC sample using LC-MS.
-
By comparing the mass of the conjugated antibody to the unconjugated antibody, the number of attached drug-linkers can be accurately determined.[12]
-
Visualizations
The following diagrams illustrate the key processes involved in the creation and mechanism of action of an ADC using the this compound linker.
Caption: Experimental workflow for ADC preparation.
Caption: Mechanism of action of the ADC.
Caption: Logical relationship of ADC components.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. DBCO-PEG2-Val-Cit-PAB-Exatecan, ADC linker | BroadPharm [broadpharm.com]
Application Notes and Protocols for In Vitro Cell-Based Assays with DBCO-(PEG2-Val-Cit-PAB)2 ADCs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component of ADC design, influencing its stability, efficacy, and safety. The DBCO-(PEG2-Val-Cit-PAB)2 linker is a sophisticated, cleavable linker system designed for the development of next-generation ADCs.
This linker incorporates several key features:
-
Dibenzocyclooctyne (DBCO): Enables copper-free "click chemistry" for site-specific conjugation to an azide-modified antibody, resulting in a homogeneous and well-defined ADC.[1][2][3]
-
Polyethylene Glycol (PEG) Spacer: The PEG2 spacer enhances the hydrophilicity of the ADC, which can improve its pharmacokinetic profile and reduce aggregation.[2][4]
-
Valine-Citrulline (Val-Cit) Dipeptide: This peptide sequence is designed to be stable in systemic circulation but is efficiently cleaved by lysosomal proteases, particularly Cathepsin B, which is often upregulated in tumor cells.[5][6][7]
-
p-Aminobenzylcarbamate (PAB) Self-Immolative Moiety: Following cleavage of the Val-Cit linker by Cathepsin B, the PAB group undergoes spontaneous 1,6-elimination to release the cytotoxic payload in its active form.[6]
-
Bifunctional Payload Attachment: The "(...)2" designation indicates that this linker can carry two molecules of a cytotoxic payload, increasing the drug-to-antibody ratio (DAR).[8][9]
These application notes provide detailed protocols for essential in vitro cell-based assays to evaluate the efficacy and mechanism of action of ADCs constructed with the this compound linker. The key assays covered are:
-
Internalization Assay: To confirm the ADC is taken up by the target cells.
-
Cathepsin B Activity Assay: To measure the activity of the cleaving enzyme in the target cells.
-
Cytotoxicity Assay: To determine the potency of the ADC in killing target cancer cells.
-
Bystander Effect Assay: To assess the ability of the released payload to kill neighboring antigen-negative cells.
Mechanism of Action
The mechanism of action for an ADC utilizing the this compound linker begins with the binding of the antibody component to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.[5][10] The complex is then trafficked to the lysosome, an acidic organelle containing a variety of hydrolytic enzymes, including Cathepsin B. Within the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide linker, which initiates the self-immolation of the PAB spacer and results in the release of the cytotoxic payload.[5] The released drug can then exert its cell-killing effect, for instance, by binding to tubulin or DNA.[9]
Data Presentation
The following tables provide representative data for an ADC constructed with a Val-Cit-PAB linker. The specific values may vary depending on the antibody, payload, and target cell line used.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Antigen Expression | ADC (nM) | Non-Targeting Control ADC (nM) | Free Drug (nM) |
| SK-BR-3 | High | 0.5 | > 1000 | 0.1 |
| BT-474 | Moderate | 5.2 | > 1000 | 0.1 |
| MDA-MB-468 | Low/Negative | 850 | > 1000 | 0.2 |
Table 2: ADC Internalization
| Time (hours) | Fluorescence Intensity (Arbitrary Units) |
| 0 | 150 |
| 1 | 800 |
| 4 | 3500 |
| 8 | 7200 |
| 24 | 15000 |
Table 3: Cathepsin B Activity
| Cell Line | Relative Cathepsin B Activity (%) |
| SK-BR-3 | 100 |
| BT-474 | 85 |
| MDA-MB-468 | 95 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT/XTT)
This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).[11][12][13]
Materials:
-
Target cancer cell lines (e.g., SK-BR-3, BT-474, MDA-MB-468)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound ADC
-
Non-targeting isotype control ADC
-
Free cytotoxic payload
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) for MTT assay[11]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5][14]
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting isotype control ADC, and the free drug.[5] Remove the old medium from the cells and add the ADC dilutions.
-
Incubation: Incubate the plate for 72-96 hours at 37°C with 5% CO2.[5]
-
MTT/XTT Addition:
-
Formazan Solubilization (MTT only): Remove the medium and add a solubilization solution to dissolve the formazan crystals.[5][11]
-
Absorbance Measurement: Read the absorbance at 570 nm for the MTT assay or 450 nm for the XTT assay using a microplate reader.[5][11]
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[11]
Internalization Assay
This assay confirms that the ADC is internalized by the target cells, which is a prerequisite for payload release.[5]
Materials:
-
Target cancer cell lines
-
Fluorescently labeled this compound ADC
-
Unlabeled ADC (as a control)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or high-content imager
Protocol:
-
Cell Seeding: Seed target cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with the fluorescently labeled ADC at various concentrations (e.g., 0.1 to 10 µg/mL).[5] Include wells with unlabeled ADC as a background control.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for a time course (e.g., 1, 4, 8, and 24 hours).[5]
-
Fluorescence Measurement: At each time point, wash the cells with cold PBS to remove non-internalized ADC. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen dye.[5]
-
Data Analysis: Subtract the background fluorescence from wells with unlabeled ADC. Plot the fluorescence intensity against time and ADC concentration to visualize internalization.[5]
Cathepsin B Activity Assay
This assay measures the activity of Cathepsin B, the enzyme responsible for cleaving the Val-Cit linker, in the target cells.[5]
Materials:
-
Target cancer cell lines
-
Commercial Cathepsin B activity assay kit (containing lysis buffer and a fluorogenic substrate like Ac-RR-AFC)[5]
-
96-well black plates
-
Fluorimeter
Protocol:
-
Cell Lysate Preparation: Culture target cells to 80-90% confluency. Harvest the cells, wash with ice-cold PBS, and lyse them using the provided lysis buffer.[5]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).[5]
-
Assay Procedure: Add a defined amount of cell lysate (e.g., 50-100 µg of protein) to a 96-well black plate. Add the Cathepsin B-specific fluorogenic substrate.[5]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[5]
-
Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the Cathepsin B activity relative to a standard curve generated with a known amount of purified Cathepsin B or by comparing the fluorescence of different cell lines.[5]
Bystander Effect Assay
This assay assesses the ability of the released cytotoxic payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Fluorescent marker for the antigen-negative cell line (e.g., GFP)
-
This compound ADC
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® or a live/dead staining kit)
-
Fluorescence microscope or high-content imager
Protocol:
-
Cell Preparation: Label the antigen-negative cell line with a fluorescent marker for easy identification. Prepare a co-culture of antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio (e.g., 1:1 or 1:3).[5]
-
Cell Seeding: Seed the co-culture mixture in a 96-well plate.[5]
-
ADC Treatment: Treat the co-culture with the ADC at various concentrations for 72-96 hours.[5]
-
Viability Assessment: Assess the viability of both cell populations. The viability of the fluorescently labeled antigen-negative cells can be quantified by imaging or flow cytometry.[5]
-
Data Analysis: Determine the percentage of dead, fluorescently labeled antigen-negative cells at each ADC concentration to quantify the bystander effect.
The in vitro cell-based assays described in these application notes provide a robust framework for the preclinical evaluation of ADCs constructed with the this compound linker. By systematically assessing internalization, Cathepsin B activity, cytotoxicity, and the bystander effect, researchers can gain critical insights into the efficacy and mechanism of action of their ADC candidates, enabling informed decisions for further development.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. njbio.com [njbio.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Efficacy Testing of DBCO-(PEG₂-Val-Cit-PAB)₂ ADCs in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies designed to selectively deliver potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The ADC described herein, DBCO-(PEG₂-Val-Cit-PAB)₂ ADC, utilizes a sophisticated design to maximize therapeutic efficacy. This design incorporates a dibenzocyclooctyne (DBCO) group for precise, copper-free click chemistry conjugation to an azide-modified antibody. A branched linker structure with two valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) motifs allows for a high drug-to-antibody ratio (DAR), potentially leading to enhanced potency. The Val-Cit dipeptide is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment, ensuring targeted release of the cytotoxic payload. The polyethylene (B3416737) glycol (PEG) spacers enhance the hydrophilicity and bioavailability of the ADC.
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of DBCO-(PEG₂-Val-Cit-PAB)₂ ADCs in established animal models of cancer.
Mechanism of Action
The DBCO-(PEG₂-Val-Cit-PAB)₂ ADC exerts its anti-tumor effect through a multi-step process. First, the monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, and trafficked to the lysosome. Inside the acidic environment of the lysosome, Cathepsin B and other proteases recognize and cleave the Val-Cit dipeptide linkers. This cleavage initiates a self-immolative cascade through the PAB spacer, leading to the release of the potent cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE) into the cytoplasm. The released payload then binds to its intracellular target, such as tubulin, disrupting microtubule dynamics, inducing cell cycle arrest at the G2/M phase, and ultimately triggering apoptosis.
Preclinical Animal Models for Efficacy Testing
The selection of an appropriate animal model is critical for the successful preclinical evaluation of an ADC. The most commonly employed models are cell line-derived xenografts (CDX) and patient-derived xenografts (PDX), both of which utilize immunodeficient mice to allow for the growth of human tumors.
-
Cell Line-Derived Xenograft (CDX) Models: These models are established by subcutaneously or orthotopically implanting cultured human cancer cell lines into immunodeficient mice. CDX models are highly reproducible, cost-effective, and well-suited for initial screening and proof-of-concept studies.
-
Patient-Derived Xenograft (PDX) Models: PDX models are generated by implanting fresh tumor tissue from a patient directly into immunodeficient mice. These models are considered more clinically relevant as they better recapitulate the heterogeneity, genetic diversity, and microenvironment of the original human tumor. PDX models are invaluable for evaluating ADC efficacy in a context that more closely mirrors the patient population.
Quantitative Data Summary
The following tables present representative quantitative data from preclinical studies evaluating the efficacy of ADCs with similar Val-Cit-payload systems in xenograft models. This data is provided as a reference for expected outcomes when testing a DBCO-(PEG₂-Val-Cit-PAB)₂ ADC.
Table 1: In Vivo Efficacy of a Representative Val-Cit-MMAE ADC in a CDX Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Q7D x 3 | 1250 ± 150 | 0 |
| Non-targeting ADC | 5 | Q7D x 3 | 1100 ± 130 | 12 |
| Targeting mAb | 10 | Q7D x 3 | 950 ± 110 | 24 |
| Targeting ADC | 1 | Q7D x 3 | 450 ± 60 | 64 |
| Targeting ADC | 5 | Q7D x 3 | 150 ± 30 | 88 |
Table 2: Survival Analysis in a PDX Model Treated with a Representative Val-Cit-MMAE ADC
| Treatment Group | Dose (mg/kg) | Median Survival (Days) | Increase in Lifespan (%) |
| Vehicle Control | - | 25 | 0 |
| Standard Chemotherapy | 10 | 35 | 40 |
| Targeting ADC | 3 | 55 | 120 |
Experimental Protocols
Protocol 1: ADC Conjugation via Copper-Free Click Chemistry
This protocol describes the conjugation of an azide-modified monoclonal antibody with a DBCO-PEG₂-Val-Cit-PAB-Payload linker.
Materials:
-
Azide-modified monoclonal antibody in phosphate-buffered saline (PBS), pH 7.4
-
DBCO-(PEG₂-Val-Cit-PAB)₂-Payload dissolved in DMSO
-
PBS, pH 7.4
-
Amicon Ultra centrifugal filter units (10 kDa MWCO)
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Antibody Preparation: Concentrate the azide-modified antibody solution to 5-10 mg/mL using an Amicon Ultra centrifugal filter unit. Exchange the buffer to fresh PBS, pH 7.4.
-
Conjugation Reaction: Add a 5-10 fold molar excess of the DBCO-linker-payload solution in DMSO to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubation: Gently mix the reaction and incubate at 4°C for 12-24 hours or at room temperature for 2-4 hours.
-
Purification: Remove the excess, unreacted linker-payload by SEC or repeated buffer exchange with Amicon Ultra centrifugal filter units.
-
Characterization: Determine the drug-to-antibody ratio (DAR) and aggregation level of the purified ADC using techniques such as hydrophobic interaction chromatography (HIC)-HPLC, UV-Vis spectroscopy, and SEC.
Protocol 2: In Vivo Efficacy Study in a Subcutaneous CDX Model
Materials:
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)
-
Human cancer cell line known to express the target antigen
-
Matrigel (optional)
-
Sterile PBS and cell culture medium
-
Calipers
-
DBCO-(PEG₂-Val-Cit-PAB)₂ ADC, non-targeting control ADC, and vehicle control (e.g., PBS)
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of inoculation, harvest the cells and resuspend them in sterile PBS or culture medium at a concentration of 5 x 10⁷ cells/mL. A 1:1 mixture with Matrigel can enhance tumor take rate.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice 2-3 times per week for tumor growth. Measure the tumor dimensions (length and width) using calipers. Calculate the tumor volume using the formula: Volume = (Length x Width²)/2.
-
Randomization: Once the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment Administration: Administer the ADC, control ADC, or vehicle via intravenous (IV) injection into the tail vein according to the predetermined dosing schedule (e.g., once weekly for 3 weeks). Monitor the body weight of the mice 2-3 times per week as a measure of toxicity.
-
Efficacy Assessment: Continue to measure tumor volume and body weight until the tumors in the control group reach the predetermined endpoint (e.g., 1500-2000 mm³).
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI) at the end of the study. Perform statistical analysis to determine the significance of the observed differences between treatment groups.
Protocol 3: Establishment and Efficacy Testing in a PDX Model
Materials:
-
6-8 week old immunodeficient mice (e.g., NSG)
-
Freshly obtained human tumor tissue from a consenting patient
-
Surgical tools
-
Sterile PBS with antibiotics
-
DBCO-(PEG₂-Val-Cit-PAB)₂ ADC and appropriate controls
Procedure:
-
Tumor Tissue Processing: Immediately after surgical resection, place the tumor tissue in sterile PBS with antibiotics on ice. In a sterile biosafety cabinet, mince the tumor tissue into small fragments (2-3 mm³).
-
Tumor Implantation: Anesthetize a mouse and make a small incision on the flank. Create a subcutaneous pocket and implant one tumor fragment. Suture the incision.
-
PDX Establishment and Expansion: Monitor the mice for tumor growth. Once the tumor reaches 1000-1500 mm³, euthanize the mouse and harvest the tumor. The tumor can then be passaged into a new cohort of mice for expansion.
-
Efficacy Study: Once a sufficient number of mice with established PDX tumors are available, follow the randomization, treatment, and assessment steps as outlined in Protocol 2.
Visualizations
Caption: Experimental workflow for ADC preparation and in vivo efficacy testing.
Caption: Signaling pathway of a Val-Cit-PAB based ADC leading to apoptosis.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in DBCO Conjugation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during dibenzocyclooctyne (DBCO) conjugation reactions, specifically addressing the challenge of low product yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no yield in a DBCO conjugation reaction?
Low or no conjugation yield can be attributed to several factors:
-
Steric Hindrance: The physical bulk of the molecules being conjugated can prevent the DBCO and azide (B81097) groups from coming into close enough proximity to react. This is particularly common when working with large biomolecules like antibodies.[1]
-
Reagent Degradation: DBCO reagents, especially DBCO-NHS esters, are sensitive to moisture and can hydrolyze, rendering them inactive.[1][2] Improper storage can also lead to a loss of reactivity over time.[1][3][4]
-
Suboptimal Reaction Conditions: Factors such as low reactant concentrations, incorrect molar ratios of DBCO to azide, inappropriate buffer composition (e.g., presence of sodium azide), incorrect pH, or insufficient incubation time can all negatively impact conjugation efficiency.[1][5]
-
Precipitation of Reactants: DBCO is inherently hydrophobic. Attaching too many DBCO molecules to a protein can cause it to precipitate out of solution, which halts the reaction.[1][6]
-
Incorrect Confirmation of Labeling: It is crucial to first confirm that both biomolecules have been successfully labeled with their respective DBCO and azide functionalities before proceeding with the conjugation reaction.[1]
Q2: How can I minimize steric hindrance in my DBCO conjugation?
A common and effective method to overcome steric hindrance is to use a DBCO reagent that incorporates a long, flexible spacer arm, such as a polyethylene (B3416737) glycol (PEG) linker, between the DBCO group and the point of attachment to your molecule.[1][7][8] These linkers increase the distance between the two reacting molecules, providing better access for the DBCO and azide groups to react.
Q3: What are the optimal storage conditions for DBCO reagents?
For long-term storage, DBCO reagents should be kept at -20°C, protected from light and moisture.[2][9] It is advisable to allow the vial to reach room temperature before opening to prevent condensation.[9][10] For DBCO-NHS esters, which are particularly moisture-sensitive, it is recommended to prepare stock solutions in an anhydrous organic solvent like DMSO or DMF immediately before use and to store any remaining stock solution under an inert atmosphere (e.g., argon or nitrogen).[4][9] Stock solutions in anhydrous DMSO can be stored at -20°C for a few months, but repeated freeze-thaw cycles should be avoided.[2][4]
Q4: What buffer systems are compatible with DBCO-azide reactions?
Phosphate-buffered saline (PBS) at a pH of around 7.4 is a commonly recommended buffer for DBCO conjugation reactions.[11][12] Other non-amine-containing buffers such as HEPES, carbonate/bicarbonate, and borate (B1201080) buffers within a pH range of 6-9 are also suitable.[12] A key consideration is to strictly avoid buffers containing sodium azide , as it will compete with your azide-labeled molecule for reaction with the DBCO group.[1][9][11][13] Buffers containing primary amines, such as Tris or glycine, should also be avoided when using NHS-ester chemistry for DBCO labeling.[9]
Q5: How can I monitor the progress of my DBCO conjugation reaction?
The DBCO group has a characteristic UV absorbance at approximately 309-310 nm.[3][11][13] You can monitor the progress of the reaction by observing the decrease in this absorbance over time as the DBCO is consumed.[13]
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing low or no product yield, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low yield in DBCO conjugation.
Quantitative Data Summary for Reaction Optimization
| Parameter | Recommended Range | Notes | References |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 | The more abundant or less critical component should be in excess. For antibody-small molecule conjugations, a 7.5-fold molar excess is a good starting point. | [9][13][14][15] |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. Room temperature (20-25°C) is a common starting point. | [1][9][12][14][16] |
| Reaction Time | 2 to 24 hours | Longer incubation times can improve yield, especially at lower temperatures or concentrations. Many protocols suggest 4-12 hours at room temperature or overnight at 4°C. | [1][9][11][12][14][17] |
| pH | 6.0 to 9.0 | The DBCO group is generally stable in this pH range. Slightly alkaline conditions (pH 7.5-8.5) may increase the reaction rate. | [1][2][7][14] |
| Solvent | Aqueous buffer (e.g., PBS) | For biomolecule conjugations, aqueous buffers are preferred. If the DBCO reagent has low aqueous solubility, it can be dissolved in a water-miscible organic solvent (e.g., DMSO) and added to the reaction mixture. Keep the final organic solvent concentration below 20% to avoid protein precipitation. | [1][3][11][13] |
Issue 2: Protein Precipitation During Conjugation
The inherent hydrophobicity of the DBCO group can lead to aggregation and precipitation of the labeled protein, especially at high labeling densities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
- 10. vectorlabs.com [vectorlabs.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. glenresearch.com [glenresearch.com]
Technical Support Center: Optimizing DBCO-(PEG2-Val-Cit-PAB)2 Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing reaction conditions and troubleshooting experiments involving DBCO-(PEG2-Val-Cit-PAB)2.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to an azide-containing molecule for a successful click reaction?
A1: For optimal results, it is generally recommended to use a molar excess of one of the reactants. A common starting point is a 1.5:1 to 3:1 molar ratio of the DBCO-containing molecule to the azide-containing molecule.[1] However, if the azide-activated molecule is precious or in limited supply, this ratio can be inverted. For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents of one component can be used to enhance conjugation efficiency.
Q2: What are the recommended temperature and duration for the conjugation reaction?
A2: DBCO-azide reactions are efficient across a range of temperatures, from 4°C to 37°C.[1] Higher temperatures generally lead to faster reaction rates. Typical reaction times are between 4 to 12 hours when conducted at room temperature (20-25°C).[1] For sensitive biomolecules, or to improve stability, the reaction can be performed overnight at 4°C. In some instances, incubation for up to 48 hours may be necessary to maximize the yield.[1]
Q3: Which solvents are compatible with the this compound click chemistry reaction?
A3: DBCO click chemistry is compatible with a variety of solvents. For biomolecule conjugations, aqueous buffers such as PBS are preferred. If the this compound has poor aqueous solubility, it can first be dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture.[1] It is crucial to keep the final concentration of the organic solvent low (typically under 20%) to prevent the precipitation of proteins.[1]
Q4: How can I monitor the progress of my DBCO click reaction?
A4: The DBCO group has a characteristic UV absorbance at approximately 309-310 nm.[1] You can monitor the reaction's progress by observing the decrease in this absorbance over time as the DBCO is consumed in the reaction.
Q5: What is the mechanism of cleavage for the Val-Cit-PAB linker?
A5: The Val-Cit-PAB linker is designed to be cleaved by the lysosomal protease Cathepsin B, which is often upregulated in tumor cells.[2] Cathepsin B recognizes and cleaves the peptide bond between citrulline (Cit) and the p-aminobenzyl alcohol (PAB) group.[3] This initial cleavage triggers a self-immolative cascade, leading to the release of the conjugated payload.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing low or no yield in your conjugation reaction, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Degraded Reagents | Use fresh this compound. Ensure it has been stored properly, protected from moisture and light. If using a DBCO-NHS ester to functionalize a molecule, bring it to room temperature before opening to prevent condensation. |
| Suboptimal Molar Ratio | Optimize the molar ratio of DBCO to azide (B81097) reactants. A common starting point is a 1.5:1 to 3:1 excess of the less critical component.[1] |
| Incorrect Buffer Composition | Ensure the buffer is free of sodium azide, as it will compete with the azide-functionalized molecule for reaction with DBCO.[1] Also, avoid buffers containing primary amines (e.g., Tris, glycine) if using a DBCO-NHS ester for labeling.[1] |
| Low Reactant Concentration | Increase the concentration of the reactants. The reaction rate is dependent on the concentration of both the DBCO and azide components. |
| Insufficient Incubation Time or Temperature | Increase the reaction time or temperature. Reactions can be run for up to 48 hours, and temperatures can be raised to 37°C, provided the biomolecules are stable under these conditions.[1] |
| Steric Hindrance | The PEG2 spacer in this compound is designed to reduce steric hindrance. However, if conjugating to a particularly bulky molecule, consider synthesizing a linker with a longer PEG chain. |
Issue 2: Poor Solubility of this compound
The DBCO moiety is inherently hydrophobic, which can lead to solubility issues, especially in aqueous buffers.
| Potential Cause | Recommended Solution |
| Hydrophobicity of the DBCO group | The PEG2 linker is included to improve aqueous solubility. However, if solubility is still an issue, first dissolve the this compound in a minimal amount of a water-miscible organic solvent such as DMSO or DMF before adding it to the aqueous reaction buffer.[1] |
| Protein Precipitation | When adding the this compound dissolved in an organic solvent to a protein solution, ensure the final concentration of the organic solvent is low (e.g., <20%) to prevent protein precipitation.[1] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to an Azide-Functionalized Molecule
This protocol provides a starting point for the conjugation reaction. Optimization may be required for specific applications.
-
Prepare Reactants:
-
Dissolve the azide-functionalized molecule in an appropriate azide-free buffer (e.g., PBS, HEPES).
-
Dissolve this compound in a compatible solvent. If using an aqueous buffer and solubility is low, first dissolve it in a minimal amount of DMSO or DMF.
-
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) for 4-12 hours or at 4°C overnight.[1] The reaction can be gently mixed during incubation.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF), to remove unreacted reagents.
-
Protocol 2: In Vitro Cathepsin B Cleavage Assay
This protocol can be used to verify the enzymatic cleavage of the Val-Cit-PAB linker in the synthesized conjugate.
-
Prepare Reagents:
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5.
-
Conjugate Solution: Prepare a stock solution of your purified conjugate in the assay buffer.
-
Cathepsin B: Prepare a stock solution of activated human Cathepsin B.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the conjugate to the assay buffer to a final concentration of approximately 10 µM.
-
Initiate the reaction by adding activated Cathepsin B to a final concentration of about 1 µM.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C.
-
-
Time Points and Analysis:
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Quench the reaction in the aliquots by adding a protease inhibitor or by immediate analysis.
-
Analyze the samples by a suitable method, such as HPLC or LC-MS, to detect the released payload and the remaining intact conjugate.
-
Summary of Quantitative Data
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 | The more abundant or less critical component should be in excess. |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.[1] |
| Reaction Time | 4 to 48 hours | Longer incubation times can improve yield, especially at lower temperatures or concentrations.[1] |
| pH | 6.5 to 8.5 | While the reaction is robust across a range of pH values, ensure it is compatible with your biomolecules. |
| Solvent | Aqueous buffers (PBS, HEPES), DMSO, DMF | For biomolecules, use aqueous buffers. Use minimal DMSO/DMF for initial dissolution if needed, keeping the final concentration <20%.[1] |
Table 2: In Vitro Cleavage Assay Parameters
| Parameter | Typical Value | Notes |
| Assay Buffer | 50 mM Sodium Acetate, 5 mM DTT, pH 5.5 | Mimics the lysosomal environment. |
| Temperature | 37°C | Physiological temperature for enzymatic activity. |
| Conjugate Concentration | ~10 µM | |
| Cathepsin B Concentration | ~1 µM | |
| Incubation Time | 0 to 24 hours | Time points are taken to observe the kinetics of cleavage. |
References
Technical Support Center: Preventing Aggregation of Antibody-Drug Conjugates with PEG Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with Antibody-Drug Conjugates (ADCs) utilizing polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in ADCs with PEG linkers?
A1: Aggregation of ADCs is a complex issue arising from the inherent properties of the antibody, the physicochemical characteristics of the linker and payload, and the experimental conditions.[1] Key contributing factors include:
-
Hydrophobicity : The conjugation of highly hydrophobic payloads and linkers to an antibody can create or expose hydrophobic patches on the protein surface. This increases the likelihood of intermolecular interactions, which leads to aggregation.[1][2][3]
-
High Drug-to-Antibody Ratio (DAR) : A higher number of conjugated drug molecules can increase the overall hydrophobicity of the ADC, making it more susceptible to aggregation.[1][4] Clinical data indicate that ADCs with very high DARs (e.g., over 6) are cleared from circulation more quickly due to hydrophobicity.[5][6]
-
Unfavorable Buffer Conditions : The buffer composition, including pH and salt concentration, is critical for ADC stability.[2] Aggregation can be triggered by buffer conditions that do not adequately shield electrostatic interactions or that are close to the antibody's isoelectric point (pI), where its net charge is zero and solubility is at a minimum.[1][2]
-
Conjugation Chemistry and Solvents : The solvents used to solubilize poorly soluble, hydrophobic payload-linkers can disrupt the antibody's structure and lead to aggregation.[2][7] The conjugation chemistry itself can also impact ADC stability.[8][]
-
Manufacturing and Storage Conditions : Physical stresses during manufacturing, such as high shear forces during mixing or filtration, can cause denaturation and aggregation.[7] Similarly, improper storage conditions, including repeated freeze-thaw cycles, exposure to high temperatures, or light, can also induce aggregation.[1][7][10]
Q2: How do PEG linkers help prevent ADC aggregation?
A2: PEG linkers are a valuable tool in ADC development for mitigating aggregation through several mechanisms:
-
Increased Hydrophilicity : PEG is a hydrophilic polymer that, when incorporated into the linker, can effectively "shield" the hydrophobic payload.[3][5][] This masking of lipophilicity improves the overall solubility and stability of the ADC in aqueous environments.[5][12][13]
-
Hydration Shell : The PEG chain forms a "hydration shell" around the ADC, which reduces non-specific clearance and prolongs its circulation time.[5][6][13]
-
Enabling Higher DAR : By counteracting the hydrophobicity of the payload, hydrophilic PEG linkers allow for a higher drug-to-antibody ratio (DAR) without causing aggregation and rapid clearance.[4][5][6]
-
Reduced Immunogenicity : By preventing protein aggregation and shielding payload epitopes, PEG linkers can lower the risk of an immune response against the ADC.[5][6]
Q3: What is the difference between monodisperse and polydisperse PEG linkers, and which is better for preventing aggregation?
A3: Monodisperse PEG linkers are uniform chains with a single, defined molecular weight, whereas conventional polydisperse PEGs are a mixture of chains with a range of lengths.[5][6] For preventing ADC aggregation and ensuring product quality, monodisperse PEGs are superior for the following reasons:
-
Uniformity and Reproducibility : Every ADC molecule is identical when using monodisperse PEGs, which leads to a homogeneous product with predictable behavior.[5][12] This improves batch-to-batch consistency.[5]
-
Improved Safety : The uniformity of monodisperse PEGs reduces the risks associated with heterogeneity.[5] Well-defined PEGylated drugs may also overcome some of the immunogenicity issues associated with polydisperse PEGs.[5]
Q4: How does the length of the PEG linker affect ADC aggregation and performance?
A4: The length of the PEG chain is a critical parameter that requires careful optimization. It represents a trade-off between improving pharmacokinetic properties and maintaining potent cytotoxicity.[14]
-
Short PEG Linkers (e.g., PEG2-PEG4) : May result in faster clearance and shorter half-life but can retain higher in vitro potency.[14]
-
Intermediate PEG Linkers (e.g., PEG8-PEG12) : Often provide a good balance, leading to slower clearance, longer half-life, and significant improvements in in vivo efficacy with only a moderate impact on in vitro potency.[14][15]
-
Long PEG Linkers (e.g., PEG24 and longer) : Can significantly prolong half-life and may lead to the highest in vivo efficacy. However, they might also cause a more substantial reduction in in vitro cytotoxicity.[14][16]
Troubleshooting Guide
Symptom: Your Size Exclusion Chromatography (SEC) analysis shows a significant increase in high molecular weight species (HMWS) after conjugation or during storage.
| Potential Cause | Troubleshooting Action |
| Inappropriate Buffer Conditions (pH, Ionic Strength) | Optimize the pH of your formulation buffer to be at least 1-2 units away from the antibody's isoelectric point (pI). Adjust the salt concentration (e.g., NaCl); a typical starting point is 150 mM. Low ionic strength may not sufficiently screen charge-charge interactions, while very high ionic strength can promote hydrophobic interactions.[1] |
| Hydrophobicity of Payload/Linker | Consider using a more hydrophilic linker, such as one with a longer PEG chain or the inclusion of charged groups like sulfonates.[4][7] Evaluate if a lower Drug-to-Antibody Ratio (DAR) can be used while maintaining efficacy. |
| Freeze-Thaw Stress | Aliquot your ADC into single-use volumes to avoid multiple freeze-thaw cycles.[1] Consider adding cryoprotectants like sucrose (B13894) or trehalose (B1683222) to your formulation.[1] |
| Thermal Stress | Ensure your ADC is stored at the recommended temperature. Perform thermal stress studies (e.g., incubation at elevated temperatures) to understand the degradation profile of your ADC.[1] |
| High Protein Concentration | Higher concentrations increase the likelihood of molecular interactions.[7] If possible, evaluate if a lower concentration can be used for storage. |
| Manufacturing Process Stress | Minimize shear stress during manufacturing steps like reaction mixing and ultrafiltration.[7] Consider immobilizing the antibody on a solid support during conjugation to prevent intermolecular aggregation.[2][7][17] |
| Presence of Solvents from Conjugation | Ensure that any organic solvents used to dissolve the payload-linker are effectively removed during the purification process. |
Experimental Protocols
Protocol 1: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample.
Methodology:
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or similar.
-
Column: Tosoh TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm, or equivalent.
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 280 nm.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1 mg/mL using the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Injection and Detection:
-
Inject 10-20 µL of the prepared sample.
-
Monitor the eluent at a UV wavelength of 280 nm.[1]
-
-
Data Analysis:
-
Integrate the peak areas corresponding to high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.[1]
-
Protocol 2: Forced Degradation Study to Assess ADC Stability
Objective: To identify potential degradation pathways and assess the stability-indicating nature of analytical methods.
Methodology:
-
Sample Preparation: Prepare aliquots of the ADC at a concentration of 1 mg/mL in a baseline formulation buffer.[1]
-
Application of Stress Conditions:
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a suite of analytical techniques, including SEC (as described above), Dynamic Light Scattering (DLS), and Liquid Chromatography-Mass Spectrometry (LC-MS) to characterize the degradation products.[1]
Visualizations
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
Caption: The role of PEG linkers in mitigating ADC aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. books.rsc.org [books.rsc.org]
- 4. adcreview.com [adcreview.com]
- 5. labinsights.nl [labinsights.nl]
- 6. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 12. purepeg.com [purepeg.com]
- 13. purepeg.com [purepeg.com]
- 14. benchchem.com [benchchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? | MDPI [mdpi.com]
- 17. Poor Aggregation Will See ADC Targets Fail Or Face Long Delays [outsourcedpharma.com]
Technical Support Center: DBCO-(PEG2-Val-Cit-PAB)2 Linker Stability
Welcome to the technical support center for the DBCO-(PEG2-Val-Cit-PAB)2 linker system. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the plasma stability of antibody-drug conjugates (ADCs) utilizing this linker. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you optimize your experiments and ensure the stability and efficacy of your ADC constructs.
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism for the this compound linker?
A1: The Valine-Citrulline (Val-Cit) dipeptide component is specifically designed to be cleaved by lysosomal proteases, primarily Cathepsin B, which are highly active within the acidic environment of cancer cell lysosomes (pH 4.5-5.5).[1][2] Upon internalization of the ADC into the target cell, Cathepsin B cleaves the peptide bond between Citrulline and the p-aminobenzyl carbamate (B1207046) (PAB) spacer.[3] This cleavage initiates a self-immolative cascade in the PAB group, leading to the traceless release of the active cytotoxic payload inside the target cell.[2][4]
Q2: Why am I observing significant premature payload release in mouse plasma but not in human plasma?
A2: This is a well-documented species-specific difference. The Val-Cit linker is known to be susceptible to cleavage by a specific mouse enzyme, Carboxylesterase 1c (Ces1c), which is present in mouse plasma but not in human plasma.[4][5][6] This leads to premature payload release in rodent models, which can complicate the interpretation of preclinical efficacy and toxicity studies.[7]
Q3: What is the role of the DBCO and PEG2 components in the linker?
A3: The DBCO (Dibenzocyclooctyne) group is a click chemistry handle that enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) for conjugating the linker-payload to an azide-modified antibody or other biomolecule.[8][] The PEG2 (two-unit polyethylene (B3416737) glycol) chain is a hydrophilic spacer.[] Its primary roles are to improve the solubility of the ADC, reduce the tendency for aggregation (especially with hydrophobic payloads), and potentially prolong the plasma half-life.[][11]
Q4: What are the primary degradation pathways for this linker in plasma?
A4: The main degradation pathway of concern is the premature enzymatic cleavage of the Val-Cit dipeptide, either by Ces1c in rodents or by other proteases like human neutrophil elastase.[5][7][12] A secondary concern is the potential degradation of the DBCO moiety, as strained alkynes can exhibit some instability in complex biological environments.[13]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
| Problem | Potential Root Cause(s) | Recommended Solutions & Mitigation Strategies |
| 1. High levels of free payload detected in mouse plasma stability assays. | The Val-Cit linker is being prematurely cleaved by mouse Carboxylesterase 1c (Ces1c).[4][5] | A. Modify the Linker: Introduce a glutamic acid residue to create a Glu-Val-Cit (EVC) tripeptide linker. This modification sterically hinders Ces1c activity while maintaining susceptibility to Cathepsin B, significantly improving stability in mouse plasma.[12][14] B. Use Alternative In Vitro Models: For stability assays intended to predict human outcomes, use plasma from humans or non-human primates (e.g., cynomolgus monkey), where Ces1c is not an issue.[6][15] |
| 2. ADC sample shows significant aggregation upon formulation or storage. | The overall hydrophobicity of the linker-payload, particularly the Val-Cit-PAB and DBCO components, can promote aggregation, especially at high drug-to-antibody ratios (DAR).[6][16] | A. Enhance Hydrophilicity: Incorporate longer PEG chains (e.g., PEG4, PEG8) into the linker design to improve solubility.[] B. Optimize Formulation: Screen different buffer conditions (pH, ionic strength). Add stabilizing excipients such as sucrose, trehalose, or polysorbates (e.g., Polysorbate 20) to the formulation buffer.[17] C. Control DAR: Utilize site-specific conjugation methods to produce ADCs with a uniform and controlled DAR, which can reduce aggregation compared to stochastic conjugation methods.[18] |
| 3. Loss of "click" reactivity or inconsistent conjugation results. | The DBCO group may be degrading due to improper handling or storage conditions. DBCO is sensitive to strongly acidic environments and can oxidize over time.[19][20][21] | A. Proper Handling: Avoid strongly acidic conditions (e.g., high concentrations of TFA during peptide cleavage) if incorporating the linker via solid-phase peptide synthesis.[20] B. Storage: Store the DBCO-linker reagent at -20°C, protected from light. Aliquot into single-use volumes to minimize freeze-thaw cycles.[17][19] C. Quality Control: Verify the integrity of the DBCO-linker before conjugation using analytical methods like LC-MS. |
| 4. Off-target toxicity observed in vivo, potentially related to neutropenia. | The Val-Cit linker can be cleaved by human neutrophil elastase, an enzyme released by neutrophils, leading to off-target payload release and potential toxicity to immune cells.[7][12] | A. Linker Re-engineering: Consider alternative dipeptide sequences that are resistant to neutrophil elastase while remaining cleavable by Cathepsin B. For example, a Glu-Gly-Cit linker has shown resistance to neutrophil elastase degradation.[7] |
Quantitative Data Summary
The stability of Val-Cit-based linkers is highly dependent on the plasma species used for testing. Modifications to the linker can dramatically improve stability in rodent plasma.
Table 1: Comparative Stability of Val-Cit vs. Modified Linkers in Mouse Plasma
| Linker Type | Antibody Conjugate Context | Incubation Time | % Intact Conjugate Remaining (in Mouse Plasma) | Reference(s) |
| Val-Cit-PABC | Site-specific conjugate (Labile Site) | 30 hours | ~20% | [14] |
| Glu-Val-Cit-PABC (EVC) | Site-specific conjugate (Labile Site) | 30 hours | >95% | [14] |
| Val-Cit-PABC | Site-specific conjugate (Intermediate Stability Site) | 4.5 days | ~40% | [14] |
| Modified Val-Cit-PABC | Site-specific conjugate (Intermediate Stability Site) | 4.5 days | ~85% | [14] |
Visualizations
Diagrams below illustrate key pathways and workflows relevant to the stability of the this compound linker.
Caption: Intended intracellular cleavage pathway of a Val-Cit-PAB linker.
Caption: Undesired linker cleavage pathway in mouse plasma.
Caption: Troubleshooting workflow for ADC plasma instability.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general method for assessing the stability of an ADC by monitoring changes in the drug-to-antibody ratio (DAR) and quantifying released payload over time.[11][22]
Materials:
-
ADC stock solution (e.g., 5 mg/mL in formulation buffer)
-
Plasma (e.g., human, mouse, rat), stored at -80°C, thawed on ice
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G magnetic beads
-
Incubator (37°C)
-
LC-MS system (e.g., Q-TOF) with appropriate columns (e.g., reverse phase C8)[23]
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
Methodology:
-
Preparation: Thaw plasma on ice. If necessary, centrifuge to remove cryoprecipitates. Prepare the ADC incubation samples by spiking the ADC stock solution into the plasma to a final concentration of ~1 mg/mL. Prepare a parallel control sample by spiking the ADC into PBS.
-
Incubation: Incubate the plasma and PBS samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), withdraw an aliquot (e.g., 50 µL) from each incubation mixture. Immediately place samples on ice or flash freeze for later analysis.
-
ADC Isolation (for DAR analysis):
-
To an aliquot of plasma, add Protein A/G magnetic beads to capture the ADC.
-
Incubate according to the bead manufacturer's instructions (e.g., 30 minutes at room temperature with gentle mixing).
-
Wash the beads with cold PBS to remove plasma proteins.
-
Elute the ADC from the beads using an appropriate low-pH elution buffer (e.g., 20mM glycine, 0.1% acetic acid).[23]
-
-
Sample Analysis (for DAR):
-
Analyze the eluted ADC samples via LC-MS.
-
Deconvolute the mass spectra to identify peaks corresponding to the antibody with different numbers of attached drugs.
-
Calculate the average DAR at each time point by integrating the peak areas. A decrease in DAR over time indicates payload loss.[11]
-
-
Sample Analysis (for Released Payload):
-
To a separate aliquot of plasma, add 3-4 volumes of cold quenching solution (e.g., acetonitrile with an internal standard like MMAF) to precipitate proteins.[23]
-
Centrifuge to pellet the proteins and collect the supernatant.
-
Analyze the supernatant by LC-MS/MS using a multiple reaction monitoring (MRM) method to quantify the concentration of the released free payload.[23]
-
Protocol 2: Forced Degradation Study
This study helps to identify potential degradation pathways and confirms that analytical methods are stability-indicating.[17]
Methodology:
-
Sample Preparation: Prepare multiple aliquots of the ADC at a concentration of ~1 mg/mL in its formulation buffer.
-
Stress Conditions: Subject individual aliquots to a variety of stress conditions. Keep one aliquot as an unstressed control at 4°C.
-
Acid/Base Hydrolysis: Adjust pH to 3.0 with 0.1 M HCl and to 9.0 with 0.1 M NaOH. Incubate at 40°C for 24-48 hours.
-
Oxidation: Add 0.1% - 0.3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate at 50°C for 1 week.
-
Photostability: Expose the sample to light according to ICH Q1B guidelines.
-
-
Analysis: After the designated stress period, neutralize the pH of the acid/base samples. Analyze all stressed samples and the unstressed control using a suite of analytical techniques, including Size Exclusion Chromatography (SEC) for aggregation, Hydrophobic Interaction Chromatography (HIC), and LC-MS to characterize degradation products and changes in DAR.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI EUROPE N.V. [tcichemicals.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with DBCO Linkers
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs) and utilizing DBCO linkers for payload conjugation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on improving and controlling the drug-to-antibody ratio (DAR).
Frequently Asked Questions (FAQs)
Q1: What is the drug-to-antibody ratio (DAR) and why is it a critical quality attribute for ADCs?
The drug-to-antibody ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[1] It is a critical quality attribute (CQA) because it directly influences the ADC's therapeutic window, impacting its efficacy, safety, and pharmacokinetic profile.[1] An optimal DAR ensures a balance between delivering a potent dose of the cytotoxic payload to the target cells and minimizing off-target toxicity. Inconsistent or suboptimal DAR can lead to heterogeneous ADC populations with variable efficacy and safety profiles.[2]
Q2: What is the role of DBCO linkers in ADC development?
Dibenzocyclooctyne (DBCO) linkers are used in copper-free click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC), to attach a drug payload to an antibody.[3][4] This bioorthogonal conjugation method is highly specific and efficient, allowing for the formation of a stable triazole linkage under mild, physiological conditions without the need for a cytotoxic copper catalyst.[5][6] DBCO linkers are often used in the development of ADCs to achieve a more homogeneous product.[1]
Q3: How does the hydrophobicity of DBCO linkers and payloads affect the ADC?
The inherent hydrophobicity of both the DBCO linker and many cytotoxic payloads can lead to ADC aggregation.[2] This aggregation can negatively impact the stability, efficacy, and safety of the therapeutic agent, potentially leading to reduced therapeutic efficacy and increased immunogenicity.[2]
Q4: What are the common methods for determining the DAR of an ADC conjugated with a DBCO linker?
Several analytical techniques can be used to determine the DAR of ADCs synthesized with DBCO linkers. The most common methods include:
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the hydrophobicity imparted by the drug-linker, providing information on the average DAR and the distribution of different DAR species (e.g., DAR0, DAR2, DAR4).[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a precise mass of the intact ADC and its subunits, allowing for accurate determination of the average DAR and drug distribution.[1]
-
UV/Vis Spectroscopy: A rapid and straightforward method for determining the average DAR by measuring the absorbance at different wavelengths corresponding to the antibody and the drug.[1][]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments to improve the DAR with DBCO linkers.
Issue 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
Symptoms:
-
Lower than expected average DAR determined by HIC-HPLC or LC-MS.
-
Significant batch-to-batch variability in DAR values.[2]
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Molar Ratio of Reactants | Conduct small-scale optimization experiments to determine the ideal molar excess of the DBCO-linker payload to the antibody. A common starting point is a 2-4 fold molar excess of the azide-modified payload to the DBCO-functionalized antibody.[2][8] | Achievement of the target DAR with minimal unreacted components. |
| Instability of DBCO Linker | Use freshly prepared DBCO-linker solutions for conjugation, as the DBCO group can degrade over time due to oxidation or reaction with water.[2][8] Store DBCO-containing reagents at -20°C and protected from moisture.[3][9] | Maintained reactivity of the linker, leading to more efficient conjugation. |
| Inefficient Antibody Activation with DBCO-NHS Ester | Ensure the antibody is in an amine-free buffer (e.g., PBS) prior to reaction with DBCO-NHS ester.[2][8] Optimize the molar excess of DBCO-NHS ester; a 20-30 fold molar excess is a common starting point.[2][8] | Consistent and efficient functionalization of the antibody with DBCO groups. |
| Variable Conjugation Efficiency | Precisely control reaction parameters such as temperature, pH, and incubation time.[2] Ensure the quality and purity of the antibody and DBCO-linker payload. | More consistent conjugation efficiency and reproducible DAR values across batches. |
Issue 2: ADC Aggregation During and After Conjugation
Symptoms:
-
Visible precipitation or cloudiness in the ADC solution.[2]
-
Detection of high molecular weight species by Size Exclusion Chromatography (SEC).[2]
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrophobicity of DBCO-linker and Payload | Optimize the linker design by incorporating hydrophilic spacers like polyethylene (B3416737) glycol (PEG).[2][10] Screen different formulation buffers with varying pH and excipients to improve ADC solubility.[2] | Increased solubility and reduced aggregation of the ADC. |
| High Drug-to-Antibody Ratio (DAR) | Reduce the molar excess of the DBCO-linker-payload during the conjugation reaction to achieve a lower average DAR.[2] Employ site-specific conjugation methods to produce more homogeneous ADCs with a controlled DAR.[2] | A lower average DAR can lead to reduced hydrophobicity and aggregation. |
| Manufacturing Process Conditions | Avoid pH conditions near the isoelectric point of the antibody during conjugation.[2] Utilize techniques like tangential flow filtration (TFF) to rapidly remove organic solvents used to dissolve the linker-payload.[2] | Minimized protein precipitation and aggregation during the manufacturing process. |
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with DBCO-NHS Ester
This protocol outlines the activation of an antibody with a DBCO-NHS ester, followed by the copper-free click reaction with an azide-containing payload.[2]
1. Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer, such as PBS.[2]
-
If present, remove additives like BSA or gelatin using appropriate purification methods.[8]
-
Adjust the antibody concentration to approximately 1 mg/mL.[2][8]
2. Activation of Antibody with DBCO-NHS Ester:
-
Prepare a fresh 10 mM solution of DBCO-NHS ester in anhydrous DMSO or DMF.[2][8]
-
Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[2][8] The final DMSO concentration should be around 20%.[2]
-
Incubate the reaction at room temperature for 60 minutes.[2][8]
3. Quenching the Reaction:
4. Removal of Unreacted DBCO-NHS Ester:
-
Purify the DBCO-functionalized antibody using a spin desalting column or dialysis to remove the unreacted DBCO-NHS ester and quenching agent.[2]
5. Copper-Free Click Reaction:
-
Mix the DBCO-functionalized antibody with a 2-4 fold molar excess of the azide-modified payload.[2][8]
6. Purification of the ADC:
-
Remove unreacted payload and other impurities using techniques such as tangential flow filtration (TFF), size exclusion chromatography (SEC), or hydrophobic interaction chromatography (HIC).[2]
Protocol 2: Characterization of ADCs by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a common method to determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of an ADC preparation.[1][2]
1. Materials:
-
HIC HPLC column
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)[1]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)[2]
-
HPLC system with a UV detector
2. Method:
-
Equilibrate the HIC column with 100% Mobile Phase A.[2]
-
Inject the ADC sample.
-
Elute the different ADC species using a decreasing salt gradient (e.g., 0-100% Mobile Phase B over 30 minutes).[2]
-
Monitor the elution profile at 280 nm.[2]
3. Data Analysis:
-
Different peaks will correspond to ADC species with different DARs (e.g., DAR0, DAR2, DAR4, etc.), with higher DAR species eluting later due to increased hydrophobicity.[2]
-
The weighted average DAR can be calculated based on the peak area of each species.[]
Visualizations
Caption: Experimental workflow for ADC conjugation using DBCO linkers.
Caption: Troubleshooting logic for addressing inconsistent DAR.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DBCO Linker, DBCO Reagents | BroadPharm [broadpharm.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. benchchem.com [benchchem.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Val-Cit Linker Technologies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Valine-Citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs).
Troubleshooting Guide
Issue: Premature Drug Release Observed in Preclinical Mouse Models
Possible Cause: The Val-Cit linker is known to be susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma but not in human plasma.[1][2][3] This leads to premature release of the payload, which can result in off-target toxicity and reduced efficacy in preclinical mouse models.[1][3]
Troubleshooting Steps:
-
Confirm Ces1C Sensitivity:
-
Conduct an in vitro plasma stability assay using mouse plasma.
-
Compare the stability of your Val-Cit ADC to a control ADC with a more stable linker (e.g., a non-cleavable linker).[1] A significantly shorter half-life in mouse plasma is indicative of Ces1c-mediated cleavage.[2]
-
If available, utilize Ces1C knockout mice for in vivo studies to confirm if the premature release is mitigated.[1]
-
-
Modify the Linker:
-
Alternative Linker Strategies:
-
Evaluate alternative linker chemistries that are not susceptible to Ces1C, such as triglycyl peptide linkers or exolinker designs.[1]
-
Issue: Evidence of Off-Target Toxicity, Specifically Neutropenia, in Human Cell-Based Assays or In Vivo Studies
Possible Cause: Premature drug release may be mediated by human neutrophil elastase (NE), which is secreted by neutrophils and can cleave the Val-Cit linker.[5][6][7] This can lead to toxic effects on neutrophils, resulting in neutropenia.[1][5]
Troubleshooting Steps:
-
Assess NE Sensitivity:
-
Perform an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase.[1]
-
Monitor for the release of the payload over time.
-
-
Linker Modification:
-
Incorporate amino acids that confer resistance to NE cleavage. For instance, replacing valine with glycine (B1666218) at the P2 position to create a glutamic acid-glycine-citrulline (EGCit) tripeptide linker has been shown to resist NE-mediated degradation.[1]
-
Exolinker designs, which reposition the cleavable peptide, have also been shown to prevent premature payload detachment mediated by human NE.[6]
-
-
Consider Alternative Payloads:
-
If linker modification is not feasible, evaluate if a different payload with a wider therapeutic window could mitigate the toxic effects of premature release.[1]
-
Issue: ADC Aggregation and Rapid Clearance
Possible Cause: The hydrophobic nature of the Val-Cit p-aminobenzylcarbamate (PABC) linker, especially when combined with a hydrophobic payload like monomethyl auristatin E (MMAE), can lead to aggregation, particularly at higher drug-to-antibody ratios (DARs).[1][6] This can negatively impact the ADC's pharmacokinetics and manufacturing feasibility.[1] Highly hydrophobic ADCs are prone to rapid clearance from circulation, primarily through non-specific uptake by the liver, which can lead to hepatotoxicity.[5]
Troubleshooting Steps:
-
Characterize Aggregation:
-
Use size-exclusion chromatography (SEC) to quantify the percentage of high molecular weight species (aggregates) in your ADC preparation.[2]
-
-
Reduce Hydrophobicity:
-
Switch to a More Hydrophilic Linker: Consider the Val-Ala linker, which is less hydrophobic than Val-Cit and has been shown to reduce aggregation, allowing for higher DARs.[2][8]
-
Incorporate Hydrophilic Spacers: Adding hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design can improve solubility and plasma stability.[2]
-
Utilize Hydrophilic Linker Modifications: The Glu-Val-Cit (EVCit) linker not only improves stability in mouse plasma but also increases hydrophilicity.[4]
-
-
Optimize the Drug-to-Antibody Ratio (DAR):
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of intended cleavage for a Val-Cit linker?
A1: The Val-Cit linker is designed to be selectively cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[1][9] Following internalization of the ADC into the target cancer cell, the linker is exposed to Cathepsin B in the lysosome, leading to the release of the cytotoxic payload.[1][9] It is now known that other cathepsins, such as cathepsin S, L, and F, can also be involved in the cleavage mechanism.[10]
Q2: Why is my Val-Cit linked ADC showing instability in mouse plasma but appears stable in human plasma?
A2: This discrepancy is commonly due to the presence of carboxylesterase 1C (Ces1C) in mouse plasma, which can prematurely cleave the Val-Cit linker.[1][11][12] Humans have a homologous enzyme, but its active site is thought to be more sterically hindered, making it less likely to cleave the Val-Cit linker.[1]
Q3: Can the hydrophobicity of the Val-Cit linker and payload affect my ADC?
A3: Yes, the hydrophobic nature of the Val-Cit p-aminobenzylcarbamate (PAB) linker, especially when combined with a hydrophobic payload like MMAE, can lead to aggregation, particularly at higher drug-to-antibody ratios (DARs).[1][6] This can negatively impact the ADC's pharmacokinetics and manufacturing feasibility.[1]
Q4: What are some alternative cleavable linker technologies to Val-Cit?
A4: Several alternative cleavable linkers have been developed to address the limitations of the Val-Cit platform. These include:
-
Glu-Val-Cit (EVCit): Offers improved stability in mouse plasma by resisting Ces1C cleavage.[1][4]
-
Glutamic acid-glycine-citrulline (EGCit): Provides resistance to both Ces1C and human neutrophil elastase.[1]
-
Cyclobutane-1,1-dicarboxamide (cBu)-based linkers: Show increased specificity for Cathepsin B over other cathepsins.[8]
-
Exolinkers: Reposition the cleavable peptide to enhance stability and hydrophilicity.[6]
-
Sulfatase-cleavable linkers: Demonstrate high plasma stability.[5]
-
β-glucuronide linkers: Cleaved by β-glucuronidase, an enzyme overexpressed in some tumors.
Q5: How does the conjugation site on the antibody affect linker stability?
A5: The specific site of drug conjugation on the antibody can impact linker stability. Linkers attached to more exposed or solvent-accessible sites may be more susceptible to enzymatic degradation.[13]
Quantitative Data Summary
Table 1: Comparative Stability of Different Linker Chemistries in Mouse Plasma
| Linker Chemistry | Incubation Time | Remaining Intact Conjugate (%) | Reference(s) |
| Val-Cit | 4.5 days | Variable, site-dependent | [14] |
| Modified Val-Cit (Linker 7) | 4.5 days | Consistently higher than standard Val-Cit | [14] |
| Val-Ala | 23 hours (t1/2) | 50 | [13] |
| Val-Cit | 11.2 hours (t1/2) | 50 | [13] |
| Sulfatase-cleavable | >7 days | High | [5][8] |
| Glu-Val-Cit | 14 days | ~100 | [13] |
| Ser-Val-Cit | 14 days | Almost fully hydrolyzed | [13] |
Table 2: In Vitro Cleavage of Linkers by Human Liver Lysosomes
| Linker | Incubation Time | % Cleavage | Reference(s) |
| Val-Cit (Vedotin) | 30 minutes | >80 | [15] |
| Val-Cit (Vedotin) | 24 hours | Near complete | [15] |
| Val-Ala (Tesirine) | 24 hours | Slower than Val-Cit, near complete | [15] |
| Gly-Gly-Phe-Gly (Deruxtecan) | 24 hours | Slower than Val-Cit, near complete | [15] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC with a Val-Cit linker in plasma from different species.
Materials:
-
ADC construct
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system for analysis[1]
Methodology:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.
-
Immediately quench the reaction by diluting the aliquot in cold PBS.
-
Analyze the samples by LC-MS to determine the percentage of intact ADC remaining over time.[1] Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC (RP-HPLC) can also be used for analysis.[16]
Protocol 2: In Vitro Neutrophil Elastase (NE) Sensitivity Assay
Objective: To determine the susceptibility of a Val-Cit linker to cleavage by human neutrophil elastase.
Materials:
-
ADC construct
-
Purified human neutrophil elastase
-
Assay buffer (e.g., Tris-HCl buffer with NaCl and CaCl2, pH 7.5)
-
Incubator at 37°C
-
LC-MS or RP-HPLC system for analysis
Methodology:
-
In a microcentrifuge tube, combine the ADC solution with the assay buffer.
-
Initiate the reaction by adding the activated human neutrophil elastase solution to the ADC mixture.
-
Incubate the reaction at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction (e.g., by adding a protease inhibitor or by immediate freezing).
-
Analyze the samples to monitor the release of the payload over time.[1]
Visualizations
Caption: Intended mechanism of action for a Val-Cit linked ADC.
Caption: Pathways of premature Val-Cit linker cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing DBCO-Azide Ligation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for DBCO-azide ligation, a cornerstone of copper-free click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the recommended buffer system for DBCO-azide click chemistry?
A1: Phosphate-buffered saline (PBS) at a pH of approximately 7.4 is a widely recommended and commonly used buffer for DBCO-azide reactions.[1][2] However, other non-amine-containing buffers such as HEPES, carbonate/bicarbonate, and borate (B1201080) buffers within a pH range of 7-9 are also suitable.[2][3] Studies have shown that HEPES buffer at pH 7 may offer higher reaction rates compared to PBS.[4][5][6]
Q2: Can I use buffers containing sodium azide (B81097)?
A2: No, it is critical to avoid buffers containing sodium azide. The azide in the buffer will compete with your azide-functionalized molecule for the reaction with DBCO, which can significantly reduce the efficiency of your conjugation.[1][3][7][8]
Q3: What is the optimal pH for the DBCO-azide reaction?
A3: DBCO-azide reactions are generally efficient within a pH range of 7 to 9.[3] Higher pH values have been observed to generally increase reaction rates, with the exception of reactions in HEPES buffer.[4][6] It is important to consider the stability of your specific biomolecules at different pH levels.
Q4: My DBCO-labeled molecule has poor aqueous solubility. What should I do?
A4: If your DBCO-reagent has limited solubility in aqueous buffers, you can first dissolve it in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the reaction mixture.[1][3][7][8][9] It is important to keep the final concentration of the organic co-solvent low, typically below 20%, to prevent the precipitation of proteins.[1][8][10]
Q5: What is the ideal reaction temperature and duration?
A5: DBCO-azide reactions are effective across a range of temperatures, from 4°C to 37°C.[3][8] Higher temperatures generally result in faster reaction rates.[3][8] Typical reaction times are between 4 to 17 hours at room temperature.[8][9] For sensitive biomolecules, an overnight incubation at 4°C is often recommended to ensure both stability and high conjugation efficiency.[1][2][7][10]
Q6: What molar ratio of DBCO to azide should I use?
A6: To optimize conjugation, it is generally recommended to use a molar excess of one of the reactants. A common starting point is a 1.5 to 3-fold molar excess of the DBCO-containing molecule to the azide-containing molecule.[2][3][8] For antibody conjugations, a 2-4 fold molar excess of the azide-modified molecule is often used.[1][7] If the azide-labeled molecule is more precious, the ratio can be inverted.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation | One or both of the molecules are not properly labeled with DBCO or azide. | Confirm the successful labeling of your starting materials. Consider repeating the activation process.[3] |
| The DBCO-NHS ester used for labeling has decomposed. | Use a fresh stock of DBCO-NHS ester. These reagents are moisture-sensitive and should be stored properly.[3][7] | |
| The buffer contains interfering substances like sodium azide or primary amines (e.g., Tris, glycine). | Use a recommended buffer such as PBS or HEPES and ensure it is free from azides and primary amines.[1][2][3] | |
| Suboptimal reaction conditions (concentration, temperature, time). | Increase the concentration of the reactants.[2] Optimize the reaction temperature (room temperature or 37°C for faster rates) and incubation time (consider overnight incubation).[2][3][8] | |
| Precipitation in the Reaction Mixture | The concentration of the organic co-solvent (e.g., DMSO, DMF) is too high. | Ensure the final concentration of the organic solvent is below 20%, especially when working with proteins.[1][8][10] |
| The protein concentration is too high in the presence of an organic solvent. | Adjust the protein concentration or the percentage of the organic co-solvent. | |
| DBCO Reagent Degradation | The DBCO functional group can lose reactivity over time, especially when stored in solution. | Prepare fresh solutions of DBCO reagents before use.[7] DBCO-functionalized antibodies can be stored at -20°C for up to a month, but reactivity may decrease.[7][10] |
| DBCO can be susceptible to acid-mediated rearrangement. | Be mindful of the pH during upstream procedures.[11] |
Experimental Protocols
General Protocol for DBCO-Azide Ligation
This protocol provides a general starting point. Optimization for specific molecules and applications is recommended.
-
Prepare Your Molecules :
-
Set Up the Reaction :
-
Incubation :
-
Purification :
-
Validation :
-
Confirm the successful conjugation using techniques like SDS-PAGE, which should show a higher molecular weight band for the conjugate compared to the starting molecules, or mass spectrometry.[1]
-
Protocol for Antibody Activation with DBCO-NHS Ester
-
Prepare the Antibody :
-
Prepare DBCO-NHS Ester :
-
Activation Reaction :
-
Quenching (Optional but Recommended) :
-
Purification :
-
Remove excess, unreacted DBCO-NHS ester using a spin desalting column or dialysis.[10]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for DBCO-Azide Ligation
| Parameter | Recommended Condition | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1[3][8] | The more abundant or less critical component should be in excess. This can be inverted if the azide-molecule is limiting.[8] |
| Temperature | 4°C to 37°C[3][8] | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. |
| Reaction Time | 4-17 hours[8][9] | Longer incubation times can improve yield, especially at lower temperatures or concentrations. |
| Solvent | Aqueous Buffer (e.g., PBS, HEPES)[4][5][6][8] | Aqueous buffers are preferred for biomolecule conjugations. |
| Aqueous buffer with <20% organic co-solvent (e.g., DMSO, DMF)[1][8][10] | Use if the DBCO reagent has poor aqueous solubility. | |
| Incompatible Solvents | Buffers containing sodium azide should be avoided.[1][3][7][8] |
Table 2: Influence of Buffer Type on DBCO-Azide Reaction Rates
| Buffer (at pH 7) | Relative Reaction Rate Constant | Reference |
| PBS | 0.32–0.85 M⁻¹ s⁻¹ (Lowest) | [4][5][6] |
| HEPES | 0.55–1.22 M⁻¹ s⁻¹ (Highest) | [4][5][6] |
| DMEM | 0.59–0.97 M⁻¹ s⁻¹ | [4][5] |
| RPMI | 0.27–0.77 M⁻¹ s⁻¹ | [4][5] |
Visualizations
Caption: General experimental workflow for DBCO-azide ligation.
Caption: Troubleshooting logic for low or no DBCO-azide conjugation.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: DBCO-(PEG2-Val-Cit-PAB)2 Experiments
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the DBCO-(PEG2-Val-Cit-PAB)2 linker in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a specialized chemical linker used in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] It features three key components:
-
Dibenzocyclooctyne (DBCO): A reactive group that enables copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) for highly specific conjugation to azide-modified molecules.[1]
-
Polyethylene Glycol (PEG2): A short PEG spacer that enhances the hydrophilicity and solubility of the conjugate.[1]
-
Valine-Citrulline (Val-Cit)-PAB: A dipeptide linker connected to a p-aminobenzyl (PAB) self-immolative spacer. This entire unit is designed to be cleaved by specific proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment, leading to the targeted release of a conjugated payload.[1]
Q2: What is the intended cleavage mechanism for the Val-Cit-PAB linker?
The Val-Cit linker is designed for selective cleavage by Cathepsin B, a lysosomal protease.[2] Following the internalization of the ADC into a target cell, it is trafficked to the lysosome where the high concentration of Cathepsin B cleaves the peptide bond between Valine and Citrulline. This initiates the self-immolation of the PAB spacer, leading to the release of the active drug.[2]
Q3: Can the DBCO group react with molecules other than azides?
The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction is highly specific. Under typical physiological conditions (pH, temperature), the DBCO group is exceptionally selective for azide (B81097) groups and does not react with other naturally occurring functional groups like amines or sulfhydryls. This bioorthogonality is a key advantage of copper-free click chemistry.
Q4: Why is my Val-Cit linked ADC showing instability in mouse plasma?
A common issue is the premature cleavage of the Val-Cit linker in mouse plasma by an enzyme called carboxylesterase 1c (Ces1c).[3] This enzyme is present in mouse plasma but not in human plasma, which can lead to discrepancies between preclinical mouse studies and human clinical outcomes.[3] This premature cleavage can cause off-target toxicity and reduced efficacy in mouse models.[3]
Q5: What is the impact of the Drug-to-Antibody Ratio (DAR) on my ADC?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC that influences its efficacy, pharmacokinetics, and tolerability.[4]
-
High DAR: Generally leads to higher potency. However, a high DAR, especially with hydrophobic payloads, can increase the hydrophobicity of the ADC, leading to aggregation, faster clearance from circulation, and potential stability issues.[2][4]
-
Low DAR: May result in lower potency but often exhibits better pharmacokinetics and a wider therapeutic window.[5]
Finding the optimal DAR is a key challenge in ADC development, balancing efficacy with safety and stability.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Problem 1: Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Inefficient DBCO activation of the antibody. | - Optimize the molar excess of the DBCO-linker to the antibody. A 20-30 fold molar excess is a common starting point.[6] - Ensure the DBCO-NHS ester is fresh and properly dissolved in anhydrous DMSO or DMF immediately before use, as it is moisture-sensitive.[6] - Confirm that the antibody buffer is free of primary amines (e.g., Tris, glycine) which compete with the NHS ester reaction.[1] |
| Suboptimal click chemistry reaction conditions. | - Use a 2-4 fold molar excess of the azide-modified payload to the DBCO-activated antibody.[6] - Ensure the reaction buffer is free of sodium azide, as it will compete with the azide-payload for the DBCO group.[6] - Increase the reaction time (e.g., overnight at 4°C) to improve efficiency.[7] - Perform the reaction at a higher concentration of reactants if possible. |
| Steric hindrance. | - The large size of biomolecules can physically prevent the DBCO and azide groups from reacting. Consider using a linker with a longer PEG spacer to increase the distance between the antibody and the reactive group. |
Problem 2: High Background Signal in Assays
| Potential Cause | Recommended Solution |
| Non-specific binding of the ADC. | - Increase the number and duration of washing steps in your assay protocol. - Add a non-ionic detergent (e.g., 0.05% Tween-20) to wash buffers to reduce hydrophobic interactions. - Optimize blocking steps by increasing the concentration or duration of the blocking agent (e.g., BSA). |
| Aggregation of the ADC. | - Characterize the ADC preparation for aggregates using Size Exclusion Chromatography (SEC). - If aggregates are present, consider purifying the ADC using SEC. - To mitigate aggregation, consider using a more hydrophilic linker or optimizing the DAR to a lower value.[3] |
Problem 3: Premature Cleavage of the Val-Cit-PAB Linker
| Potential Cause | Recommended Solution |
| Cleavage by mouse carboxylesterase 1c (Ces1c) in preclinical mouse models. | - Assess Linker Stability: Conduct an in vitro plasma stability assay comparing your ADC's stability in mouse plasma versus human plasma. A shorter half-life in mouse plasma suggests Ces1c-mediated cleavage.[3] - Linker Modification: Consider using a modified linker, such as a glutamic acid-valine-citrulline (Glu-Val-Cit) tripeptide, which has been shown to have increased stability in mouse plasma.[3][8][9] |
| Cleavage by human neutrophil elastase. | - This can lead to off-target toxicity, particularly neutropenia.[6][8] - Assess NE Sensitivity: Perform an in vitro assay by incubating your ADC with purified human neutrophil elastase and monitor for payload release.[2] |
Problem 4: ADC Aggregation
| Potential Cause | Recommended Solution |
| High hydrophobicity of the linker-payload combination. | - The Val-Cit-PAB linker and many cytotoxic payloads are hydrophobic, which can lead to aggregation, especially at high DARs.[3][10] - Reduce Hydrophobicity: Switch to a more hydrophilic linker, such as one containing a longer PEG chain or a more hydrophilic peptide sequence (e.g., Val-Ala).[3] - Optimize DAR: Aim for a lower and more homogeneous DAR (e.g., 2 or 4) through controlled conjugation methods.[3] |
| High Drug-to-Antibody Ratio (DAR). | - Higher DARs increase the overall hydrophobicity of the ADC, promoting aggregation.[2] - If a high DAR is necessary for efficacy, explore the use of more hydrophilic payloads or linker technologies designed to mitigate aggregation. |
Quantitative Data Summary
Table 1: Comparison of Val-Cit and Modified Linker Stability
| Linker Type | Key Advantage | Key Disadvantage | Suitable Payloads |
| Val-Cit | Well-established, efficient cleavage by Cathepsin B.[11] | Susceptible to cleavage by mouse Ces1c, leading to poor pharmacokinetics in mice.[3] Can be hydrophobic.[3] | Auristatins and other payloads compatible with dipeptide linkers. |
| Glu-Val-Cit | Increased stability in mouse plasma, resistant to Ces1c cleavage.[3][8][9] | May have slightly different Cathepsin B cleavage kinetics compared to Val-Cit. | Auristatins and other payloads compatible with Val-Cit. |
| Val-Ala | Lower hydrophobicity, which can reduce aggregation and allow for higher DARs.[3] | May have a slower cleavage rate by Cathepsin B compared to Val-Cit.[3] | Hydrophobic payloads (e.g., PBD dimers). |
Table 2: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties
| DAR | Efficacy | Pharmacokinetics | Aggregation Potential |
| Low (e.g., 2) | May have lower potency. | Generally longer half-life and slower clearance.[5] | Lower. |
| Medium (e.g., 4) | Often a good balance of potency and tolerability.[5] | Moderate clearance rates. | Moderate. |
| High (e.g., 8) | Higher potency.[4] | Can lead to rapid clearance, especially with hydrophobic payloads.[4][5] | Higher, particularly with hydrophobic linkers/payloads.[2] |
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound-Payload
This protocol describes the two-step process of first activating an azide-modified payload with the DBCO-linker and then conjugating it to an antibody. A more common approach is to have an azide-modified antibody and a DBCO-modified payload. The following is a generalized protocol assuming an azide-modified payload.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS, pH 7.4)
-
This compound-NHS ester
-
Azide-modified payload
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., SEC column)
Methodology:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4). If necessary, perform a buffer exchange.
-
Adjust the antibody concentration to 1-10 mg/mL.[12]
-
-
Activation of Antibody with DBCO-linker:
-
Prepare a fresh 10 mM stock solution of this compound-NHS ester in anhydrous DMSO or DMF.[6]
-
Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[6] The final DMSO/DMF concentration should be below 20% to avoid protein precipitation.
-
Incubate the reaction for 60 minutes at room temperature with gentle mixing.[6]
-
(Optional) Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Purify the DBCO-activated antibody using a desalting column or SEC to remove excess, unreacted linker.
-
-
Conjugation of DBCO-Antibody with Azide-Payload:
-
Characterization:
-
Determine the final protein concentration (e.g., by measuring A280).
-
Calculate the DAR using UV-Vis spectroscopy (if the payload has a distinct absorbance) or mass spectrometry.
-
Assess the percentage of aggregation by SEC.
-
Protocol 2: In Vitro Cathepsin B Cleavage Assay
Objective: To confirm the specific cleavage of the Val-Cit linker by Cathepsin B.
Materials:
-
Purified ADC
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)
-
Incubator at 37°C
-
Analysis system (e.g., HPLC, LC-MS)
Methodology:
-
Prepare a reaction mixture containing the ADC at a final concentration of approximately 10 µM in the assay buffer.
-
Add recombinant human Cathepsin B to the reaction mixture. For a negative control, prepare a sample without the enzyme.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8 hours), take aliquots of the reaction and quench the enzymatic reaction (e.g., by adding a protease inhibitor or by immediate freezing).
-
Analyze the samples by HPLC or LC-MS to monitor the disappearance of the intact ADC and the appearance of the released payload.
Visualizations
Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Caption: Intracellular pathway of ADC-mediated drug delivery and action.
References
- 1. benchchem.com [benchchem.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. docs.aatbio.com [docs.aatbio.com]
Navigating the Complexities of Antibody-Drug Conjugate (ADC) Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of Antibody-Drug Conjugates (ADCs). From inconsistent drug-to-antibody ratios to aggregation and purification hurdles, this guide offers practical solutions and detailed protocols to streamline your ADC development workflow.
Section 1: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during ADC synthesis.
Issue 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
Q1: We are observing a lower-than-expected Drug-to-Antibody Ratio (DAR) in our final ADC product. What are the potential causes and how can we troubleshoot this?
A1: A low DAR can significantly reduce the potency of your ADC.[1][] Several factors during the conjugation process can lead to this issue. Here’s a step-by-step guide to troubleshoot low DAR:
Potential Causes & Troubleshooting Actions:
-
Incomplete Antibody Reduction (for Cysteine Conjugation): The number of available free thiol groups is critical for successful conjugation.
-
Troubleshooting:
-
Optimize the concentration of your reducing agent (e.g., TCEP, DTT).
-
Ensure the incubation time and temperature for the reduction step are adequate.
-
Verify the number of free thiols per antibody post-reduction using Ellman's reagent before proceeding with conjugation.[3]
-
-
-
Suboptimal Reaction Conditions: The efficiency of the conjugation reaction is highly dependent on the reaction environment.
-
Troubleshooting:
-
pH: For maleimide-thiol conjugation, maintain a pH between 6.5 and 7.5 to ensure specific and efficient reaction.[3]
-
Temperature & Time: Optimize the incubation temperature and duration. Lower temperatures may require longer incubation times to achieve the desired DAR.
-
-
-
Insufficient Molar Excess of Drug-Linker: The stoichiometry of the reactants is a key determinant of the final DAR.[4]
-
Troubleshooting:
-
Increase the molar ratio of the drug-linker to the antibody. It is often necessary to perform a series of small-scale experiments to determine the optimal molar excess for your specific antibody and drug-linker.
-
-
-
Reagent Quality: The purity and stability of your reagents are paramount.
-
Troubleshooting:
-
Confirm the purity and concentration of your drug-linker, reducing agents, and buffers.
-
Ensure that stock solutions have not degraded.
-
-
Q2: Our DAR values are inconsistent between batches, even when we use the same protocol. What could be causing this variability?
A2: Batch-to-batch inconsistency in DAR is a common challenge that points to subtle variations in the experimental setup.
Potential Causes & Troubleshooting Actions:
-
Reactant Stoichiometry Precision: Minor errors in measuring the concentrations of the antibody or drug-linker can lead to significant DAR shifts.[4]
-
Troubleshooting:
-
Use a calibrated spectrophotometer and the correct extinction coefficients for accurate concentration measurements.
-
Prepare fresh dilutions of your drug-linker for each conjugation reaction.
-
-
-
Variable Antibody Reduction: Inconsistent reduction of interchain disulfide bonds will result in a variable number of available conjugation sites.[4]
-
Troubleshooting:
-
Standardize the reduction protocol with precise control over reagent concentrations, temperature, and incubation time.
-
-
-
Buffer Preparation: Small variations in buffer pH can impact the reaction rate.
-
Troubleshooting:
-
Prepare buffers fresh and verify the pH immediately before use.
-
-
Logical Workflow for Troubleshooting Low/Inconsistent DAR
References
Technical Support Center: Enhancing Val-Cit Linker Specificity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Valine-Citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs).
Troubleshooting Guides
Issue 1: High Levels of Off-Target Toxicity and/or Poor In Vivo Efficacy in Mouse Models
Potential Cause: You may be observing premature cleavage of the Val-Cit linker by the mouse carboxylesterase Ces1c.[1][2] This enzyme is present in mouse plasma but not human plasma, leading to off-target release of the cytotoxic payload and reduced efficacy.[3]
Troubleshooting Steps:
-
Confirm Ces1c Sensitivity:
-
Conduct an in vitro plasma stability assay comparing your ADC's stability in mouse plasma versus human plasma.[3] A significantly shorter half-life in mouse plasma is a strong indicator of Ces1c-mediated cleavage.[3]
-
If available, utilize Ces1c knockout mice for in vivo studies to confirm if premature payload release is mitigated.[4]
-
-
Linker Modification:
-
Incorporate a Glutamic Acid Residue: Adding a glutamic acid at the P3 position to create a Glu-Val-Cit (EVCit) tripeptide linker has been shown to significantly increase stability in mouse plasma by reducing susceptibility to Ces1c cleavage.[3][5]
-
Alternative Linker Strategies: Evaluate other linker chemistries that are not susceptible to Ces1c, such as triglycyl peptide linkers or exodesigns.[4]
-
-
Optimize Drug-to-Antibody Ratio (DAR):
Issue 2: Evidence of Off-Target Toxicity, Specifically Neutropenia, in Human Cell-Based Assays or In Vivo Studies
Potential Cause: Premature drug release may be mediated by human neutrophil elastase (NE), which is secreted by neutrophils and can cleave the Val-Cit linker.[4][7] This can lead to toxic effects on neutrophils, resulting in neutropenia.[4][7]
Troubleshooting Steps:
-
Assess NE Sensitivity:
-
Linker Modification:
-
Incorporate amino acids that confer resistance to NE cleavage. For example, replacing valine with glycine (B1666218) at the P2 position to create a glutamic acid-glycine-citrulline (EGCit) linker can provide resistance to both Ces1c and human neutrophil elastase.[4][9]
-
Consider "exolinker" designs where the cleavable peptide is repositioned to enhance stability.[7]
-
Issue 3: ADC Aggregation and Rapid Clearance
Potential Cause: Val-Cit linkers, especially when conjugated with hydrophobic payloads like MMAE, increase the overall hydrophobicity of the ADC.[8][10] A high drug-to-antibody ratio (DAR) can further exacerbate this issue, leading to aggregation and rapid clearance by the liver.[1][10]
Troubleshooting Steps:
-
Reduce Hydrophobicity:
-
Switch to a More Hydrophilic Linker: Consider the Val-Ala linker, which is less hydrophobic than Val-Cit and has been shown to reduce aggregation, allowing for higher DARs.[11]
-
Incorporate Hydrophilic Spacers: Adding polyethylene (B3416737) glycol (PEG) spacers to the linker can improve solubility and plasma stability.[3]
-
Utilize Hydrophilic Payloads: If the project allows, selecting a less hydrophobic cytotoxic agent can mitigate aggregation.[3]
-
-
Optimize DAR:
-
A lower DAR will generally result in less aggregation.[3] It is crucial to evaluate the trade-off between DAR, efficacy, and aggregation in your specific model.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Val-Cit linker cleavage?
A: The Val-Cit linker is designed to be cleaved by the lysosomal protease Cathepsin B, which is often upregulated in tumor cells. Upon internalization of the ADC, it is trafficked to the lysosome where Cathepsin B recognizes and cleaves the dipeptide, initiating the release of the cytotoxic payload, often through a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC).[1][12]
Q2: Why is my Val-Cit ADC stable in human plasma but not in mouse plasma?
A: This is a well-documented phenomenon primarily due to the activity of a specific mouse carboxylesterase, Ces1c, which can prematurely cleave the Val-Cit linker in the bloodstream of mice.[1][5] This enzyme is not present in human plasma, where Val-Cit linkers are generally stable.[5]
Q3: What are the common causes of premature payload release from Val-Cit ADCs in circulation?
A: Premature payload release can be attributed to several factors:
-
Enzymatic Cleavage: Besides mouse Ces1c, human neutrophil elastase has been identified as an enzyme capable of cleaving the Val-Cit linker in the bloodstream, which can contribute to off-target toxicities like neutropenia.[1][7]
-
Conjugation Site: The specific site of drug conjugation on the antibody can impact linker stability. Linkers attached to more exposed or solvent-accessible sites may be more susceptible to enzymatic degradation.[1]
-
Linker Chemistry: The overall design of the linker-drug construct can influence its stability.[1]
Q4: How does the drug-to-antibody ratio (DAR) affect the stability of a Val-Cit ADC?
A: A higher DAR can increase the hydrophobicity of the ADC, which can lead to a higher propensity for aggregation.[1] This aggregation can affect the ADC's stability and pharmacokinetic properties, potentially leading to faster clearance from circulation.[1] Optimizing the DAR, often to a range of 2-4, is a common strategy to balance efficacy and stability.[1]
Quantitative Data Summary
Table 1: Comparison of Linker Stability and Cleavage Rates
| Linker | Key Feature | Relative Cleavage Rate (Cathepsin B) | Stability in Mouse Plasma | Reference(s) |
| Val-Cit | Standard cleavable linker | 1 | Unstable | [4] |
| Val-Ala | Less hydrophobic alternative | 0.5 | - | [4][11] |
| Glu-Val-Cit (EVCit) | Resistant to mouse Ces1c | Responsive to Cathepsin B | High stability | [4][5] |
| Glu-Gly-Cit (EGCit) | Resistant to Ces1c and Neutrophil Elastase | Responsive to Cathepsin B | High stability | [4][9] |
| cBu-Cit | Increased Cathepsin B specificity | - | - | [3][13] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC with a Val-Cit linker in plasma from different species.
Materials:
-
ADC construct
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system for analysis
Methodology:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.
-
Immediately quench the reaction by diluting the aliquot in cold PBS.
-
Analyze the samples by LC-MS to quantify the amount of intact ADC and released payload.
Protocol 2: Lysosomal Cleavage Assay
Objective: To evaluate the cleavage of the Val-Cit linker by lysosomal proteases.
Materials:
-
ADC construct
-
Rat or human liver lysosomal fractions
-
Cathepsin B inhibitor (optional, for specificity control)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)
-
Incubator at 37°C
-
LC-MS system for analysis
Methodology:
-
Prepare a reaction mixture containing the ADC (final concentration ~10 µM) in the assay buffer.
-
Add the lysosomal fraction to the reaction mixture. For a negative control, add a Cathepsin B inhibitor to a separate reaction.
-
Incubate the samples at 37°C.
-
At various time points, take aliquots and quench the reaction.
-
Analyze the samples via LC-MS to measure the release of the payload.
Visualizations
Caption: ADC internalization and payload release pathway.
Caption: Troubleshooting workflow for Val-Cit linker issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Off-Target Toxicity of ADCs
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the off-target toxicity of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: My ADC is showing significant off-target toxicity (e.g., hepatotoxicity, hematotoxicity) in preclinical models. What are the primary causes?
A1: Off-target toxicity of ADCs is a multifactorial issue stemming from the individual components of the ADC (antibody, linker, payload) and their interplay. The primary causes can be categorized as:
-
Premature Payload Release: The linker connecting the cytotoxic payload to the antibody may be unstable in systemic circulation, leading to the premature release of the highly potent payload.[1][][3] This free drug can then diffuse into healthy tissues, causing toxicity.[]
-
"On-Target, Off-Tumor" Toxicity: The target antigen may be expressed on healthy tissues, not just tumor cells. The ADC can bind to these healthy cells and induce toxicity.[1][4]
-
Nonspecific Uptake: Intact ADCs can be taken up by healthy cells, particularly in clearance organs like the liver, through mechanisms independent of the target antigen.[4][5] This can be influenced by factors like:
-
Fc-mediated uptake: Immune cells expressing Fcγ receptors (FcγRs) can bind the Fc region of the ADC, leading to internalization and payload release.[][4]
-
Mannose Receptor (MR) uptake: ADCs with specific glycan patterns can be recognized and internalized by MR-expressing cells, such as liver sinusoidal endothelial cells and macrophages.[5]
-
Physicochemical properties: High drug-to-antibody ratios (DAR) can increase the hydrophobicity of the ADC, leading to faster clearance and higher accumulation in organs like the liver.[4][6][7]
-
Q2: How do I select a linker to minimize premature payload release and reduce toxicity?
A2: Linker selection is critical for balancing ADC stability in circulation with efficient payload release inside tumor cells.[3][8]
-
Cleavable vs. Non-cleavable Linkers:
-
Cleavable Linkers (e.g., pH-sensitive, enzyme-sensitive) are designed to release the payload in the specific tumor microenvironment or inside the cell. While they can produce a potent "bystander effect" by allowing the released, membrane-permeable payload to kill adjacent antigen-negative tumor cells, this same property can exacerbate off-target toxicity if the payload is released systemically.[4][9]
-
Non-cleavable Linkers are more stable in circulation and only release the payload after the ADC is internalized and the antibody is degraded in the lysosome. This generally leads to a better tolerability profile and reduced off-target toxicity.[4][10]
-
-
Linker Stability: Modern cleavable linkers have been engineered for greater stability in plasma compared to first-generation linkers, reducing but not eliminating the risk of premature release.[4] The ideal linker maintains integrity during circulation but cleaves efficiently at the target site.[][8]
-
Hydrophilicity: Incorporating hydrophilic components, like polyethylene (B3416737) glycol (PEG), into the linker can improve the ADC's pharmacokinetic profile, reduce aggregation, and decrease nonspecific uptake, thereby lowering toxicity.[10][11]
Q3: What is the role of the Drug-to-Antibody Ratio (DAR) in off-target toxicity, and how can I optimize it?
A3: The Drug-to-Antibody Ratio (DAR) is the average number of payload molecules conjugated to one antibody and is a critical parameter to optimize.[12]
-
High DAR Issues: While a higher DAR can increase potency, it often leads to greater toxicity.[12] High-DAR ADCs tend to be more hydrophobic, which can cause them to aggregate, clear more rapidly from circulation, and accumulate in the liver, increasing hepatotoxicity.[4][7]
-
Low DAR Benefits: Lowering the DAR can improve the ADC's pharmacokinetic profile and tolerability.[12][13]
-
Optimization Strategy: The goal is to find an optimal DAR that balances efficacy and safety.[12] This often falls in the range of 2 to 4 for traditional conjugation methods. Site-specific conjugation technologies allow for the production of homogeneous ADCs with a precise DAR, which can lead to improved stability and a better toxicity profile compared to heterogeneous mixtures from non-specific conjugation.[1]
Q4: My ADC payload is highly potent, leading to dose-limiting toxicities. What payload optimization strategies can I consider?
A4: Payload selection and design are fundamental to managing toxicity.
-
Potency Modulation: While high potency is desirable, excessive potency can lead to toxicity from even minimal off-target payload release.[14] Consider using payloads with slightly lower, but still effective, potency to widen the therapeutic window.[13]
-
Payload Properties: The ideal payload should have good water solubility and chemical stability to improve the ADC's pharmacokinetic profile and reduce toxicity from free drug.[] Payloads with low membrane permeability are less likely to cause a bystander effect, which can reduce off-target damage to healthy tissues.[16]
-
Novel Payloads: Researchers are exploring innovative payloads beyond traditional cytotoxins, such as immune-stimulating agents or targeted protein degraders (PROTACs), which may offer different and potentially more manageable toxicity profiles.[17]
Troubleshooting Guides
Issue 1: High Hepatotoxicity Observed in In Vivo Models
-
Potential Cause: Nonspecific uptake by liver cells (e.g., Kupffer cells, sinusoidal endothelial cells).[5]
-
Troubleshooting Steps:
-
Assess ADC Hydrophobicity: Characterize the hydrophobicity of your ADC, as higher hydrophobicity is linked to liver accumulation.[4][6]
-
Optimize DAR: If using a high-DAR ADC, synthesize and test variants with a lower DAR (e.g., DAR 2 vs. DAR 8) to see if this reduces liver enzyme elevation in animal models.[7][13]
-
Modify Glycosylation: Investigate the glycan profile of your antibody. High mannose content can lead to uptake via the mannose receptor in the liver.[5] Consider engineering the antibody's glycosylation pattern.
-
Change Linker-Payload: If using a very lipophilic linker-payload, consider switching to a more hydrophilic option, for instance, by incorporating PEG moieties.[11]
-
Issue 2: Severe Hematological Toxicity (Thrombocytopenia, Neutropenia)
-
Potential Cause: The cytotoxic payload is damaging hematopoietic stem cells or their precursors in the bone marrow.[1][18] This is a common toxicity for payloads like microtubule inhibitors and DNA-damaging agents.[1]
-
Troubleshooting Steps:
-
Evaluate Linker Stability: Perform a plasma stability assay to determine if the payload is being prematurely released. A more stable linker (e.g., a non-cleavable one) could mitigate this.[4][19]
-
Reduce Payload Potency: The payload may be too potent. Consider evaluating an ADC with an alternative payload from a different class or a less potent analog.[14]
-
Dosing Schedule Optimization: Instead of a single high dose, explore fractionated dosing regimens. This can lower the maximum concentration (Cmax) of the ADC and free payload in the blood, potentially improving tolerability while maintaining a similar total exposure (AUC).[13][20]
-
Issue 3: Lack of Correlation Between In Vitro Potency and In Vivo Therapeutic Index
-
Potential Cause: The in vitro assay does not capture the complex pharmacology and toxicology in vivo. An ADC might be very potent on target cells in a dish but have poor stability or high nonspecific uptake in a living system.
-
Troubleshooting Steps:
-
Conduct Comprehensive In Vitro Assays:
-
Plasma Stability Assay: To measure premature payload release.
-
Bystander Killing Assay: To understand the potential for the payload to affect neighboring cells, which correlates with both efficacy and off-target toxicity.[21]
-
Cytotoxicity on Normal Cells: Test the ADC on relevant primary cells (e.g., hepatocytes, hematopoietic progenitor cells) to assess direct off-target effects.
-
-
Perform Pharmacokinetic (PK) and Biodistribution Studies: Analyze the clearance rate and organ accumulation of the ADC. Rapid clearance and high accumulation in organs like the liver and spleen can indicate potential toxicity issues not predicted by simple cytotoxicity assays.[7]
-
Use Advanced Preclinical Models: Traditional cell lines or animal models may not accurately predict human toxicity.[1] Consider using more translational models like patient-derived xenografts (PDXs) or organoids to better assess efficacy and toxicity.[1]
-
Data Presentation
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties
| Property | Low DAR (e.g., 2) | High DAR (e.g., 8) | Rationale & Reference |
| In Vitro Potency | Lower | Higher | More payload per antibody leads to stronger cell-killing effect.[7] |
| Hydrophobicity | Lower | Higher | Cytotoxic payloads are often hydrophobic; more of them increases the overall hydrophobicity of the ADC.[4] |
| Systemic Clearance | Slower | Faster | High hydrophobicity can lead to aggregation and faster clearance by the liver.[4][7] |
| Tolerability / MTD | Higher | Lower | Faster clearance and nonspecific uptake of high-DAR ADCs often result in increased toxicity.[7][12] |
| Therapeutic Index | Potentially Higher | Potentially Lower | The improved tolerability of low-DAR ADCs can outweigh the lower in vitro potency, leading to a better overall therapeutic window.[7][13] |
Table 2: Comparison of Linker Strategies for Mitigating Off-Target Toxicity
| Linker Type | Key Feature | Advantage for Reducing Toxicity | Disadvantage / Trade-off |
| Non-Cleavable | Releases payload only after antibody degradation in lysosome. | High plasma stability, minimizing premature payload release and systemic toxicity.[4] | No bystander effect, which can limit efficacy in heterogeneous tumors.[9] |
| Highly Stable Cleavable | Designed for enhanced stability in circulation. | Reduces premature payload release compared to older linkers, lowering systemic toxicity.[4] | Still carries a risk of off-target cleavage; bystander effect can damage healthy tissue.[4] |
| PEGylated | Incorporates hydrophilic PEG chains. | Improves solubility, reduces aggregation, and can decrease nonspecific uptake, lowering overall toxicity.[10][11] | May alter pharmacokinetics or binding affinity; requires careful design. |
Experimental Protocols & Visualizations
Troubleshooting Workflow for ADC Off-Target Toxicity
This workflow outlines a systematic approach to identifying and mitigating off-target toxicity observed during ADC development.
Caption: A workflow for diagnosing and addressing ADC off-target toxicity.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To quantify the stability of the ADC and measure the rate of premature payload release in plasma.
Methodology:
-
Preparation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in fresh plasma (human, mouse, or rat). Prepare control samples including the free payload in plasma and the ADC in a stable buffer (e.g., PBS).
-
Incubation: Incubate all samples at 37°C in a humidified incubator.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours). Immediately stop the reaction by freezing the samples at -80°C.
-
Sample Processing:
-
For free payload quantification , precipitate plasma proteins (e.g., with acetonitrile), centrifuge, and collect the supernatant.
-
For intact ADC quantification , samples may be analyzed directly or after purification (e.g., using protein A magnetic beads).
-
-
Analysis:
-
Analyze the processed samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of free payload released over time.
-
Analyze the intact ADC using techniques like Hydrophobic Interaction Chromatography (HIC) or ELISA to measure the percentage of remaining conjugated ADC.[19]
-
-
Data Interpretation: Plot the percentage of released payload or intact ADC against time to determine the stability profile. A stable ADC should show minimal payload release over the time course.
Mechanism: On-Target vs. Off-Target Toxicity Pathways
The following diagram illustrates the key pathways leading to desired on-target efficacy versus undesired off-target toxicities.
Caption: Pathways leading to ADC on-target efficacy and off-target toxicity.
Protocol 2: Bystander Effect Cytotoxicity Assay (Co-Culture Method)
Objective: To determine if the ADC's payload can diffuse from target cells to kill neighboring non-target cells.
Methodology:
-
Cell Line Preparation:
-
Use an antigen-positive (Ag+) cell line (the target).
-
Use a corresponding antigen-negative (Ag-) cell line. To distinguish the two populations, label the Ag- cells with a fluorescent marker like Green Fluorescent Protein (GFP).[22]
-
-
Co-Culture Seeding: Seed the Ag+ and Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:5). Seed monocultures of each cell line as controls.
-
ADC Treatment: After allowing cells to adhere, treat the wells with a serial dilution of the ADC. Include wells with free payload as a positive control and untreated wells as a negative control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-144 hours).[22]
-
Viability Assessment:
-
Measure the viability of the total cell population using a standard assay (e.g., MTT, CellTiter-Glo).
-
To specifically measure the viability of the Ag- (GFP-positive) population, use an imaging cytometer to count the number of viable, GFP-positive cells.
-
-
Data Analysis:
-
Plot the viability of the Ag- cells in the co-culture versus the ADC concentration.
-
Compare the IC50 value for the Ag- cells in the co-culture to the IC50 value for the Ag- cells in monoculture. A significantly lower IC50 in the co-culture indicates a bystander effect.[21]
-
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 3. Key Points of ADC Optimization Strategy – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Navigating hepatotoxicity of antibody-drug conjugates: from mechanistic insights to clinical and postmarketing evidence [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. purepeg.com [purepeg.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Mitigating ADC Toxicities With Linker-Payload Design: De-risking dowstream ADC development by optimizing preclinical assays with PEG-containing linker-payload [labroots.com]
- 12. genscript.com [genscript.com]
- 13. adcreview.com [adcreview.com]
- 14. sravathi.ai [sravathi.ai]
- 16. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 17. Innovative payloads for ADCs in cancer treatment: moving beyond the selective delivery of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dls.com [dls.com]
- 19. njbio.com [njbio.com]
- 20. Therapeutic index improvement of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
dealing with solubility issues of DBCO-(PEG2-Val-Cit-PAB)2 conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with DBCO-(PEG2-Val-Cit-PAB)2 conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor solubility and aggregation of this compound conjugates?
A1: The solubility of this compound conjugates is influenced by the physicochemical properties of its components. The dibenzocyclooctyne (DBCO) group and the valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker are inherently hydrophobic, which can lead to aggregation in aqueous solutions.[1][2][3][4] While the polyethylene (B3416737) glycol (PEG) linker is included to enhance hydrophilicity, its relatively short length (PEG2) in this specific conjugate may not be sufficient to fully counteract the hydrophobicity of the other components, especially when conjugated to a hydrophobic payload or antibody.[1][5][6][7][8][9]
Q2: How does the drug-to-antibody ratio (DAR) affect the solubility of the conjugate?
A2: A higher drug-to-antibody ratio (DAR) generally leads to decreased solubility and an increased propensity for aggregation.[10][11] This is because a higher DAR increases the overall hydrophobicity of the antibody-drug conjugate (ADC), especially when the linker-payload is hydrophobic.[12][13]
Q3: What are the recommended storage conditions for lyophilized and reconstituted this compound conjugates?
A3: Lyophilized this compound conjugates should be stored at -20°C, protected from moisture.[14][15][16][17][18] Once reconstituted in a solvent like DMSO, it is recommended to prepare fresh solutions for each use.[10] If storage of the solution is necessary, it should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month, under a nitrogen atmosphere to prevent degradation.[19][20] Avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guides
Issue 1: The lyophilized this compound conjugate does not dissolve in aqueous buffer.
-
Symptom: The conjugate powder forms a suspension or visible particles in the aqueous buffer.
-
Possible Cause: The inherent hydrophobicity of the conjugate prevents direct dissolution in aqueous solutions.
-
Troubleshooting Workflow:
Troubleshooting workflow for dissolving the conjugate.
Issue 2: The conjugate precipitates out of solution after initial dissolution or during storage.
-
Symptom: The initially clear solution becomes cloudy or forms visible aggregates over time.
-
Possible Cause: The conjugate is prone to aggregation in the chosen buffer system due to hydrophobic interactions.
-
Troubleshooting Strategies:
-
pH Adjustment: The solubility of protein conjugates is often lowest at their isoelectric point (pI). Adjusting the pH of the buffer away from the pI can increase the net charge of the molecule and improve solubility.[21][22]
-
Formulation with Excipients: The addition of certain excipients can help to stabilize the conjugate and prevent aggregation.
Excipient Recommended Starting Concentration Mechanism of Action Arginine 50-200 mM Suppresses protein-protein interactions and aggregation.[5][6][14][23][24] Polysorbate 20 (Tween 20) 0.01% (w/v) A non-ionic surfactant that prevents surface adsorption and aggregation.[1][22][25][26][27] Polysorbate 80 (Tween 80) 0.01% (w/v) Similar to Polysorbate 20, it is effective in reducing aggregation.[1][25][26] Cyclodextrins (e.g., HP-β-CD) Varies (consult literature) Encapsulates hydrophobic moieties, increasing their solubility in aqueous solutions.[3][4][8][9][28]
-
Experimental Protocols
Protocol 1: Solubilization of this compound Conjugates
This protocol provides a general method for dissolving hydrophobic conjugates for use in experimental settings.
Materials:
-
Lyophilized this compound conjugate
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[3][14][15][16][17][29]
-
Desired aqueous buffer (e.g., phosphate-buffered saline, PBS), pre-chilled to 4°C
-
Vortex mixer
-
Magnetic stirrer and stir bar
Procedure:
-
Allow the lyophilized conjugate to equilibrate to room temperature before opening the vial to prevent condensation.
-
Add a small volume of anhydrous DMSO or DMF to the lyophilized powder to create a concentrated stock solution (e.g., 10-20 mg/mL).[5]
-
Gently vortex the solution until the conjugate is completely dissolved.
-
Place the desired volume of pre-chilled aqueous buffer in a beaker on a magnetic stirrer.
-
While the buffer is stirring gently, slowly add the concentrated conjugate stock solution dropwise.
-
If the solution remains clear, the conjugate is successfully solubilized. If precipitation or cloudiness occurs, refer to the troubleshooting guide.
-
It is recommended to use the freshly prepared solution immediately.[10]
Protocol 2: Assessment of Aggregation by Size-Exclusion Chromatography (SEC)
SEC is a common method to separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.[4][25]
Materials and Equipment:
-
SEC column suitable for monoclonal antibodies and ADCs (e.g., Agilent AdvanceBio SEC)[21][27]
-
HPLC or UHPLC system with a UV detector
-
Mobile Phase: A typical mobile phase is 100 mM sodium phosphate, 150-200 mM NaCl, pH 6.8-7.4.[27]
-
Conjugate sample
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Prepare the conjugate sample by diluting it to a concentration of approximately 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any large particulates.
-
Inject an appropriate volume of the prepared sample (e.g., 10-20 µL) onto the column.
-
Monitor the elution profile at a UV wavelength of 280 nm.
-
Analyze the resulting chromatogram. The monomeric species will elute as the main peak, while aggregates (high molecular weight species) will elute earlier, and fragments (low molecular weight species) will elute later.
-
The percentage of aggregation can be calculated by integrating the peak areas.
Workflow for SEC analysis of conjugate aggregation.
Protocol 3: Characterization of Thermal Stability by Differential Scanning Calorimetry (DSC)
DSC measures the heat capacity of a sample as a function of temperature, providing information on the conformational stability of the conjugate.[10][11][13][21][30]
Materials and Equipment:
-
Differential Scanning Calorimeter
-
Conjugate sample (typically 0.5-1.0 mg/mL)
-
Reference buffer (the same buffer the sample is in)
Procedure:
-
Prepare the conjugate sample and the reference buffer. Ensure they are degassed to prevent bubble formation during the scan.
-
Load the sample and reference solutions into the respective cells of the DSC instrument.
-
Set the experimental parameters, including the starting temperature, ending temperature, and scan rate (e.g., 1°C/min).
-
Initiate the temperature scan. The instrument will measure the difference in heat required to raise the temperature of the sample and the reference.
-
The resulting thermogram will show one or more endothermic peaks, each corresponding to the unfolding of a specific domain of the antibody. The temperature at the apex of the peak is the melting temperature (Tm), which is an indicator of the thermal stability of that domain.
-
A lower Tm compared to the unconjugated antibody can indicate that the conjugation process has reduced the thermal stability of the protein.
Workflow for DSC analysis of conjugate stability.
References
- 1. Surfactants reduce aggregation of monoclonal antibodies in cell culture medium with improvement in performance of mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alzet.com [alzet.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 11. Differential Scanning Calorimetry (DSC) - Creative Proteomics [creative-proteomics.com]
- 12. wyatt.com [wyatt.com]
- 13. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. strgen.org [strgen.org]
- 16. DBCO-PEG4-Val-Cit-PAB-PNP, ADC linker, 2226472-28-0 | BroadPharm [broadpharm.com]
- 17. DBCO-PEG4-Val-Cit-PAB-MMAE, ADC linker, 2129164-91-4 | BroadPharm [broadpharm.com]
- 18. susupport.com [susupport.com]
- 19. DBCO-PEG8-Val-Cit-PAB-PNP, ADC linker | BroadPharm [broadpharm.com]
- 20. researchgate.net [researchgate.net]
- 21. Biophysical Characterization of Antibody Drug Conjugates Using DSC - TA Instruments [tainstruments.com]
- 22. researchgate.net [researchgate.net]
- 23. The effect of arginine glutamate on the stability of monoclonal antibodies in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. cytivalifesciences.com [cytivalifesciences.com]
- 26. Effect of Polysorbate 20 and Polysorbate 80 on the Higher Order Structure of a Monoclonal Antibody and its Fab and Fc Fragments Probed Using 2D NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. nbinno.com [nbinno.com]
- 29. DBCO-PEG8-Val-Cit-PAB-Exatecan, ADC linker | BroadPharm [broadpharm.com]
- 30. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Conjugation of DBCO-(PEG2-Val-Cit-PAB)2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the successful conjugation of DBCO-(PEG2-Val-Cit-PAB)2 to antibodies or other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is a pre-formed drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs).[1] Its components are:
-
DBCO (Dibenzocyclooctyne): A reactive group that enables copper-free "click chemistry" for covalent attachment to azide-modified biomolecules (e.g., an antibody).[2][3][4] This reaction is known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][3]
-
PEG2: A two-unit polyethylene (B3416737) glycol spacer that enhances solubility and can help reduce aggregation.[3][5]
-
Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically designed to be cleaved by Cathepsin B, an enzyme commonly found in the lysosomes of tumor cells.[6][7][8][9]
-
PAB (p-aminobenzyl carbamate): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the attached drug.[6][9]
-
Payload (Implicit): The "( )2" indicates that this linker is designed to carry two molecules of a cytotoxic drug (payload), which would be attached to the PAB groups.
Q2: How do I confirm that the this compound has successfully conjugated to my antibody?
A2: Successful conjugation is confirmed by demonstrating a covalent bond between the linker-payload and the antibody. This is typically assessed by measuring the Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to each antibody.[10] Key analytical techniques to confirm conjugation and determine the DAR include Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectroscopy.[][12][13]
Q3: What is the Drug-to-Antibody Ratio (DAR) and why is it important?
A3: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) for an ADC, as it directly impacts both its efficacy and safety.[14]
-
Low DAR: May result in insufficient potency.[]
-
High DAR: Can lead to issues such as protein aggregation, reduced solubility, and faster clearance from circulation.[7][][16] The ideal DAR is typically between 2 and 4.[]
Q4: How does the Val-Cit linker work?
A4: The Val-Cit linker is designed to be stable in the bloodstream but cleavable within the target cancer cell.[6][7] After the ADC binds to a cancer cell and is internalized, it is trafficked to the lysosome.[17] Inside the lysosome, the enzyme Cathepsin B cleaves the bond between the Valine and Citrulline residues, triggering the release of the cytotoxic payload.[6][9]
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Inefficient Azide (B81097) Modification of Antibody: The antibody must first be functionalized with an azide group for the DBCO to react. | - Confirm successful azide modification of the antibody using a suitable analytical method (e.g., mass spectrometry to detect the mass shift).- Optimize the azide modification reaction conditions (e.g., molar excess of azide reagent, reaction time, temperature). |
| Presence of Sodium Azide in Buffers: Sodium azide will compete with the azide-modified antibody for reaction with the DBCO group, severely inhibiting the conjugation.[2] | - Ensure all buffers used for the antibody and the conjugation reaction are free of sodium azide. Use dialysis or a desalting column to remove it if necessary.[2] | |
| Degraded DBCO Reagent: The DBCO group can lose reactivity over time, especially if exposed to moisture or not stored correctly.[2] | - Use a fresh or properly stored stock of the DBCO-linker. When dissolved in DMSO, DBCO-NHS esters should be stored at -20°C and used within 2-3 months.[2] | |
| High Levels of Aggregation | High DAR: The payloads are often hydrophobic, and a high number of conjugated molecules can lead to protein aggregation.[7][16] | - Optimize the molar ratio of the DBCO-linker to the antibody in the conjugation reaction to achieve a lower average DAR.[5] |
| Suboptimal Buffer Conditions: The pH and composition of the buffer can influence protein stability and aggregation. | - Screen different buffer systems (e.g., histidine, citrate) and pH levels. The optimal pH is often at least one unit away from the antibody's isoelectric point.[5] | |
| Unfavorable Reaction Conditions: Higher temperatures can sometimes promote aggregation. | - Perform the conjugation reaction at a lower temperature (e.g., 4°C instead of room temperature).[5] | |
| Inconsistent DAR Values | Variable Reaction Conditions: Inconsistent molar ratios, reaction times, or temperatures will lead to batch-to-batch variability. | - Standardize all conjugation protocol parameters. Use precise measurements for all reagents and control the reaction time and temperature carefully. |
| Heterogeneity of Conjugation Sites: If the azide groups are introduced onto the antibody non-specifically (e.g., via lysine (B10760008) modification), a heterogeneous mixture of ADC species will be produced. | - For more consistent DAR, consider site-specific antibody engineering techniques to introduce azide groups at defined locations.[17][18] | |
| Analytical Method Variability: Different analytical techniques may yield slightly different DAR values due to their inherent principles of measurement.[19] | - Use orthogonal methods (e.g., HIC and Mass Spectrometry) to characterize the ADC. Ensure that the chosen analytical method is validated for accuracy and precision. |
Experimental Protocols & Data
Mass Spectrometry (MS) for Intact ADC Analysis
Mass spectrometry is a powerful tool for confirming conjugation and determining the drug load distribution.[20][21] Native MS is often preferred for ADCs to maintain their structure.[22][23]
Protocol:
-
Sample Preparation: Desalt the ADC sample into a volatile, MS-friendly buffer such as ammonium (B1175870) acetate. This can be done online using a size-exclusion chromatography (SEC) column directly coupled to the mass spectrometer.[22]
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF) capable of analyzing large molecules under native conditions.[20]
-
Data Acquisition: Acquire mass spectra over an appropriate m/z range to detect the different ADC species (unconjugated antibody, DAR2, DAR4, etc.). Proteins under native conditions will carry fewer charges and appear at a higher m/z range.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different species. The mass of the conjugated antibody will increase with each added drug-linker molecule.
Expected Data:
| Species | Expected Mass Shift (Da) per Drug-Linker | Example: Mass of Unconjugated Antibody (mAb) = 150,000 Da |
| Unconjugated mAb (DAR 0) | 0 | 150,000 |
| ADC (DAR 2) | ~2695 (1347.56 x 2) | 152,695 |
| ADC (DAR 4) | ~5390 (1347.56 x 4) | 155,390 |
| (Note: The mass of the specific payload attached to the linker must be added to the linker mass of 1347.56 g/mol for an accurate calculation.)[3] |
Hydrophobic Interaction Chromatography (HIC) for DAR Determination
HIC separates molecules based on their hydrophobicity.[13] Since the drug payload is typically hydrophobic, ADC species with different numbers of conjugated drugs will have different retention times on a HIC column.[24][25]
Protocol:
-
Mobile Phase Preparation:
-
Chromatography:
-
Column: A suitable HIC column (e.g., Butyl-NPR).
-
Gradient: A reverse salt gradient, starting with a high concentration of salt (Buffer A) and decreasing over time.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis: The unconjugated antibody (least hydrophobic) will elute first, followed by species with increasing DAR values.[26] The average DAR can be calculated from the relative peak areas of the different species.[26][27]
Typical HIC Elution Profile:
| Elution Order | Species | Description |
| 1st Peak | DAR 0 (Unconjugated) | Least hydrophobic, elutes first. |
| 2nd Peak | DAR 2 | More hydrophobic than DAR 0. |
| 3rd Peak | DAR 4 | More hydrophobic than DAR 2. |
| ... | ... | ... |
| Last Peak | Highest DAR species | Most hydrophobic, elutes last. |
Reversed-Phase HPLC (RP-HPLC) of Reduced ADC
RP-HPLC can also be used to determine the average DAR, typically after reducing the ADC to separate its light and heavy chains.[13][19][26]
Protocol:
-
Sample Preparation: Reduce the ADC sample using a reducing agent like DTT to break the disulfide bonds and separate the light chains (LC) and heavy chains (HC).
-
Chromatography:
-
Column: A reversed-phase column (e.g., C4 or C8).[28]
-
Mobile Phase: Typically involves a gradient of water and an organic solvent (like acetonitrile) with an acid modifier (like trifluoroacetic acid).
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis: The chromatogram will show peaks corresponding to the unconjugated LC, conjugated LC, unconjugated HC, and conjugated HC. The average DAR is calculated based on the peak areas and the number of drugs on each chain.[26][28]
UV-Vis Spectroscopy for Average DAR
This is a simpler method for determining the average DAR, but it requires that the antibody and the drug have distinct absorbance maxima.[10][29][30][]
Protocol:
-
Measure Absorbance: Measure the absorbance of the purified ADC solution at two wavelengths: typically 280 nm (for the antibody) and the wavelength of maximum absorbance for the drug payload (e.g., λmax_drug).
-
Calculations: Use the Beer-Lambert law and the known extinction coefficients of the antibody and the drug to solve a set of simultaneous equations for the concentrations of the antibody and the drug. The average DAR is then calculated by dividing the molar concentration of the drug by the molar concentration of the antibody.[30][][32]
Visualizations
Caption: Experimental workflow for ADC conjugation and confirmation.
Caption: Troubleshooting logic for common ADC conjugation issues.
Caption: Mechanism of action for a Val-Cit linker-based ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. Buy this compound [smolecule.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmafocusamerica.com [pharmafocusamerica.com]
- 13. pharmiweb.com [pharmiweb.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 16. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 17. Antibody-Drug Conjugates: Possibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. criver.com [criver.com]
- 21. Antibody-Drug Conjugate (ADC) Analysis with HRMS — Qmera Pharmaceuticals [qmerapharma.com]
- 22. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 24. tandfonline.com [tandfonline.com]
- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 26. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 27. agilent.com [agilent.com]
- 28. agilent.com [agilent.com]
- 29. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 30. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Technical Support Center: Optimizing the Purification Process of Antibody-Drug Conjugates (ADCs)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification process of Antibody-Drug Conjugates (ADCs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of ADCs.
Issue 1: High Levels of Aggregation Observed in Size Exclusion Chromatography (SEC)
Q: My SEC analysis indicates a significant presence of high molecular weight species (aggregates). What are the potential causes and how can I mitigate this?
A: High molecular weight species detected by SEC are typically aggregates of your ADC.[1] Aggregation is a critical quality attribute to monitor as it can impact efficacy, pharmacokinetics, and potentially induce an immunogenic response.[1] The primary causes of aggregation in ADCs are the increased hydrophobicity of the molecule after conjugation with a cytotoxic payload and potential conformational stress during the manufacturing process.[1]
Troubleshooting Steps and Solutions:
-
Optimize Conjugation Conditions:
-
Drug-to-Antibody Ratio (DAR): A high DAR increases the hydrophobicity of the ADC, making it more prone to aggregation.[2] Consider optimizing the conjugation reaction to target a lower average DAR.
-
Organic Solvents: Solvents used to dissolve the linker-payload can disrupt the antibody's structure.[1] Minimize the concentration of organic solvents and ensure their rapid removal after conjugation. Tangential Flow Filtration (TFF) is an effective method for solvent clearance.[3]
-
-
Refine Purification Parameters:
-
Buffer Composition: The choice of buffer can significantly impact ADC stability.[4] Screen different buffer formulations, paying attention to pH and ionic strength. The use of stabilizing excipients can also prevent aggregation.[2][5]
-
Chromatography Conditions: In Hydrophobic Interaction Chromatography (HIC), high salt concentrations are used for binding, which can sometimes promote aggregation.[6] Optimizing the salt type and concentration is crucial.[7] For SEC, ensure the mobile phase is non-denaturing and minimizes secondary interactions with the column matrix.[8]
-
-
Handling and Storage:
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as they can induce aggregation.[9] Aliquot your ADC samples into single-use vials.
-
Storage Temperature: Store the purified ADC at the recommended temperature to maintain its stability.
-
Issue 2: Broad Peaks and Poor Resolution in Hydrophobic Interaction Chromatography (HIC)
Q: I am observing broad peaks and poor separation of different DAR species in my HIC chromatogram. What could be the reason and how can I improve the resolution?
A: Broad peaks in HIC are often indicative of ADC heterogeneity, particularly a wide distribution of DAR species.[10] HIC separates molecules based on their hydrophobicity, and ADCs with different numbers of conjugated drugs will exhibit varying degrees of hydrophobicity.[11]
Troubleshooting Steps and Solutions:
-
Optimize Mobile Phase Conditions:
-
Salt Type and Concentration: The type and concentration of salt in the mobile phase are critical for HIC separations.[6][7] Ammonium sulfate (B86663) is a commonly used salt.[12] Experiment with different salt concentrations to achieve optimal binding and elution.
-
pH: The pH of the mobile phase can influence the hydrophobicity of the ADC and its interaction with the HIC resin.[7] A systematic pH screening can help in finding the optimal separation window.
-
Gradient Slope: A steep elution gradient can lead to poor resolution.[7] A shallower gradient will provide better separation of species with small differences in hydrophobicity.[13]
-
-
Select the Appropriate HIC Resin:
-
The choice of HIC resin, with varying ligand hydrophobicity (e.g., Butyl, Phenyl), can significantly impact the separation.[7] Resins with lower hydrophobicity may be more suitable for highly hydrophobic ADCs to prevent irreversible binding.
-
-
Characterize the ADC Sample:
-
Use orthogonal methods like mass spectrometry to confirm the DAR distribution of your ADC preparation. This will help in interpreting the HIC chromatogram.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in an ADC preparation?
A1: Common impurities in ADC preparations include:
-
Aggregates: High molecular weight species formed due to the increased hydrophobicity of the ADC.[14]
-
Unconjugated Antibody: Residual antibody that did not get conjugated with the drug-linker.
-
Free Drug/Payload: Unreacted cytotoxic drug or drug-linker species.[14]
-
Process-Related Impurities: These can include organic solvents used in the conjugation reaction and other reagents.[3]
Q2: Which chromatography technique is best for separating different DAR species?
A2: Hydrophobic Interaction Chromatography (HIC) is the most widely used technique for separating ADC species with different Drug-to-Antibody Ratios (DARs).[11][15] The addition of hydrophobic drug molecules to the antibody increases its overall hydrophobicity, allowing for separation based on the number of conjugated drugs.[15]
Q3: How can I efficiently remove unconjugated free drug and organic solvents from my ADC preparation?
A3: Tangential Flow Filtration (TFF), also known as ultrafiltration/diafiltration (UF/DF), is a highly effective method for removing small molecules like unconjugated free drug and organic solvents from the larger ADC product.[3][16][17] This technique utilizes a semi-permeable membrane that retains the ADC while allowing smaller impurities to pass through.[3]
Q4: What is the role of Size Exclusion Chromatography (SEC) in ADC purification?
A4: Size Exclusion Chromatography (SEC) is primarily used to separate molecules based on their size. In the context of ADC purification, SEC is the standard method for quantifying and removing aggregates (high molecular weight species) from the monomeric ADC product.[18][19]
Q5: Can the buffer composition affect the stability of my purified ADC?
A5: Yes, the buffer composition, including pH and the presence of excipients, is critical for maintaining the stability of the purified ADC and preventing aggregation over time.[4][20] It is important to select a formulation buffer that ensures the long-term stability of the ADC.[5]
Quantitative Data Summary
Table 1: Impact of NaCl Concentration on ADC Aggregation in SEC
| NaCl Concentration | Monomer % | Aggregate % | Resolution |
| 100 mM | 98.3 | 1.7 | 1.98 |
| 200 mM | 98.2 | 1.8 | 1.92 |
| 300 mM | 98.2 | 1.8 | 1.85 |
| Data adapted from a study on trastuzumab emtansine analysis by SEC.[8] |
Table 2: Example of DAR Profile of Brentuximab Vedotin by HIC
| DAR Species | Retention Time (min) | Relative Peak Area (%) |
| DAR0 | ~9.5 | Varies |
| DAR2 | Varies | Varies |
| DAR4 | Varies | Varies |
| DAR6 | Varies | Varies |
| DAR8 | Varies | Varies |
| An average DAR of 3.7 was calculated from the weighted average of the peak areas.[11] |
Experimental Protocols
Protocol 1: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
Objective: To separate and quantify the different DAR species in an ADC sample.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)[21]
-
HPLC system with a UV detector
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0[22]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[22]
-
ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.[2]
-
System Equilibration: Equilibrate the HIC column with Mobile Phase A at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Injection: Inject the prepared ADC sample onto the column.
-
Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes) to elute the different DAR species.[22]
-
Detection: Monitor the eluent at a UV wavelength of 280 nm.
-
Data Analysis: Integrate the peak areas for each DAR species to determine their relative abundance and calculate the average DAR.[11]
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Analysis
Objective: To quantify the amount of high molecular weight aggregates in an ADC preparation.
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)[2]
-
UHPLC system with a UV detector
-
Mobile Phase: Isocratic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)[2]
-
ADC sample
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[2]
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.[9]
-
Injection: Inject 10-20 µL of the prepared sample.[9]
-
Chromatographic Run: Run the isocratic mobile phase for a sufficient time to allow for the elution of all species.
-
Detection: Monitor the eluent at a UV wavelength of 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates) and the monomeric ADC. Calculate the percentage of aggregation.[2]
Protocol 3: Tangential Flow Filtration (TFF) for Buffer Exchange and Impurity Removal
Objective: To remove small molecule impurities and exchange the buffer of an ADC solution.
Materials:
-
TFF system with a Pellicon® Capsule (30 kDa MWCO)[3]
-
ADC solution
-
Diafiltration buffer (the desired final buffer for the ADC)
Procedure:
-
System Setup: Install the TFF capsule into the system and flush with the diafiltration buffer.[3]
-
Concentration (Optional): Concentrate the initial ADC solution to a target concentration (e.g., 25-30 g/L) by controlling the transmembrane pressure (TMP).[3]
-
Diafiltration: Perform diafiltration in constant-volume mode by adding the diafiltration buffer at the same rate as the permeate is being removed. This efficiently exchanges the buffer and removes small molecule impurities.[3]
-
Final Concentration: After the desired number of diavolumes (typically 5-10), concentrate the ADC solution to the final target concentration.[3]
-
Product Recovery: Recover the purified and buffer-exchanged ADC from the TFF system.
Visualizations
Caption: A typical workflow for the purification of Antibody-Drug Conjugates.
Caption: Troubleshooting logic for addressing high ADC aggregation.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. benchchem.com [benchchem.com]
- 3. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cellmosaic.com [cellmosaic.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. Switching positions: Assessing the dynamics of conjugational heterogeneity in antibody–drug conjugates using CE‐SDS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 15. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 16. Tangential flow filtration technology and ADC drug preparation [yocellbio.com]
- 17. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
- 20. cellmosaic.com [cellmosaic.com]
- 21. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]
- 22. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
Validation & Comparative
Performance Comparison: DBCO vs. Other Click Handles
A Comparative Guide to DBCO and Other Click Chemistry Handles for Researchers and Drug Development Professionals
In the rapidly evolving landscape of bioconjugation, "click chemistry" has emerged as a powerful tool for its high efficiency, selectivity, and biocompatibility.[1] At the heart of these reactions are specialized chemical handles that facilitate the precise ligation of molecules. Among the most prominent of these is dibenzocyclooctyne (DBCO), a key player in copper-free click chemistry. This guide provides an objective comparison of DBCO's performance against other common click chemistry handles, supported by experimental data, to empower researchers, scientists, and drug development professionals in selecting the optimal tool for their specific applications.
The two most prevalent types of click chemistry are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] DBCO is a strained alkyne used in SPAAC, which offers the significant advantage of proceeding under physiological conditions without the need for a cytotoxic copper catalyst.[2][3] This has led to its widespread adoption in sensitive biological applications like live-cell imaging, proteomics, and the development of antibody-drug conjugates (ADCs).[2]
This guide will compare DBCO to other key click chemistry handles:
-
Bicyclo[6.1.0]nonyne (BCN): Another strained alkyne used in copper-free SPAAC reactions.
-
Trans-cyclooctene (TCO): A strained alkene that reacts with tetrazines in the exceptionally fast inverse-electron-demand Diels-Alder (iEDDA) reaction, another form of copper-free click chemistry.
-
Terminal Alkynes: Used in the traditional CuAAC reaction, which, while highly efficient, requires a copper catalyst.
The choice of a click chemistry handle is a critical decision in experimental design, with significant implications for reaction kinetics, stability, and biocompatibility.
Reaction Kinetics
The rate of a click reaction is a crucial parameter, especially in applications involving low reactant concentrations or requiring rapid conjugation. DBCO generally exhibits fast reaction kinetics due to its significant ring strain.[2] However, the reaction rate can be influenced by the nature of the reaction partner and the specific derivatives used.[2] The iEDDA reaction between TCO and tetrazine is notably faster than SPAAC reactions.[4]
| Click Handle | Reaction Partner | Reaction Type | Second-Order Rate Constant (M⁻¹s⁻¹) |
| DBCO | Azide | SPAAC | ~0.1 - 1[4][5] |
| BCN | Azide | SPAAC | Generally slower than DBCO[2] |
| TCO | Tetrazine | iEDDA | >10³[4] |
| Terminal Alkyne | Azide | CuAAC | ~10 (with 20 µM Cu(I))[4] |
Note: Reaction rates can vary depending on the specific derivatives of the click handles and reaction partners, solvent, and temperature.[2]
Stability
The stability of a click chemistry handle is critical for ensuring the integrity of bioconjugates, particularly under the diverse and often challenging conditions of biological experiments.
| Click Handle | Condition | Stability | Reference |
| DBCO | Glutathione (B108866) (GSH) | Less stable than BCN (half-life of ~71 min) | [6][7] |
| TCEP (reducing agent) | Unstable over 24 hours | [6][7] | |
| Strong Acid (TFA) | Undergoes inactivating rearrangement | [8] | |
| Ammonium Hydroxide | Stable for 2 hours at 65°C | [9] | |
| BCN | Glutathione (GSH) | Significantly more stable than DBCO (half-life of ~6 h) | [6][7] |
| TCEP (reducing agent) | More stable than DBCO | [6][7] | |
| TCO | Thiols (GSH, DTT) | Stable over 24 hours | [6][7] |
| Azide | TCEP (reducing agent) | Unstable (undergoes Staudinger reduction) | [6][7] |
| DTT (reducing agent) | Stable | [6][7] |
A study on the stability of various click handles found that DBCO is unstable in the presence of the reducing agent TCEP over a 24-hour period.[6][7] Therefore, if reducing conditions are necessary, BCN would be a more suitable choice of strained alkyne.[6][7] Additionally, DBCO showed less stability in the presence of glutathione (GSH) compared to BCN.[6][7] Interestingly, about half of the click handles examined showed incompatibility with standard CuAAC reaction conditions over 24 hours, which has implications for orthogonal labeling strategies.[6][7]
Biocompatibility
A major advantage of SPAAC and iEDDA reactions is their bioorthogonality, meaning they can proceed within living systems without interfering with native biochemical processes.[10] The primary biocompatibility concern with CuAAC is the cytotoxicity of the copper(I) catalyst, which can limit its application in living cells and in vivo studies.[1][11] Copper-free click chemistry, utilizing handles like DBCO, BCN, and TCO, circumvents this issue.[1][11]
Experimental Methodologies
Below are generalized protocols for performing CuAAC and SPAAC reactions. These should serve as a starting point and may require optimization for specific applications.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted from common procedures for labeling biomolecules.[12][13][14]
-
Prepare Stock Solutions:
-
200 mM THPTA ligand in water
-
100 mM CuSO₄ in water
-
10 mM azide-containing molecule in a suitable solvent (e.g., DMSO, water)
-
100 mM sodium ascorbate (B8700270) in water
-
Alkyne-labeled biomolecule in an appropriate buffer
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-labeled biomolecule with buffer to the desired concentration.
-
Add the azide-containing stock solution to the desired final concentration.
-
Prepare a premixed solution of CuSO₄ and THPTA ligand (typically in a 1:2 to 1:5 molar ratio) and add it to the reaction mixture.
-
Add aminoguanidine (B1677879) (optional, to scavenge reactive oxygen species) to a final concentration of 5 mM.
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5 mM.
-
-
Incubation:
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes. Reaction times may vary and require optimization.
-
-
Analysis and Purification:
-
Analyze the reaction progress using appropriate techniques (e.g., fluorescence, chromatography).
-
Purify the resulting conjugate as needed.
-
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is a generalized procedure for copper-free click chemistry using DBCO.[3]
-
Prepare Solutions:
-
Prepare the azide-containing sample in a reaction buffer. Avoid buffers containing azides.
-
Prepare the DBCO-containing molecule in a compatible solvent.
-
-
Reaction Setup:
-
Add the DBCO-containing molecule to the azide-containing sample. A molar excess of the DBCO reagent (e.g., 1.5 - 3 equivalents) is often recommended.
-
-
Incubation:
-
Incubate the reaction at a temperature between 4°C and 37°C. Typical reaction times are less than 12 hours, but longer incubation can improve efficiency.
-
-
Analysis and Purification:
-
Monitor the reaction progress and purify the final conjugate as required. An optional step is to add a scavenger to remove any excess DBCO or azide.
-
Visualizing Click Chemistry Workflows
The following diagrams illustrate the general workflows for CuAAC and SPAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. glenresearch.com [glenresearch.com]
- 10. Copper-free click chemistry for attachment of biomolecules in magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jenabioscience.com [jenabioscience.com]
Val-Cit-PAB Linker in Antibody-Drug Conjugates: A Comparative Stability Analysis
The Valine-Citrulline-para-aminobenzylcarbamate (Val-Cit-PAB) linker is a cornerstone in the design of antibody-drug conjugates (ADCs), lauded for its relative stability in systemic circulation and susceptibility to cleavage by lysosomal proteases within target cancer cells.[][2] This guide provides a detailed comparison of the Val-Cit-PAB linker's stability against other dipeptide linkers, supported by experimental data, to inform researchers and drug development professionals in the rational design of next-generation ADCs.
Comparative Stability of Dipeptide Linkers
The stability of a linker is a critical determinant of an ADC's therapeutic index, directly impacting its efficacy and safety profile. Premature payload release can lead to off-target toxicity, while insufficient cleavage at the tumor site can diminish therapeutic effect.[] The following table summarizes quantitative data from various studies, comparing the stability and performance of the Val-Cit-PAB linker with other dipeptide alternatives.
| Linker | Comparison Metric | Value | Organism/Matrix | Key Findings | Reference |
| Val-Cit | Half-life (t1/2) | ~230 hours (9.6 days) | Cynomolgus Monkey Plasma | Demonstrates high stability in primates, suggesting good stability in humans.[4] | [4] |
| Val-Cit | Half-life (t1/2) | ~144 hours (6.0 days) | Mouse Plasma | Significantly more stable than disulfide or hydrazone linkers.[4] | [4] |
| Val-Cit | In vitro cleavage | >80% digestion in 30 mins | Human Liver Lysosomes | Rapid and efficient payload release in a simulated lysosomal environment.[5][6][7] | [5][6][7] |
| Val-Cit | Aggregation (DAR ~7) | 1.80% | In vitro | Prone to aggregation at high drug-to-antibody ratios due to hydrophobicity.[8] | [8] |
| Val-Ala | Aggregation (DAR ~7) | No obvious increase | In vitro | Exhibits better hydrophilicity and less aggregation than Val-Cit at high DARs.[8][9] | [8][9] |
| Val-Ala | Stability | More stable than Val-Cit | Mouse Plasma | Less susceptible to cleavage by mouse carboxylesterase 1c (Ces1c).[8] | [8] |
| Sulfatase-cleavable | Plasma Stability | Stable for over 7 days | Mouse Plasma | Demonstrated superior plasma stability compared to Val-Ala and Val-Cit linkers, which were hydrolyzed within 1 hour.[8] | [8] |
| Triglycyl (CX) | Half-life (t1/2) | 9.9 days | Mouse Plasma | Showed extremely high stability, comparable to a non-cleavable SMCC linker (10.4 days).[8] | [8] |
| cBu-Cit | In vivo efficacy | Greater tumor suppression | Mouse model | Exhibited equally potent in vitro antiproliferation effects to Val-Cit, but superior in vivo tumor suppression.[8] | [8] |
Enzymatic Cleavage of the Val-Cit-PAB Linker
The Val-Cit-PAB linker is designed for selective cleavage within the lysosomal compartment of cancer cells, where the concentration of certain proteases is high. The primary enzyme responsible for this cleavage is Cathepsin B.[][10][11] However, studies have shown that other cathepsins, including K, L, S, and F, can also contribute to the cleavage of the Val-Cit motif.[][12] An important consideration is the susceptibility of the Val-Cit linker to premature cleavage in the bloodstream by enzymes like neutrophil elastase, which can lead to off-target toxicities such as neutropenia.[10][11][12]
References
- 2. adcreview.com [adcreview.com]
- 4. [PDF] In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The PEG Advantage: A Comparative Guide to Polyethylene Glycol Spacers in ADC Linkers
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 14. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cathepsin B-Mediated Cleavage of DBCO-(PEG2-Val-Cit-PAB)2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of the Cathepsin B-cleavable linker, DBCO-(PEG2-Val-Cit-PAB)2, against other common cleavable linkers used in targeted drug delivery systems such as antibody-drug conjugates (ADCs). The Val-Cit dipeptide sequence is a well-established motif designed for selective cleavage by the lysosomal protease Cathepsin B, which is often overexpressed in the tumor microenvironment. This targeted release mechanism is crucial for minimizing off-target toxicity and enhancing the therapeutic window of potent cytotoxic agents.
Mechanism of Action: Cathepsin B Cleavage and Payload Release
The cleavage of the Val-Cit linker by Cathepsin B is the critical first step in a cascade that leads to the release of the active payload. The this compound linker is comprised of several key components: a dibenzocyclooctyne (DBCO) group for click chemistry conjugation, a polyethylene (B3416737) glycol (PEG2) spacer to enhance solubility and accessibility, the Val-Cit dipeptide as the Cathepsin B substrate, and a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer.
Upon internalization into the target cell and trafficking to the lysosome, the acidic environment and the presence of proteases like Cathepsin B lead to the specific cleavage of the amide bond between citrulline and the PABC spacer. This initial cleavage triggers a spontaneous 1,6-elimination reaction of the PABC spacer, which then releases the unmodified cytotoxic payload.
A Comparative Analysis of DBCO-(PEG2-Val-Cit-PAB)2 in Diverse Cancer Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical determinant in the design of effective and safe antibody-drug conjugates (ADCs). This guide provides a detailed comparative analysis of the DBCO-(PEG2-Val-Cit-PAB)2 linker system, evaluating its components against alternative technologies and presenting supporting experimental data from various cancer models.
The this compound linker is a sophisticated, cleavable linker system designed for the targeted delivery of cytotoxic payloads to cancer cells. Its multi-component structure, comprising a Dibenzocyclooctyne (DBCO) group for conjugation, a polyethylene (B3416737) glycol (PEG) spacer, and a cathepsin B-cleavable valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) moiety, offers distinct advantages in terms of conjugation chemistry, stability, and controlled payload release.
Mechanism of Action: A Stepwise Approach to Targeted Cytotoxicity
The therapeutic action of an ADC equipped with a this compound linker follows a precise sequence of events, beginning with antibody-mediated targeting and culminating in the intracellular release of the cytotoxic payload.
Comparative Performance Analysis
The efficacy and safety of an ADC are intrinsically linked to the properties of its linker. The following tables summarize the performance of Val-Cit-PAB-based linkers in comparison to other commonly used linker technologies across key performance indicators.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a cytotoxic agent. Lower IC50 values indicate higher potency.
| Linker Type | Payload | Cancer Cell Line | IC50 (pM) | Reference |
| Protease-Sensitive (Val-Cit) | MMAE | HER2+ | 14.3 | [1] |
| Protease-Sensitive (Val-Ala) | MMAE | HER2+ | ~92 | [1] |
| β-Galactosidase-Cleavable | MMAE | HER2+ | 8.8 | [1] |
| Sulfatase-Cleavable | MMAE | HER2+ | 61 | [1] |
| Non-Cleavable (SMCC) | DM1 | Various | Variable | [2] |
| pH-Sensitive (Hydrazone) | Doxorubicin | Various | Generally less potent than protease-sensitive linkers | [3] |
Plasma Stability
Linker stability in plasma is crucial to prevent premature payload release and associated off-target toxicity.
| Linker Type | Stability in Human Plasma (t1/2) | Key Considerations | Reference |
| Protease-Sensitive (Val-Cit) | > 230 days | Can be less stable in mouse plasma due to carboxylesterases. | [3][4] |
| Protease-Sensitive (Val-Ala) | Highly Stable | Improved stability in mouse plasma compared to Val-Cit. | [3] |
| pH-Sensitive (Hydrazone) | ~2 days | Prone to hydrolysis and premature drug release in circulation. | [3] |
| Non-Cleavable (e.g., SMCC) | High | Generally very stable, relying on antibody degradation for payload release. | [2] |
| Sulfatase-Cleavable | > 7 days (in mouse plasma) | Demonstrates high plasma stability. | [1] |
The Role of DBCO and PEG2 in Enhancing the Linker System
The inclusion of DBCO and PEG2 moieties in the this compound linker provides significant advantages:
-
DBCO (Dibenzocyclooctyne): This group facilitates a highly efficient and specific conjugation to azide-modified antibodies via copper-free "click chemistry" (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC).[5] This method allows for precise control over the drug-to-antibody ratio (DAR) and results in a more homogeneous ADC product compared to traditional conjugation methods that target lysine (B10760008) or cysteine residues.[6][7]
-
PEG2 (Polyethylene Glycol, 2 units): The short PEG spacer enhances the hydrophilicity of the linker-payload system.[8] This can improve the solubility and pharmacokinetic properties of the ADC, potentially reducing aggregation and improving its in vivo performance.[7][8]
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of different ADC linker technologies.
Synthesis of an ADC with a DBCO-Linker
The synthesis of an ADC using a DBCO-containing linker is a two-step process involving antibody modification followed by payload conjugation.[6]
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
Assessing the Bystander Effect of DBCO-(PEG2-Val-Cit-PAB)2 Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of an Antibody-Drug Conjugate (ADC) in heterogeneous tumors is significantly enhanced by the "bystander effect," a phenomenon where the cytotoxic payload released from a targeted cancer cell kills adjacent, antigen-negative cells.[1][2] This guide provides a comprehensive comparison of the bystander effect of ADCs utilizing the DBCO-(PEG2-Val-Cit-PAB)2 linker system, with a focus on those carrying the potent anti-tubulin agent, monomethyl auristatin E (MMAE). We will delve into the underlying mechanisms, present relevant experimental data from analogous systems, and provide detailed protocols for assessing this critical ADC attribute.
Mechanism of Bystander Killing with this compound-MMAE ADCs
The bystander effect of an ADC is primarily dictated by the properties of its linker and payload.[3] The this compound linker is a sophisticated system designed for both site-specific conjugation and controlled payload release.
-
DBCO (Dibenzocyclooctyne): This group enables copper-free "click chemistry" for a stable and specific attachment to an azide-modified antibody, facilitating the generation of homogenous ADCs with a defined drug-to-antibody ratio (DAR).[4]
-
PEG2 (Polyethylene Glycol): The dual short polyethylene (B3416737) glycol spacers are incorporated to enhance the hydrophilicity of the linker-payload complex.[5][6] This can improve the ADC's solubility, reduce aggregation, and potentially prolong its circulation half-life.[6]
-
Val-Cit (Valine-Citrulline): This dipeptide sequence is the lynchpin for the bystander effect. It is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are highly active within cancer cells.[7][8]
-
PAB (p-aminobenzyl carbamate): This self-immolative spacer ensures the efficient release of the unmodified, fully active payload upon cleavage of the Val-Cit linker.[2]
Once an ADC equipped with this linker and an MMAE payload binds to its target antigen on a cancer cell and is internalized, it traffics to the lysosome. There, the Val-Cit linker is cleaved, releasing the PAB-MMAE moiety, which then rapidly fragments to liberate free MMAE. Due to its hydrophobic nature, MMAE can diffuse across the lysosomal and plasma membranes into the tumor microenvironment, where it can penetrate and kill neighboring antigen-positive and antigen-negative tumor cells.[7][9]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. purepeg.com [purepeg.com]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [mdpi.com]
- 9. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Efficacy of Cleavable DBCO-(PEG2-Val-Cit-PAB)2 Linkers Versus Non-Cleavable Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC). This guide provides an objective comparison of the performance of the cleavable DBCO-(PEG2-Val-Cit-PAB)2 linker and non-cleavable linkers, supported by experimental data and detailed methodologies.
The linker connecting a potent cytotoxic payload to a monoclonal antibody dictates the stability, efficacy, and safety of an ADC. Cleavable linkers, such as the protease-sensitive valine-citrulline (Val-Cit) motif, are designed for controlled payload release within the tumor microenvironment. In contrast, non-cleavable linkers release the payload only after complete lysosomal degradation of the antibody.[1][2] This fundamental difference in their mechanism of action has profound implications for an ADC's therapeutic performance.
Mechanism of Action: A Tale of Two Release Strategies
The Val-Cit-PAB (para-aminobenzyl carbamate) linker is engineered to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, particularly cathepsin B, which is often upregulated in tumor cells.[3][4] Upon internalization of the ADC into the target cancer cell, cathepsin B cleaves the peptide bond between valine and citrulline. This initiates a self-immolative cascade of the PAB spacer, leading to the release of the unmodified cytotoxic payload into the cytoplasm.[5]
Non-cleavable linkers, on the other hand, lack a specific cleavage site and rely on the complete proteolytic degradation of the antibody backbone within the lysosome.[4][6] This results in the release of the payload still attached to the linker and a single amino acid residue from the antibody.
Comparative Efficacy: A Data-Driven Analysis
The choice between a cleavable and a non-cleavable linker significantly impacts the in vitro cytotoxicity, in vivo anti-tumor activity, and plasma stability of an ADC.
In Vitro Cytotoxicity
The potency of an ADC is typically assessed by determining its half-maximal inhibitory concentration (IC50) in cancer cell lines. While direct comparative data for this compound is limited, studies comparing other Val-Cit-based ADCs with non-cleavable counterparts provide valuable insights. For instance, an ADC utilizing a β-galactosidase-cleavable linker demonstrated a lower IC50 value (higher potency) compared to both a Val-Cit ADC and the non-cleavable ADC, Kadcyla® (T-DM1).[7]
| Linker Type | Payload | Target Cell Line | IC50 (pM) | Reference |
| β-Galactosidase-cleavable | MMAE | HER2+ | 8.8 | [7] |
| Valine-Citrulline (Val-Cit) | MMAE | HER2+ | 14.3 | [7] |
| Non-cleavable (Kadcyla®) | DM1 | HER2+ | 33 | [7] |
| Sulfatase-cleavable | MMAE | HER2+ | 61 | [7] |
| Non-cleavable | MMAE | HER2+ | 609 | [7] |
Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers.
Plasma Stability
A critical attribute of an ADC is its stability in circulation. Premature release of the cytotoxic payload can lead to off-target toxicity and a reduced therapeutic window.[2] Non-cleavable linkers generally exhibit higher plasma stability due to their reliance on complete antibody degradation for payload release.[6] However, enzymatically cleavable linkers like Val-Cit have shown comparable stability to non-cleavable linkers in human plasma.[8]
| Linker Type | Stability Metric | Value | Reference |
| Valine-Citrulline (Val-Cit) | Half-life in human plasma | > 230 days | [9] |
| Sulfatase-cleavable | Stability in mouse plasma | > 7 days | [7] |
| Val-Cit | Hydrolysis in mouse plasma | < 1 hour | [7] |
Table 2: Comparative Plasma Stability of Different ADC Linkers.
In Vivo Efficacy
Preclinical xenograft models are crucial for evaluating the anti-tumor activity of ADCs. Studies have shown that both cleavable and non-cleavable linker-based ADCs can achieve significant tumor regression. A novel disulfide-linked ADC demonstrated comparable in vivo activity to a Val-Cit-PBD-ADC in a human lymphoma xenograft model.[7] In another study, a β-galactosidase-cleavable linker ADC showed a greater reduction in tumor volume compared to Kadcyla® at the same dose.[7]
| ADC Linker Type | Tumor Model | Dose | Tumor Growth Inhibition | Reference |
| β-Galactosidase-cleavable | Xenograft | 1 mg/kg | 57-58% reduction | [7] |
| Non-cleavable (Kadcyla®) | Xenograft | 1 mg/kg | Not statistically significant | [7] |
| Disulfide-linked | Human Lymphoma Xenograft | 3 mg/kg | Tumor regression | [7] |
| Val-Cit-PBD | Human Lymphoma Xenograft | Multiple doses | Similar to disulfide-linked | [7] |
Table 3: Comparative In Vivo Efficacy of ADCs.
The Bystander Effect: A Key Differentiator
A significant advantage of cleavable linkers is their ability to induce a "bystander effect."[10] This occurs when the released, membrane-permeable payload diffuses out of the targeted antigen-positive cell and kills adjacent antigen-negative tumor cells.[11] This is particularly advantageous in treating heterogeneous tumors with varied antigen expression. Non-cleavable linkers, which release a charged payload-linker-amino acid complex, are generally unable to cross cell membranes and therefore exhibit a minimal bystander effect.[10]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight.[5]
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and incubate for a period of 48-144 hours.[5]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.[5]
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting cell viability against ADC concentration.
Plasma Stability Assay
-
Incubation: Incubate the ADC in plasma from the desired species (e.g., human, mouse) at 37°C.[1]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).[10]
-
Quantification:
-
Data Analysis: Plot the concentration of intact ADC and free payload over time to determine the ADC's half-life and the rate of drug release.[10]
In Vivo Xenograft Model for Efficacy Study
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a specified volume.
-
ADC Administration: Administer the ADC intravenously at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition.
Conclusion
The selection between a cleavable linker like this compound and a non-cleavable linker is a nuanced decision that depends on the specific therapeutic application. Cleavable linkers offer the potential for a potent bystander effect, which is highly beneficial for treating heterogeneous tumors. However, they may exhibit lower plasma stability in certain preclinical models. Non-cleavable linkers generally provide enhanced plasma stability and a more favorable safety profile but lack the ability to kill adjacent antigen-negative cells. Ultimately, the optimal linker choice requires a thorough evaluation of the target antigen, the tumor microenvironment, and the physicochemical properties of the payload.
References
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Stability of DBCO-(PEG2-Val-Cit-PAB)2 Conjugates
For researchers, scientists, and drug development professionals, the linker connecting an antibody to a cytotoxic payload is a critical component determining the efficacy and safety of an antibody-drug conjugate (ADC). The in vivo stability of this linker is paramount, ensuring that the payload is delivered specifically to the target tumor cells while minimizing off-target toxicity. This guide provides an objective comparison of the in vivo stability of ADCs utilizing the DBCO-(PEG2-Val-Cit-PAB)2 linker and its common alternatives, supported by experimental data.
The this compound linker features a dibenzocyclooctyne (DBCO) group for copper-free click chemistry conjugation, a hydrophilic polyethylene (B3416737) glycol (PEG2) spacer, and two cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptides linked to self-immolative p-aminobenzyl carbamate (B1207046) (PAB) spacers. While widely used, the Val-Cit-PAB system presents a significant challenge in preclinical in vivo studies due to its instability in rodent plasma.
Core Challenge: Species-Specific Instability of Val-Cit Linkers
A substantial body of research highlights the instability of Val-Cit-PAB linkers in rodent plasma, particularly in mice.[1][2][3] This instability is primarily attributed to the enzymatic activity of carboxylesterase 1c (Ces1c), an enzyme present in mouse plasma but not in human plasma.[1][4][5] This enzymatic cleavage leads to premature release of the cytotoxic payload into circulation, which can result in increased off-target toxicity and an underestimation of the ADC's therapeutic index in preclinical mouse models.[1][3][6] In contrast, Val-Cit linkers are generally stable in human plasma.[6][7]
Comparative In Vivo Stability Data
| Linker Type | Animal Model | Time Point | Measurement | Result | Reference |
| Val-Cit (vc) | Mouse | 14 days | % MMAF loss in plasma | >95% | [7][8] |
| SVCit | Mouse | 14 days | % MMAF loss in plasma | ~70% | [7][8] |
| Glu-Val-Cit (EVCit) | Mouse | 14 days | % MMAF loss in plasma | Almost no cleavage | [7][8] |
| Val-Cit (mono-cleavage) | Rat | 12 days | Total ADC (conjugated payload) | Rapid payload loss | |
| Glucuronide-Val-Cit (tandem-cleavage) | Rat | 12 days | Total ADC (conjugated payload) | Remained mostly intact | |
| Non-cleavable (e.g., mc) | Rodent | Multiple | Plasma concentration | Enhanced plasma stability | [3] |
Alternative Linker Technologies with Enhanced Stability
To address the challenge of in-rodent instability of Val-Cit linkers, several alternative strategies have been developed:
-
Modified Peptide Linkers (Glu-Val-Cit): The addition of a glutamic acid residue to the N-terminus of the Val-Cit dipeptide (Glu-Val-Cit or EVCit) has been shown to dramatically improve stability in mouse plasma without significantly affecting the intracellular cleavage by cathepsin B.[2][7] This modification provides a more reliable platform for preclinical evaluation in mouse models.[7]
-
Tandem-Cleavage Linkers: This approach utilizes a dual-cleavage mechanism to release the payload.[9][10][11][12][13] For example, a glucuronide moiety can be added to protect the dipeptide linker from premature cleavage in circulation.[9][11][12][13] Upon internalization into the tumor cell, the glucuronide is first cleaved by the lysosomal enzyme β-glucuronidase, exposing the Val-Cit dipeptide for subsequent cleavage by cathepsin B and payload release.[9][10][11][12] These tandem-cleavage linkers have demonstrated significantly improved in vivo stability and tolerability in rat studies compared to traditional mono-cleavage Val-Cit linkers.[9][13]
-
Non-Cleavable Linkers: These linkers, such as those based on maleimidocaproyl (mc), offer high plasma stability as they do not have a specific enzymatic cleavage site.[3] The payload is released only after the complete lysosomal degradation of the antibody.[3] This can result in a wider therapeutic window in preclinical models; however, the resulting payload-linker-amino acid catabolite must retain its cytotoxic activity.[3]
Experimental Protocols for Assessing In Vivo Stability
The in vivo stability of an ADC is typically assessed through a combination of in vitro plasma stability assays and in vivo pharmacokinetic (PK) studies.
In Vitro Plasma Stability Assay
This assay provides an initial assessment of the ADC's stability in a biological matrix and can be used to compare stability across different species.
Protocol:
-
Incubation: The ADC is incubated in plasma (e.g., mouse, rat, human) at 37°C for a series of time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours).
-
Sample Processing: At each time point, plasma proteins are precipitated using a solvent like acetonitrile. The samples are then centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the released payload, is analyzed using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: The amount of released payload is quantified at each time point and is often expressed as a percentage of the total conjugated payload at the initial time point.
In Vivo Pharmacokinetic (PK) Study
In vivo PK studies provide a comprehensive evaluation of the ADC's stability and disposition in a living organism.
Protocol:
-
Animal Dosing: The ADC is administered to the animal model (e.g., mice, rats) typically via intravenous injection.
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
Sample Analysis: The plasma from the collected blood samples is analyzed to determine the concentration of three key components:
-
Total Antibody: This measures all antibody species, regardless of whether they are conjugated to the payload. This is often quantified using a ligand-binding assay (LBA) like ELISA.[14]
-
Conjugated Payload (Antibody-Conjugated Drug): This measures the amount of payload that is still attached to the antibody. A common method involves immuno-affinity capture of the ADC from the plasma, followed by enzymatic or chemical cleavage of the linker and quantification of the released payload by LC-MS/MS.[14][15][16][17]
-
Free Payload: This measures the amount of payload that has been prematurely released into circulation. This is typically quantified by LC-MS/MS after protein precipitation from the plasma.[15][18]
-
-
Data Analysis: The concentration-time profiles of the total antibody, conjugated payload, and free payload are plotted to determine key pharmacokinetic parameters such as half-life, clearance, and exposure. A rapid decrease in the concentration of the conjugated payload accompanied by an increase in the free payload indicates linker instability.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for In Vivo Stability Assessment
Caption: Workflow for assessing the in vivo stability of ADCs.
Signaling Pathway for Payload Release
Caption: Payload release pathway for Val-Cit-PAB linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. communities.springernature.com [communities.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Conjugated Payload Quantitative Analysis - Creative Proteomics [creative-proteomics.com]
- 18. benchchem.com [benchchem.com]
A Comparative Review of DBCO-(PEG2-Val-Cit-PAB)2 in Antibody-Drug Conjugate Applications
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of biopharmaceuticals. The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. This guide provides a comprehensive literature review of the applications of the DBCO-(PEG2-Val-Cit-PAB)2 linker, a sophisticated construct designed for site-specific conjugation and controlled drug release. We will delve into its performance in comparison to other linker technologies, supported by available experimental data, and provide detailed methodologies for key evaluative experiments.
The Architecture and Mechanism of this compound
The this compound linker is a multi-component system engineered to provide stability in circulation and ensure specific release of the payload within the tumor microenvironment. Its key features include:
-
Dibenzocyclooctyne (DBCO): This moiety is at the forefront of copper-free click chemistry, enabling a highly specific and bioorthogonal conjugation reaction with azide-functionalized antibodies. This strain-promoted alkyne-azide cycloaddition (SPAAC) occurs under mild conditions, preserving the integrity of the antibody.
-
Polyethylene (B3416737) Glycol (PEG2): The short polyethylene glycol spacer enhances the hydrophilicity of the linker-payload complex. This can improve the solubility and pharmacokinetic properties of the resulting ADC, potentially reducing aggregation and improving in vivo stability.
-
Valine-Citrulline (Val-Cit): This dipeptide sequence is the lynchpin of the linker's targeted release mechanism. It is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[1] This enzymatic cleavage is a critical step in liberating the cytotoxic drug.
-
p-Aminobenzylcarbamate (PAB): This self-immolative spacer ensures the efficient and traceless release of the active drug following the cleavage of the Val-Cit dipeptide. Once the amide bond between citrulline and PAB is cleaved by cathepsin B, a cascade of electronic rearrangements leads to the release of the unmodified payload.
Performance and Comparative Analysis
The Val-Cit-PAB linker system is considered a gold standard in the field of ADCs due to its favorable stability and efficient cleavage within the tumor microenvironment.[1] However, it is not without its challenges. The inherent hydrophobicity of the Val-Cit-PAB moiety can limit the drug-to-antibody ratio (DAR) that can be achieved without inducing aggregation.[2] Furthermore, some studies have highlighted the potential for premature cleavage of the Val-Cit linker by enzymes such as carboxylesterase (Ces1C) and human neutrophil elastase (NE), which can lead to off-target toxicity.[2][3]
Recent innovations have focused on modifying the core Val-Cit-PAB structure to address these limitations. For instance, the development of "exo-cleavable" linkers, where the cleavable peptide is repositioned, has been shown to improve stability and allow for higher DARs without significant aggregation.[2][3]
Table 1: Characterization of ADCs with Val-Cit-PAB-based Linkers
| Parameter | Method | Typical Results | Significance |
| Drug-to-Antibody Ratio (DAR) | HIC, LC-MS, UV/Vis Spectroscopy | 3.5 - 4.0 | Impacts efficacy and toxicity; higher DAR can lead to aggregation. |
| Conjugation Efficiency | SDS-PAGE, LC-MS | >90% | Indicates the success of the conjugation reaction. |
| Aggregation | Size Exclusion Chromatography (SEC) | <5% | High aggregation can lead to immunogenicity and altered pharmacokinetics. |
| In Vitro Plasma Stability | LC-MS | >90% stable after 7 days | Crucial for minimizing premature drug release and off-target toxicity. |
Table 2: In Vitro Cytotoxicity of ADCs with Val-Cit-PAB-based Linkers (Payload: MMAE)
| Cell Line | Target Antigen | IC50 (nM) |
| SK-BR-3 (High antigen expression) | HER2 | 0.1 - 10 |
| BT-474 (High antigen expression) | HER2 | 0.1 - 10 |
| MDA-MB-468 (Low antigen expression) | HER2 | >100 |
| MCF7 (Antigen negative) | HER2 | >100 |
Note: IC50 values are highly dependent on the specific antibody, payload, and cell line used. The values presented are illustrative based on typical findings for anti-HER2 ADCs with MMAE payloads.
Table 3: In Vivo Efficacy of ADCs with Val-Cit-PAB-based Linkers in Xenograft Models
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) |
| NCI-N87 (Gastric Cancer) | ADC (e.g., 5 mg/kg) | >80% |
| BT-474 (Breast Cancer) | ADC (e.g., 5 mg/kg) | >80% |
| Unconjugated Antibody | 20-40% | |
| Vehicle Control | 0% |
Note: Tumor growth inhibition is dependent on the dose, dosing schedule, and the specific tumor model.
Experimental Protocols
Accurate evaluation of ADCs requires a suite of well-defined experimental protocols. Below are methodologies for key assays used to characterize ADCs with cleavable linkers like this compound.
ADC Synthesis and Purification
1. Antibody Modification:
-
The antibody is first functionalized with an azide (B81097) group. This is typically achieved by reacting the lysine (B10760008) residues of the antibody with an azide-containing N-hydroxysuccinimide (NHS) ester.
-
The azide-modified antibody is then purified to remove excess reagents, often using size exclusion chromatography or dialysis.
2. Conjugation via Click Chemistry:
-
The azide-modified antibody is incubated with the this compound-payload construct.
-
The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction proceeds under mild conditions (e.g., room temperature, physiological pH) to form a stable triazole linkage.
3. Purification of the ADC:
-
The resulting ADC is purified to remove unconjugated linker-payload and any aggregates. Size exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) are commonly used for this purpose.
Determination of Drug-to-Antibody Ratio (DAR)
-
Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker. The relative peak areas of the different DAR species can be used to calculate the average DAR.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a precise measurement of the mass of the intact ADC and its subunits, allowing for accurate determination of the DAR and identification of different conjugated species.
-
UV/Vis Spectroscopy: By measuring the absorbance at wavelengths specific to the antibody (e.g., 280 nm) and the payload, the concentrations of each can be determined and the average DAR calculated.
In Vitro Cytotoxicity Assay
-
Cell Culture: Target (antigen-positive) and non-target (antigen-negative) cells are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC, unconjugated antibody, and free payload for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Visualizing the Process
To better understand the experimental workflow and the mechanism of action, the following diagrams have been generated.
Conclusion
The this compound linker represents a sophisticated and versatile tool in the development of next-generation antibody-drug conjugates. Its design leverages the specificity of copper-free click chemistry for site-specific conjugation and the well-established cathepsin B-cleavable Val-Cit-PAB system for controlled intracellular drug release. While challenges related to hydrophobicity and potential off-target cleavage exist for the broader Val-Cit-PAB linker class, ongoing research into linker modifications continues to refine and improve upon this robust platform. For researchers and drug developers, a thorough understanding of the characteristics and performance of this linker, as outlined in this guide, is essential for the rational design and successful development of novel and effective ADC therapies.
References
A Comparative Guide to Antibody-Drug Conjugates Featuring the Valine-Citrulline Linker
The Valine-Citrulline (Val-Cit) linker has been a pivotal component in the design and success of numerous antibody-drug conjugates (ADCs), offering a strategic balance between stability in systemic circulation and efficient, targeted payload release within tumor cells. This guide provides an objective comparison of prominent ADCs that utilize the Val-Cit linker, supported by experimental data and detailed methodologies for key evaluative assays.
Mechanism of Action: The Cathepsin B-Cleavable Val-Cit Linker
The Val-Cit dipeptide sequence is the most widely utilized protease-cleavable linker in clinically approved ADCs.[1][] Its success hinges on its susceptibility to cleavage by cathepsin B, a lysosomal cysteine protease often overexpressed in various tumor types.[1][] The mechanism ensures that the cytotoxic payload remains attached to the antibody in the bloodstream, minimizing systemic toxicity, and is efficiently released upon internalization into the target cancer cell.
The process begins with the ADC binding to its target antigen on the cancer cell surface, followed by receptor-mediated endocytosis.[1] The ADC-antigen complex is then trafficked to the lysosome, where the acidic environment and high concentration of proteases, particularly cathepsin B, facilitate the cleavage of the amide bond between the citrulline residue and a self-immolative spacer, commonly p-aminobenzyl carbamate (B1207046) (PABC).[1][][3] This cleavage initiates a cascade that results in the release of the active cytotoxic drug into the cytoplasm, where it can exert its cell-killing effect.[1][4]
Case Studies: Clinically Approved ADCs with Val-Cit Linkers
Several ADCs employing the Val-Cit linker technology have received regulatory approval and demonstrated significant clinical benefit. Their success underscores the robustness of this linker strategy. The cytotoxic payload for these prominent ADCs is monomethyl auristatin E (MMAE), a potent microtubule-disrupting agent.[][6][][8]
| ADC Name | Trade Name | Target Antigen | Payload | Primary Indications |
| Brentuximab vedotin | Adcetris® | CD30 | MMAE | Hodgkin lymphoma (HL), Systemic anaplastic large cell lymphoma (sALCL)[][9][10] |
| Polatuzumab vedotin | Polivy® | CD79b | MMAE | Diffuse large B-cell lymphoma (DLBCL)[][8] |
| Enfortumab vedotin | Padcev® | Nectin-4 | MMAE | Urothelial carcinoma[4][][11] |
| Tisotumab vedotin | Tivdak® | Tissue Factor (TF) | MMAE | Recurrent or metastatic cervical cancer[] |
Clinical Efficacy Snapshot:
| ADC | Trial (Indication) | Metric | Result |
| Brentuximab vedotin | Phase 2 (Relapsed/Refractory HL) | Overall Response Rate (ORR) | 75% |
| Polatuzumab vedotin + BR | GO29365 (Relapsed/Refractory DLBCL) | Complete Response (CR) Rate | 40% (vs. 17.5% for BR alone) |
| Enfortumab vedotin | EV-301 (Locally Advanced/Metastatic Urothelial Cancer) | Overall Survival (OS) | Median 12.88 months (vs. 8.97 months for chemotherapy) |
| Tisotumab vedotin | innovaTV 204 (Recurrent/Metastatic Cervical Cancer) | Objective Response Rate (ORR) | 24%[] |
BR: Bendamustine and Rituximab
Comparative Analysis: Val-Cit vs. Alternative Linker Technologies
While the Val-Cit linker has been instrumental in the success of many ADCs, its limitations, such as susceptibility to premature cleavage by other proteases in the bloodstream (e.g., neutrophil elastase), have prompted the development of alternative strategies.[12][13] These alternatives aim to improve plasma stability and widen the therapeutic window.
| Linker Type | Key Feature | Relative Plasma Stability | In Vivo Efficacy Comparison | Key Considerations |
| Val-Cit | Cathepsin B cleavable | Moderate; susceptible to premature cleavage in mouse plasma by Ces1c and human neutrophil elastase.[12][14][15] | Baseline: Effective, but premature drug release can impact MTD. | Enables potent bystander effect with permeable payloads like MMAE.[12][16] |
| Val-Ala | Cathepsin B cleavable | Higher hydrophilicity and less aggregation at high Drug-to-Antibody Ratios (DAR) compared to Val-Cit. | Similar in vitro cytotoxicity to Val-Cit.[] Higher MTD observed in one study (10 vs 2.5 mg/kg). | A viable alternative with potentially improved biophysical properties.[18] |
| cBu-Cit | Highly selective for Cathepsin B | High | Showed greater tumor suppression than a Val-Cit ADC at the same dose (3 mg/kg).[18] | Designed to reduce off-target cleavage by other cathepsins, potentially lowering toxicity.[18][19] |
| EVCit (Glu-Val-Cit) | Tripeptide, enhanced stability | High; resistant to cleavage in mouse plasma.[15][20][21] | Exhibits greater treatment efficacy in mouse tumor models than Val-Cit variants due to improved stability.[20][21] | Addresses the challenge of Val-Cit instability in preclinical mouse models.[15] |
| Non-cleavable (e.g., SMCC) | Stable linker; payload released upon antibody degradation | Very High | Lower efficacy if target antigen expression is low/heterogeneous. | Reduced bystander effect, but potentially lower off-target toxicity from premature payload release.[12] |
Experimental Protocols
Detailed and reproducible protocols are essential for the preclinical evaluation of ADCs.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay) [22][23][24][25]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on antigen-positive and antigen-negative cell lines.
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO₂.[23]
-
ADC Treatment: Prepare serial dilutions of the ADC, an isotype control ADC, and unconjugated antibody in complete growth medium. Replace the existing medium with the ADC-containing medium.[22]
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action, typically 72 to 144 hours.[23]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.[22][24]
-
Formazan Solubilization: Carefully aspirate the medium and add a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to dissolve the formazan crystals.[22][23]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[22][23]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value using a suitable nonlinear regression model.
-
Protocol 2: In Vitro Bystander Effect Assay (Co-culture Method) [12][16][24]
-
Objective: To evaluate the ability of an ADC's released payload to kill neighboring antigen-negative cells.
-
Methodology:
-
Cell Preparation: Use two cell lines: an antigen-positive (Ag+) line and an antigen-negative (Ag-) line. The Ag- line should be distinguishable, for example, by stable expression of a fluorescent protein like GFP.[16]
-
Co-culture Seeding: Seed a mixture of Ag+ and fluorescently labeled Ag- cells in a 96-well plate. The ratio of the two cell types can be varied (e.g., 1:1, 1:5) to mimic tumor heterogeneity.
-
ADC Treatment: Treat the co-culture with the ADC at various concentrations. A key concentration is one that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells in monoculture.
-
Incubation: Incubate the plate for 72-96 hours to allow for ADC processing, payload release, and diffusion.[24]
-
Imaging and Analysis: Use high-content imaging or flow cytometry to specifically quantify the number of viable, fluorescently labeled Ag- cells.
-
Data Analysis: Compare the viability of Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells in a monoculture treated with the same ADC concentration. A significant decrease in viability in the co-culture indicates a bystander effect.
-
Protocol 3: In Vitro Cathepsin B Cleavage Assay [1]
-
Objective: To confirm the specific cleavage of the Val-Cit linker by cathepsin B and determine the rate of payload release.
-
Methodology:
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.0) and activate purified human cathepsin B according to the manufacturer's instructions.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution (e.g., 1 µM) with the pre-warmed assay buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution (e.g., 20 nM final concentration).[1] Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the reaction by adding a quenching solution, such as an acidic solution or a specific cathepsin B inhibitor.
-
Analysis: Analyze the samples using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the intact ADC, cleaved linker-payload, and free payload.
-
Data Analysis: Plot the concentration or percentage of released payload over time to determine the cleavage kinetics.
-
Conclusion
The Val-Cit linker has been a cornerstone of ADC development, enabling the creation of highly effective and clinically validated cancer therapies. Its ability to be selectively cleaved by lysosomal cathepsins provides a robust mechanism for tumor-specific drug delivery. Case studies of Adcetris®, Polivy®, Padcev®, and Tivdak® highlight the clinical success of this approach across various hematological and solid tumors. However, the field continues to evolve, with comparative data revealing both the strengths of the Val-Cit linker, such as its capacity for a potent bystander effect, and its limitations, including potential off-target cleavage. The development of next-generation linkers with enhanced stability and selectivity demonstrates the ongoing effort to refine ADC design, aiming for even wider therapeutic windows and improved patient outcomes. The experimental protocols provided herein serve as a foundation for researchers to rigorously evaluate and compare the performance of both established and novel ADC constructs.
References
- 1. benchchem.com [benchchem.com]
- 3. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 4. PADCEV® (enfortumab vedotin-ejfv) Mechanism of Action [padcevhcp.com]
- 6. Brentuximab vedotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adcreview.com [adcreview.com]
- 9. adcreview.com [adcreview.com]
- 10. Brentuximab vedotin - Wikipedia [en.wikipedia.org]
- 11. Enfortumab vedotin-ejfv (Padcev) (Medicaid Expansion) | BCBSND [bcbsnd.com]
- 12. benchchem.com [benchchem.com]
- 13. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. communities.springernature.com [communities.springernature.com]
- 16. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 20. researchgate.net [researchgate.net]
- 21. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 24. benchchem.com [benchchem.com]
- 25. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of DBCO-(PEG2-Val-Cit-PAB)2 ADCs and Alternative Linker Technologies
For researchers, scientists, and drug development professionals, the linker is a critical component in the design of an effective and safe antibody-drug conjugate (ADC). Its chemical properties dictate the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic window. This guide provides an objective comparison of the pharmacokinetics of ADCs utilizing the DBCO-(PEG2-Val-Cit-PAB)2 linker system with alternative linker technologies, supported by experimental data and detailed protocols.
The this compound linker features a dibenzocyclooctyne (DBCO) group for copper-free click chemistry conjugation, a short polyethylene (B3416737) glycol (PEG2) spacer to enhance hydrophilicity, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer. While this combination offers precise conjugation and a proven cleavage mechanism, its pharmacokinetic profile, particularly in preclinical rodent models, presents challenges that have spurred the development of alternative strategies.
Performance Comparison: A Data-Driven Analysis
The choice of linker technology significantly impacts the in vivo performance of an ADC. The following tables summarize key pharmacokinetic and in vitro performance parameters from preclinical studies, comparing the Val-Cit-PAB system with several alternatives.
| Table 1: In Vitro Cytotoxicity (IC50 Values) | ||||
| Linker Type | Payload | Target Cell Line | IC50 (pmol/L) | Reference |
| Val-Cit | MMAE | HER2+ | 14.3 | [1] |
| Non-cleavable | - | HER2+ | 609 | [1] |
| Val-Cit | PBD | Human non-Hodgkin lymphoma | Similar activity to novel disulfide ADC | [1] |
| SMCC-DM1 | DM1 | EGFR and EpCAM xenograft models | Less active than CX-DM1 ADC | [1] |
Lower IC50 values indicate higher potency.
| Table 2: Plasma Stability | ||||
| Linker Type | Conjugate | Species | Half-life (t1/2) | Reference |
| Val-Cit | MMAE | Human Plasma | >7 days | [1] |
| Val-Cit | Conjugate | Mouse Plasma | Hydrolyzed within 1 hour | [1] |
| SMCC-DM1 | DM1 | Mouse Plasma | Comparable to CX-DM1 ADC (t1/2 ~9.9 days) | [1][2] |
| Glu-Val-Cit | MMAE | Mouse Plasma | Significantly more stable than Val-Cit | [3] |
| GGFG (in T-DXd) | Exatecan derivative | Rat | DAR decreased by ~50% in 7 days | [4] |
| Exo-linker | Exatecan derivative | Rat | Greater DAR retention than GGFG | [4] |
Longer half-life indicates greater stability in circulation.
| Table 3: In Vivo Efficacy (Tumor Growth Inhibition) | |||
| Linker Type | Conjugate | Xenograft Model | Outcome |
| Val-Cit | MMAE | N87 human gastric cancer | Highly effective |
| Glu-Val-Cit | MMAE | Human breast cancer | Greater antitumor efficacy than Val-Cit variant |
| cBu-Cit | MMAE/PBD | Various | Greater tumor suppression than Val-Cit ADCs at 3 mg/kg |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is crucial for understanding the nuances of ADC pharmacokinetics.
References
A Comparative Guide to the Cross-Reactivity of DBCO-(PEG2-Val-Cit-PAB)2 in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical step in the design of effective and safe antibody-drug conjugates (ADCs). The linker, which connects the antibody to the cytotoxic payload, plays a pivotal role in the ADC's stability, efficacy, and toxicity profile. This guide provides a comprehensive comparison of the cross-reactivity and performance of the DBCO-(PEG2-Val-Cit-PAB)2 linker with other common alternatives, supported by experimental data and detailed methodologies.
The this compound linker is a cleavable linker system designed for targeted drug delivery. It incorporates a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a polyethylene (B3416737) glycol (PEG2) spacer to enhance hydrophilicity, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer. The cross-reactivity of an ADC is influenced by several factors, including the stability of the linker in systemic circulation, its susceptibility to off-target cleavage, and the potential for the released payload to affect neighboring healthy cells, a phenomenon known as the bystander effect.
Mechanism of Action and Cross-Reactivity Considerations
The Val-Cit-PAB component of the linker is designed for selective cleavage within the lysosomal compartment of target cancer cells, where the protease cathepsin B is often overexpressed. Upon internalization of the ADC, cathepsin B cleaves the amide bond between citrulline and the PABC spacer. This initiates a 1,6-elimination reaction, leading to the release of the unmodified cytotoxic payload.
However, the potential for premature cleavage of the Val-Cit linker in the bloodstream by other proteases, such as human neutrophil elastase, can lead to off-target toxicity. Furthermore, the stability of the Val-Cit linker can vary between species, with notable instability in mouse plasma due to the activity of carboxylesterase 1c (Ces1c), a factor to consider in preclinical studies.
Comparative Data on Linker Performance
The following table summarizes the performance characteristics of the Val-Cit-PAB linker system in comparison to other commonly used ADC linkers. The data is compiled from various studies and is intended to provide a comparative overview. Direct head-to-head comparisons under identical experimental conditions are limited in the public domain.
| Feature | Val-Cit-PAB | Glucuronide | Disulfide | Gly-Gly-Phe-Gly (GGFG) | Non-Cleavable (e.g., SMCC) |
| Cleavage Mechanism | Cathepsin B in lysosomes | β-glucuronidase in lysosomes and tumor microenvironment | Reduction by glutathione (B108866) in the cytosol | Lysosomal proteases | Antibody degradation in lysosomes |
| Plasma Stability (Human) | Generally high | High | Moderate to high (steric hindrance improves stability) | High (reported >21 days with minimal payload release)[1] | Very high |
| Plasma Stability (Mouse) | Low (cleaved by Ces1c) | High | High | High | Very high |
| Bystander Effect | Yes (with membrane-permeable payloads) | Yes (with membrane-permeable payloads) | Yes (with membrane-permeable payloads) | Yes (with membrane-permeable payloads) | Limited to no |
| Off-Target Cleavage | Susceptible to neutrophil elastase | Generally low | Susceptible to reduction in circulation | Low | Not applicable |
| Hydrophilicity | Moderate (PABC is hydrophobic) | High | Moderate | Moderate | Moderate |
| Aggregation Propensity | Can increase with high DAR | Low | Moderate | Low | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ADC cross-reactivity and performance. Below are protocols for key in vitro experiments.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the potency of an ADC in killing target (antigen-positive) and non-target (antigen-negative) cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC of interest, unconjugated antibody, and free payload
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for the payload's mechanism of action (typically 72-96 hours for tubulin inhibitors).
-
Cell Viability Assessment:
-
MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Aspirate the medium and add 150 µL of solubilization solution. Shake the plate to dissolve the formazan (B1609692) crystals.
-
XTT Assay: Prepare the XTT working solution according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[2]
Bystander Killing Assay (In Vitro Co-culture)
Objective: To quantify the ability of an ADC to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive cell line
-
Antigen-negative cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC of interest and control ADC
-
96-well plates (black-walled, clear-bottom for fluorescence reading)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). Include monocultures of each cell line as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative monoculture.
-
Incubation: Incubate the plate for 72-96 hours.
-
Data Acquisition: Measure the fluorescence of the GFP-expressing antigen-negative cells using a fluorescence plate reader or capture images using a fluorescence microscope.
-
Data Analysis: Compare the viability of the antigen-negative cells in the co-culture to their viability in the monoculture. A significant decrease in the viability of antigen-negative cells in the presence of ADC-treated antigen-positive cells indicates a bystander effect.[3]
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.
Caption: Workflow for in vitro cytotoxicity and bystander killing assays.
Caption: ADC internalization, payload release, and bystander effect pathway.
Conclusion
The this compound linker offers a robust and versatile platform for the development of ADCs, leveraging the well-established cathepsin B-cleavable Val-Cit mechanism for targeted payload release. However, a thorough understanding of its cross-reactivity profile, including plasma stability and potential for off-target cleavage, is essential for successful preclinical and clinical development.
The choice of linker should be guided by the specific therapeutic application, the nature of the target antigen, and the properties of the cytotoxic payload. Alternative linkers, such as glucuronide-based and GGFG linkers, offer advantages in terms of plasma stability, particularly in mouse models, and may be more suitable for certain ADC constructs. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different linker technologies, enabling the rational design of next-generation ADCs with improved therapeutic indices.
References
A Comparative Guide to the In Vitro and In Vivo Performance of Val-Cit-PAB Linker Systems
In the landscape of antibody-drug conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical determinant of therapeutic success. The valine-citrulline (Val-Cit) dipeptide, coupled with a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer, represents a widely adopted, cathepsin B-cleavable linker system. The DBCO-(PEG2-Val-Cit-PAB)2 construct provides a means to attach this system to an antibody via copper-free click chemistry, with a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility. This guide offers an objective comparison of the Val-Cit-PAB linker system's performance against common alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between ADC linker technologies lies in their payload release mechanism. The Val-Cit linker is designed for controlled, intracellular release, whereas non-cleavable linkers rely on the complete degradation of the antibody.
Val-Cit Linker: Environmentally-Triggered Release The mechanism for a Val-Cit linker-based ADC is a multi-step process initiated by targeted binding to a cancer cell.[1]
-
Internalization : The ADC binds to its target antigen on the cancer cell surface and is internalized, typically through endocytosis.[1]
-
Lysosomal Trafficking : The ADC-antigen complex is transported to the lysosome, an acidic cellular compartment rich in proteases.[1]
-
Enzymatic Cleavage : Within the lysosome, the Val-Cit dipeptide is recognized and cleaved by proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[1]
-
Payload Release : This cleavage triggers the rapid decomposition of the PABC spacer, releasing the unmodified, active cytotoxic payload into the cell.[1]
A key advantage of this mechanism is the release of a membrane-permeable payload, which can then diffuse out of the target cell and kill neighboring antigen-negative cancer cells—a phenomenon known as the bystander effect .[2][3]
Non-Cleavable Linker (e.g., SMCC): Antibody Degradation-Dependent Release In contrast, non-cleavable linkers, such as succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), form a stable thioether bond that resists enzymatic cleavage.[1]
-
Internalization and Lysosomal Trafficking : Similar to cleavable ADCs, the non-cleavable ADC is internalized and trafficked to the lysosome.[1]
-
Antibody Degradation : Lysosomal proteases degrade the entire antibody into its constituent amino acids.[1]
-
Payload-Metabolite Liberation : This process liberates the payload, which remains attached to the linker and the cysteine amino acid to which it was conjugated. This resulting payload-linker-amino acid complex is typically charged and less membrane-permeable, which generally limits the bystander effect.[1]
Data Presentation: Performance Comparison
The choice between a cleavable Val-Cit linker and a non-cleavable SMCC linker involves a trade-off between potency, stability, and the bystander effect. The following tables summarize representative data from preclinical studies.
Table 1: In Vitro Cytotoxicity (IC50 Values)
Lower IC50 values indicate higher potency. ADCs with cleavable Val-Cit linkers often exhibit greater potency in vitro, partly due to the bystander effect in dense cell cultures.
| ADC Target & Payload | Linker Type | Cell Line | IC50 (pM) | Key Finding | Reference |
| Anti-HER2-MMAE | Val-Cit | HER2+ | 14.3 | Val-Cit linked ADC was more potent than the non-cleavable ADC (Kadcyla). | [4] |
| Anti-HER2-DM1 | SMCC (Kadcyla) | HER2+ | 33.0 | Non-cleavable linker showed lower in vitro potency. | [4] |
| Anti-HER2-MMAE | Sulfatase-cleavable | HER2+ | 61.0 | A novel cleavable linker showed higher cytotoxicity than a non-cleavable version. | [4] |
| Anti-HER2-MMAE | Non-cleavable | HER2+ | 609.0 | The non-cleavable ADC was significantly less potent in this comparison. | [4] |
Table 2: In Vivo Performance and Stability
In vivo performance is heavily influenced by linker stability in circulation. Premature payload release can lead to off-target toxicity and a reduced therapeutic window. The Val-Cit linker is known to be unstable in mouse plasma due to cleavage by carboxylesterase 1C (Ces1C), a challenge for preclinical evaluation.[4][5] More stable versions, like the glutamic acid-valine-citrulline (EVCit) linker, have been developed to address this.[5]
| ADC Linker | Payload | Animal Model | Plasma Half-life (t½) | Maximum Tolerated Dose (MTD) | Key Finding | Reference |
| Val-Cit | MMAE | Mouse | Prone to rapid cleavage | 2.5 mg/kg | Demonstrates significant hematological toxicity and instability in mice. | [6] |
| Val-Ala | MMAE | Mouse | More stable than Val-Cit | 10 mg/kg | Val-Ala dipeptide shows improved stability and tolerability over Val-Cit. | [6] |
| EVCit | MMAE | Mouse | High stability | Not specified | EVCit linker resists premature cleavage in mouse plasma, leading to better efficacy. | [5] |
| Sulfatase-cleavable | MMAE | Mouse | High stability (>7 days) | Not specified | Demonstrates superior plasma stability compared to Val-Cit linkers. | [4] |
| Non-cleavable (SMCC) | DM1 | Mouse | High stability (t½ ~9.9 days) | ~160 mg/kg | Generally more stable, leading to a wider therapeutic window and lower off-target toxicity. | [4][6] |
Mandatory Visualization
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action for a Val-Cit-PAB linker-based ADC.
Experimental Workflow
Caption: Experimental workflow for comparing ADC linker technologies.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADC linker performance.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Method)
Objective : To determine and compare the potency (IC50) of ADCs in killing target cancer cells.[7][8]
Methodology :
-
Cell Seeding : Seed antigen-positive cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C, 5% CO₂.[8]
-
ADC Treatment : Prepare serial dilutions of the ADCs (e.g., Val-Cit ADC vs. SMCC ADC) and a payload-free antibody control in complete growth medium. Replace the existing medium with the ADC-containing medium.
-
Incubation : Incubate the plate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors like MMAE).[9]
-
MTT Addition : Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[7][8]
-
Formazan Solubilization : Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well. Place the plate on an orbital shaker for 15 minutes to dissolve the crystals.[7]
-
Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Convert absorbance values to percentage of cell viability relative to untreated controls. Plot viability against ADC concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: In Vitro Bystander Effect Co-culture Assay
Objective : To measure and compare the ability of ADCs to kill antigen-negative cells when co-cultured with antigen-positive cells.[3][10][11]
Methodology :
-
Cell Labeling : Label the antigen-negative "bystander" cell line with a stable fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive "target" cell line.[9]
-
Co-culture Seeding : Seed a mixed population of target and bystander cells at a defined ratio (e.g., 1:1 or 1:5) in a multi-well plate. The total cell number should be kept constant.[10]
-
ADC Treatment : Treat the co-culture with serial dilutions of the ADCs. Select a concentration range that is cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells in monoculture.[3]
-
Incubation : Incubate the plate for 96-144 hours.
-
Imaging and Analysis : Use a high-content imaging system or flow cytometer to specifically count the number of viable, GFP-positive bystander cells.
-
Data Analysis : Plot the viability of the bystander cells as a function of ADC concentration. A significant decrease in the viability of bystander cells in the presence of target cells indicates a potent bystander effect.
Protocol 3: Antibody Internalization Assay (Flow Cytometry)
Objective : To quantify and compare the rate and extent of ADC internalization into target cells.[12][13][14]
Methodology :
-
ADC Labeling : Label the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces brightly only in the acidic environment of the endosomes and lysosomes. This minimizes background fluorescence from non-internalized ADC.[15]
-
Cell Treatment : Resuspend target cells and incubate them with the fluorescently labeled ADC at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A 4°C control should be included where internalization is inhibited.
-
Signal Quenching/Washing : For non-pH sensitive dyes, an acid wash or a quenching antibody can be used to eliminate the signal from non-internalized, surface-bound ADC.[14]
-
Flow Cytometry : Analyze the cells using a flow cytometer. The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of internalized ADC.
-
Data Analysis : Plot the MFI against time to determine the kinetics of internalization for different ADC constructs.
Protocol 4: In Vivo Efficacy Study (Xenograft Model)
Objective : To evaluate and compare the anti-tumor activity of the ADCs in a living organism.[16][17][18]
Methodology :
-
Tumor Implantation : Subcutaneously implant human tumor cells (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[17][18]
-
Tumor Growth and Randomization : Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, Val-Cit ADC, non-cleavable ADC).[1]
-
ADC Administration : Administer the ADCs and controls, typically via a single intravenous (i.v.) injection, at one or more dose levels (e.g., 1, 3, 10 mg/kg).[18]
-
Monitoring : Measure tumor volume (using calipers) and mouse body weight regularly (e.g., twice weekly) to assess efficacy and toxicity, respectively.[1]
-
Endpoint : Continue the study until tumors in the control group reach a predetermined maximum size, or for a defined period. At the end of the study, tumors can be excised and weighed.[18]
-
Data Analysis : Plot the mean tumor volume over time for each treatment group. Calculate metrics such as tumor growth inhibition (TGI) and assess for statistical significance between the treatment groups.
Conclusion
The decision between a cleavable Val-Cit-PAB linker system and a non-cleavable alternative is a critical strategic choice in ADC design. The Val-Cit linker offers the potential for high potency and a powerful bystander effect, making it a strong candidate for treating solid tumors with heterogeneous antigen expression.[1] However, this comes with the challenge of potential instability in circulation, particularly in preclinical mouse models, which can narrow the therapeutic window.[5][6] Non-cleavable linkers generally provide superior stability and a better safety profile, though potentially at the cost of reduced potency and a limited bystander effect.[1][6] The systematic in vitro and in vivo evaluation using the protocols outlined in this guide is essential for selecting the optimal linker strategy tailored to the specific antibody, payload, and cancer indication.
References
- 1. benchchem.com [benchchem.com]
- 2. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 10. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. news-medical.net [news-medical.net]
- 15. Antibody Internalization | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
PAB Spacer Self-Immolation in Antibody-Drug Conjugates: A Comparative Analysis
For researchers, scientists, and drug development professionals, the linker technology in Antibody-Drug Conjugates (ADCs) is a critical determinant of therapeutic efficacy and safety. Among the various linker strategies, the self-immolative p-aminobenzyl (PAB) spacer, often in conjunction with a cleavable dipeptide such as valine-citrulline (Val-Cit), has become a cornerstone of ADC design. This guide provides a comprehensive comparison of the PAB spacer's performance against other linker technologies, supported by experimental data and detailed protocols.
The PAB spacer's mechanism relies on a two-step process to release the cytotoxic payload. Initially, an enzymatic trigger, typically the lysosomal protease Cathepsin B, cleaves the adjacent peptide linker (e.g., Val-Cit) after the ADC is internalized by the target cancer cell. This cleavage event initiates an electronic cascade, leading to a 1,6-elimination reaction of the PAB spacer and the subsequent release of the unmodified, active drug.[1][2] This "self-immolation" is crucial for ensuring that the potent payload is liberated specifically at the site of action, minimizing systemic toxicity.
Comparative Performance of ADC Linkers
The stability of the linker in systemic circulation is paramount to a successful ADC. Premature release of the payload can lead to off-target toxicity and a diminished therapeutic window. The Val-Cit-PAB system has demonstrated superior plasma stability compared to some other cleavable linkers, such as certain hydrazone-based systems.[][4]
| Linker Type | ADC Model | Plasma Source | Half-life (t½) | Reference |
| Val-Cit-PAB | cAC10-MMAE | Human | ~230 days | [2] |
| Val-Cit-PAB | cAC10-MMAE | Mouse | ~80 hours | [2] |
| Phe-Lys-PAB | cAC10-MMAE | Human | ~30 days | [2] |
| Phe-Lys-PAB | cAC10-MMAE | Mouse | ~12.5 hours | [2] |
| Hydrazone | N/A | Human & Mouse | ~2 days | [] |
| Silyl Ether | mil40-MMAE | Human | >7 days | [4] |
| Sulfatase-cleavable | N/A | Mouse | >7 days | [5] |
| Triglycyl Peptide (CX) | CX-DM1 | Mouse | ~9.9 days | [5] |
| Non-cleavable (SMCC) | SMCC-DM1 | Mouse | ~10.4 days | [5] |
Table 1: Comparative plasma stability of various ADC linkers. The stability of the Val-Cit-PAB linker can be species-dependent, with notable differences observed between human and mouse plasma.[2] This is attributed to the activity of carboxylesterase 1c (Ces1c) in murine plasma, which can prematurely cleave the linker.[6][7] Modifications to the peptide sequence, such as the inclusion of a glutamic acid residue (Glu-Val-Cit), have been shown to enhance stability in mouse plasma without compromising Cathepsin B-mediated cleavage.[6]
Visualizing the Pathway: From Internalization to Payload Release
The journey of an ADC from binding to a cancer cell to the release of its payload is a multi-step process. The following diagrams illustrate the key stages.
Experimental Protocols
Accurate assessment of linker stability and payload release is crucial for ADC development. The following are outlines of key experimental protocols.
Plasma Stability Assay
Objective: To determine the rate of premature payload release from an ADC in plasma.
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in plasma (e.g., human, mouse) at 37°C.[8]
-
At various time points (e.g., 0, 24, 48, 72, 144 hours), collect aliquots of the plasma-ADC mixture.[8]
-
Quench the reaction by adding an excess of cold phosphate-buffered saline (PBS).
-
Capture the ADC from the plasma using Protein A or Protein G affinity chromatography.[8]
-
Wash the captured ADC to remove unbound plasma proteins.
-
Elute the ADC from the affinity resin.
-
Analyze the eluted ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).[8]
-
The percentage of intact ADC remaining at each time point is calculated to determine the plasma half-life.
Cathepsin B Cleavage Assay
Objective: To evaluate the rate of payload release in the presence of Cathepsin B.
Methodology:
-
Prepare a reaction mixture containing the ADC (e.g., 10 µM) in an assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT).[6]
-
Add recombinant human Cathepsin B to the reaction mixture. A negative control without the enzyme should be included.
-
Incubate the samples at 37°C.[6]
-
At various time points, take aliquots and quench the reaction, for example, by adding a protease inhibitor or by acidifying the solution.
-
Analyze the samples by high-performance liquid chromatography (HPLC) or LC-MS/MS to quantify the amount of released payload.[9][10]
-
Plot the concentration of the released payload over time to determine the cleavage rate.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50) of the ADC against target cancer cells.
Methodology:
-
Seed target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11][12]
-
Prepare serial dilutions of the ADC and a non-targeting isotype control ADC.
-
Treat the cells with the ADCs for a period of 72-96 hours.[11]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[11][12]
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[11][12]
-
Calculate the percentage of cell viability relative to untreated control cells and plot against ADC concentration to determine the IC50 value.[13][14]
Conclusion
The self-immolative PAB spacer, particularly in the Val-Cit-PAB configuration, represents a robust and widely adopted technology in the field of ADCs. Its favorable plasma stability in humans and efficient, traceless release of the payload within the target cell contribute to its clinical success. However, preclinical evaluation in rodent models requires careful consideration due to species-specific enzymatic activity. The development of next-generation linkers, such as those with modified peptide sequences or entirely novel self-immolative moieties, continues to refine the balance between stability and payload release, offering promising avenues for the design of safer and more effective antibody-drug conjugates. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of these critical ADC components.
References
- 1. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. preprints.org [preprints.org]
- 8. benchchem.com [benchchem.com]
- 9. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of DBCO-(PEG2-Val-Cit-PAB)2
For researchers, scientists, and professionals in drug development utilizing the complex linker DBCO-(PEG2-Val-Cit-PAB)2, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound.
This compound is a sophisticated molecule used as a dual cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and PROTACs. Due to its complex nature and the absence of a specific Safety Data Sheet (SDS) for the entire compound, it is imperative to treat it as a hazardous chemical waste. This approach is informed by the disposal guidelines for its constituent components, particularly the azadibenzocyclooctyne (DBCO) moiety.
Summary of Disposal and Safety Information
| Parameter | Information |
| Primary Disposal Route | Collection for disposal by a licensed hazardous waste contractor. |
| Waste Classification | Hazardous Chemical Waste. |
| Personal Protective Equipment (PPE) | Standard laboratory PPE, including safety goggles, gloves, and a lab coat. |
| Incompatible Materials | Strong oxidizing agents. |
| Spill Containment | Absorb with inert material (e.g., vermiculite, dry sand) and collect for disposal. |
| Environmental Precautions | Prevent entry into drains, sewers, and waterways. |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is crucial for safety and regulatory compliance. The following procedure outlines the necessary actions from waste generation to final disposal.
-
Personal Protective Equipment (PPE): Before handling any waste containing this compound, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired solid this compound in its original container or a clearly labeled, sealable, and chemically compatible container. This container should be designated for hazardous chemical waste.
-
Solutions: Any solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified. The container should be appropriate for organic or aqueous waste, depending on the solvent.
-
Contaminated Materials: All materials that have come into contact with the compound, such as pipette tips, weighing boats, gloves, and absorbent paper, must be considered contaminated. These items should be collected in a separate, sealed, and clearly labeled hazardous waste bag or container.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Also, include the date of waste generation.
-
Storage of Waste:
-
Store all waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Ensure containers are tightly sealed to prevent leaks or evaporation.
-
Store away from incompatible materials, particularly strong oxidizing agents.[1]
-
Utilize secondary containment, such as a chemical-resistant tray, to mitigate potential spills.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, dry sand, or a chemical spill kit.
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.
-
Decontaminate the spill area with an appropriate solvent or detergent and collect all cleaning materials for disposal as hazardous waste.
-
-
Final Disposal:
-
Arrange for the collection of all waste containing this compound with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound or any materials contaminated with it down the drain or in the regular trash.[2][3] The recommended disposal method for related DBCO compounds is through a licensed chemical destruction plant or controlled incineration, which should be handled by the specialized waste contractor.[3]
-
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling DBCO-(PEG2-Val-Cit-PAB)2
Immediate Safety and Handling Precautions
Before working with DBCO-(PEG2-Val-Cit-PAB)2, ensure you are familiar with standard laboratory safety protocols. The chemical, physical, and toxicological properties of this specific product have not been thoroughly investigated, and therefore, due care should be exercised.[1]
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against potential exposure.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Should be worn to protect against dust particles or splashes.[2][3][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable for preventing skin contact.[2][3][4] |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect clothing and skin from contamination.[2][3] |
| Respiratory Protection | Respirator | Recommended when handling the lyophilized powder to prevent inhalation of dust.[1][3] |
Engineering Controls:
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation of any potential dust or aerosols.[5]
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of the compound and ensure the safety of laboratory personnel.[3]
Handling Procedure:
-
Preparation: Ensure the designated work area is clean and uncluttered before handling.[3]
-
Don PPE: Put on all required personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves.[3]
-
Weighing: When weighing the lyophilized powder, do so in a designated area and take care to avoid creating dust.[3]
-
Reconstitution: If preparing a solution, add the solvent slowly and ensure the container is securely capped before mixing. Gently swirl to dissolve; avoid vigorous shaking.
-
Clean-up: After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.
Storage:
-
Lyophilized Powder: Store at -20°C for long-term stability.[6] Keep the container tightly closed and protect it from light and moisture.[1][7] Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation.[7]
-
In Solution: For maximum stability, peptide solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or below.[3][6][7] Solutions of hydrophobic peptides are best stored in glass vials or non-absorbing plastic vials.[7]
Disposal Plan
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[2] This ensures that the material is handled and processed in an environmentally safe and compliant manner.
Waste Segregation and Collection:
-
Solid Waste: Collect any unused or expired solid compound in a clearly labeled, sealed container. The container should be compatible with the chemical and marked with its full chemical name.[2]
-
Liquid Waste (Solutions): If the compound is in a solvent, collect it in a designated container for chemical waste. Do not mix with aqueous waste or other incompatible chemical waste streams.[2]
-
Contaminated Labware: Dispose of any materials, such as pipette tips, tubes, and weighing paper, that have come into direct contact with the compound in a designated solid chemical waste container.[2]
Storage Pending Disposal:
Store the sealed waste container in a designated, well-ventilated chemical waste storage area, away from incompatible materials.[2]
Professional Disposal:
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[2] Provide them with the full chemical name and any available safety information.
Visualizing the Workflow
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. peptide.co.jp [peptide.co.jp]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. realpeptides.co [realpeptides.co]
- 7. peptide.com [peptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
